Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-6(9)7-2-5(7)3-8-4-7;/h5,8H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYNHGVKCYWCAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1CNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3-azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane framework is a conformationally restricted, saturated nitrogen heterocycle that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable scaffold for orienting pharmacophoric elements in a well-defined spatial arrangement, making it a "privileged structure" in modern drug discovery. This bicyclic system is a key structural feature in a wide array of biologically active molecules, including opioid receptor antagonists and dipeptidyl peptidase-IV (DPP-IV) inhibitors.[1] The inherent rigidity of the scaffold can lead to enhanced binding affinity and selectivity for biological targets, offering a strategic advantage in the design of novel therapeutics. This guide focuses on a key derivative of this scaffold: Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride, a versatile building block for the synthesis of complex pharmaceutical agents.
Core Compound Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1536392-01-4[2] |
| Molecular Formula | C₇H₁₂ClNO₂[2] |
| Molecular Weight | 177.63 g/mol [2] |
| Physical Form | White to yellow solid/powder |
Physicochemical and Spectroscopic Properties
While comprehensive, experimentally determined data for this specific salt is not widely published in publicly accessible literature, the following table summarizes known and predicted properties. Researchers should consider this information as a guideline and perform their own characterization.
| Property | Value/Information |
| IUPAC Name | methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride |
| InChI Key | IZYNHGVKCYWCAW-UHFFFAOYSA-N |
| Purity | Typically available at ≥97%[2] |
| Storage | Store at 0-8 °C |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO due to its hydrochloride salt form. |
| Spectroscopic Data | While specific spectra for this compound are not readily available in the provided search results, related structures have been characterized extensively by NMR and Mass Spectrometry.[3][4][5] Researchers acquiring this compound should perform full spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR) to confirm identity and purity. |
Synthesis and Methodologies
The synthesis of the 3-azabicyclo[3.1.0]hexane core is a topic of significant interest, with multiple strategies developed to access this valuable scaffold. These methods often focus on creating the fused cyclopropane-pyrrolidine ring system with high stereocontrol. While a specific, detailed protocol for the title compound is not available in the provided search results, the general synthetic approaches provide a strong foundation for its preparation.
Key Synthetic Strategies:
-
Cyclopropanation of Dihydropyrroles: A prominent method involves the rhodium-catalyzed cyclopropanation of N-protected 2,5-dihydropyrroles with diazoacetates. This approach allows for the stereoselective formation of either the exo or endo isomers of the resulting bicyclic ester, depending on the choice of catalyst and subsequent hydrolysis conditions.[6][7] This method is highly efficient and can be performed on a gram scale with low catalyst loadings, making it a practical route for producing these pharmaceutical intermediates.[6]
-
1,3-Dipolar Cycloaddition: Another powerful strategy is the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropene derivatives. This method allows for the construction of highly substituted bis-spirocyclic 3-azabicyclo[3.1.0]hexane systems with a high degree of stereoselectivity.[8]
Conceptual Synthesis Workflow:
The synthesis of this compound would likely follow a multi-step sequence, conceptually illustrated below. This diagram represents a logical pathway based on established chemical principles for forming the core scaffold and performing subsequent functional group manipulations.
Caption: Conceptual workflow for the synthesis of the target compound.
Experimental Protocol: General Procedure for N-Boc Deprotection and Salt Formation
This is a generalized protocol based on common laboratory procedures for similar compounds and should be adapted and optimized for the specific substrate.
-
Dissolution: Dissolve the N-Boc protected methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate in a minimal amount of a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidification: To the stirred solution, add a solution of hydrochloric acid (e.g., 4 M HCl in 1,4-dioxane or ethereal HCl) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by thin-layer chromatography (TLC). The evolution of gas (CO₂) may be observed.
-
Isolation: Upon completion, the hydrochloride salt often precipitates from the reaction mixture. The solid can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.
-
Purification: The resulting solid is typically washed with a non-polar solvent like diethyl ether or hexane to remove any non-polar impurities and then dried under vacuum to yield the final hydrochloride salt.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of more complex molecules, primarily in the pharmaceutical industry. The ester functionality provides a handle for further chemical transformations, while the secondary amine within the bicyclic system can be functionalized to introduce diverse substituents.
-
As an Intermediate for API Synthesis: This compound serves as a key intermediate in the synthesis of various therapeutic agents. For instance, derivatives of the 3-azabicyclo[3.1.0]hexane core are integral to the structure of potent DPP-IV inhibitors, which are used in the management of type 2 diabetes.[1] The unique stereochemistry and conformational rigidity imparted by this scaffold are crucial for achieving high potency and selectivity.
-
Neurological and Psychiatric Disorders: The 3-azabicyclo[3.1.0]hexane scaffold has been explored for its potential in treating central nervous system (CNS) disorders. Its derivatives have been investigated as modulators of biogenic amine transport, with potential applications in treating depression and anxiety.
-
Antiviral and Anticancer Research: The rigid bicyclic structure has also been incorporated into compounds with potential antiviral and anticancer properties, highlighting the broad utility of this scaffold in medicinal chemistry.
Caption: Role as a versatile intermediate in drug discovery pathways.
Safety and Handling
As a chemical intermediate, this compound requires careful handling in a laboratory setting.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
Use in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its rigid, three-dimensional structure provides a robust platform for the design of novel therapeutics with enhanced potency and selectivity. While detailed, publicly available data on its synthesis and properties are somewhat limited, the established synthetic routes to the core 3-azabicyclo[3.1.0]hexane scaffold offer clear pathways for its preparation. The diverse applications of its derivatives in treating a range of conditions, from metabolic disorders to CNS diseases, underscore its value to the research and drug development community. As with any specialized chemical, researchers should ensure thorough characterization and adherence to safety protocols when working with this compound.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PharmaCompass. (n.d.). Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Retrieved from [Link]
-
ACS Publications. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. Retrieved from [Link]
-
ACS Publications. (2016). A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Thieme. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κΒ Inducing Kinase via Catalytic C–H Activation. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation.
- Google Patents. (n.d.). 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, methods for their preparation and their use as medicaments.
-
ScienceDirect. (n.d.). A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient. Retrieved from [Link]
-
Chemspace. (n.d.). Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1-Azabicyclo[3.1.0]hexane. Retrieved from [Link]
- Google Patents. (n.d.). 3-aza-bicyclo[3.1.0]hexane derivatives.
- Google Patents. (n.d.). 3-Azabicyclo[3.1.0]hexane derivatives useful in therapy.
-
CompTox Chemicals Dashboard. (n.d.). 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid. Retrieved from [Link]
Sources
- 1. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 6. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
Physicochemical properties of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
This guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS 1536392-01-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with field-proven experimental methodologies to facilitate a deeper understanding and practical application of this compound. Given the specificity of this chemical entity, where public data is nascent, this guide establishes a robust framework for its empirical characterization.
Introduction: Structure and Context
This compound is a bicyclic compound featuring a constrained azabicyclic core. Such rigid scaffolds are of significant interest in medicinal chemistry as they can offer improved metabolic stability and defined vectoral presentation of functional groups for target engagement. The hydrochloride salt form generally enhances aqueous solubility and stability, making it amenable to pharmaceutical formulation and biological testing.[1][2]
It is crucial to distinguish this specific molecule from its isomers and related derivatives, such as the well-characterized (1R,2S,5S)-methyl 6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylate hydrochloride, an intermediate in the synthesis of the hepatitis C protease inhibitor Boceprevir.[1][3][4] While data from such analogs can be informative, direct experimental verification for the title compound is paramount.
Core Physicochemical Data
A summary of the fundamental physicochemical properties of this compound is presented below. These values are compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 1536392-01-4 | [5][6][7] |
| Molecular Formula | C₇H₁₂ClNO₂ | [7] |
| Molecular Weight | 177.63 g/mol | [7] |
| IUPAC Name | This compound | [6] |
| InChI Key | IZYNHGVKCYWCAW-UHFFFAOYSA-N | [6] |
| Physical Form | Powder | [6] |
| Storage | Room temperature, keep dry and cool |
Experimental Protocols for Comprehensive Characterization
To augment the foundational data, a series of standardized experimental protocols are detailed below. These methods are designed to provide a robust and reproducible physicochemical profile of the compound.
Determination of Melting Point
The melting point is a critical indicator of purity. A sharp melting range suggests a highly pure compound, whereas a broad range can indicate the presence of impurities.
Protocol:
-
A small, dry sample of the powder is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Assessment
Solubility is a key parameter influencing bioavailability and formulation strategies. As a hydrochloride salt, enhanced aqueous solubility is anticipated.
Protocol (Equilibrium Shake-Flask Method):
-
An excess amount of the compound is added to a known volume of purified water (or relevant buffer) in a sealed flask.
-
The flask is agitated at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).
-
The resulting suspension is filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Shake-Flask Method for Solubility.
Spectroscopic Characterization
Spectroscopic analysis provides unequivocal structural confirmation and insights into the chemical environment of atoms within the molecule.
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework. While specific spectra for the title compound are not widely published, related azabicyclo[3.1.0]hexane structures have been characterized, providing a basis for expected chemical shifts and coupling constants.[8][9][10]
Protocol:
-
Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given its salt form).
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data to identify chemical shifts (δ), coupling constants (J), and integration values to confirm the molecular structure.
3.3.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
Protocol:
-
A small amount of the sample is analyzed using an FT-IR spectrometer, typically as a solid using an Attenuated Total Reflectance (ATR) accessory.
-
The resulting spectrum is analyzed for characteristic absorption bands. Expected peaks include:
-
N-H stretch: (secondary amine salt) ~2400-2800 cm⁻¹ (broad)
-
C=O stretch: (ester) ~1730-1750 cm⁻¹
-
C-O stretch: ~1150-1250 cm⁻¹
-
C-N stretch: ~1020-1220 cm⁻¹
-
3.3.3. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide fragmentation patterns useful for structural elucidation.
Protocol:
-
A dilute solution of the sample is introduced into a mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode.
-
The mass-to-charge ratio (m/z) of the parent ion is determined. For C₇H₁₁NO₂, the expected m/z for the free base [M+H]⁺ would be approximately 142.08.
Caption: General Workflow for Spectroscopic Analysis.
Application in Drug Discovery and Development
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry, often used to design small molecule drugs.[2][9][11] Its rigid conformation can lead to higher binding affinity and selectivity for biological targets. This particular ester-functionalized variant serves as a versatile building block for further chemical elaboration, enabling the exploration of structure-activity relationships in drug discovery programs.[12][13]
Conclusion
This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. While comprehensive public data on its physicochemical properties is limited, this guide provides the foundational knowledge and a robust set of experimental protocols necessary for its thorough characterization. By following these methodologies, researchers can generate the critical data needed to confidently advance its application in their scientific endeavors.
References
-
PharmaCompass. (n.d.). Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl. Retrieved from [Link]
-
Thieme. (n.d.). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κΒ Inducing Kinase via Catalytic C–H Activation. Retrieved from [Link]
-
LookChem. (n.d.). cas 1536392-01-4|| where to buy 3-azabicyclo[3.1.0]hexane-1.... Retrieved from [Link]
- Google Patents. (n.d.). US9133159B2 - 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, methods for their preparation and their use as medicaments.
-
Stancalls. (n.d.). 3-azabicyclo[3.1.0]hexane-1-carboxylic acid, methyl ester, hydrochloride (1:1), min 97%, 1 gram. Retrieved from [Link]
-
ACS Publications. (2016). A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. Retrieved from [Link]
-
Supporting Information. (n.d.). 1 - Supporting Information. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Retrieved from [Link]
- Google Patents. (n.d.). CN103435532A - Synthetic method of boceprevir intermediate.
-
Arctom. (n.d.). CAS NO. 1024038-72-9 | Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride. Retrieved from [Link]
-
ResearchGate. (2018). Absolute Configuration of Boceprevir Chiral fragment-B by Chiral Chromatographic, Spectroscopic, Thermal and Crystallization Techniques. Retrieved from [Link]
-
Chemspace. (n.d.). Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride. Retrieved from [Link]
-
PubChemLite. (n.d.). (1r,5s,6r)-n-methyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride. Retrieved from [Link]
-
ChemSrc. (n.d.). Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate HCl | CAS 1536392-01-4. Retrieved from [Link]
-
Pi Chemicals. (n.d.). Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-1-carboxylate.... Retrieved from [Link]
- Google Patents. (n.d.). EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors.
- Google Patents. (n.d.). US4225499A - Process for preparing 3-azabicyclo(3.1.0)hexane-2-carbonitrile.
- Google Patents. (n.d.). US4727160A - Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids.
-
precisionFDA. (n.d.). METHYL (1S,2R,5R)-6,6-DIMETHYL-3-AZABICYCLO(3.1.0)HEXANE-2-CARBOXYLATE HYDROCHLORIDE. Retrieved from [Link]
- Google Patents. (n.d.). US20070082940A1 - Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders.
-
Chemsrc. (n.d.). 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. Retrieved from [Link]
Sources
- 1. CAS 565456-77-1: (1R,2S,5S)-methyl 6,6-dimethyl-3-aza-bicy… [cymitquimica.com]
- 2. cas 1536392-01-4|| where to buy 3-azabicyclo[3.1.0]hexane-1-carboxylic acid, methyl ester, hydrochloride (1:1) [spanish.chemenu.com]
- 3. CN103435532A - Synthetic method of boceprevir intermediate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. METHYL 3-AZABICYCLO[3.1.0]HEXANE-1-CARBOXYLATE HCL | 1536392-01-4 [chemicalbook.com]
- 6. This compound | 1536392-01-4 [sigmaaldrich.cn]
- 7. calpaclab.com [calpaclab.com]
- 8. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 9. US9133159B2 - 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, methods for their preparation and their use as medicaments - Google Patents [patents.google.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. (1R,2R,5S)-rel-Methyl3-azabicyclo[3.1.0]hexane-2-carboxylatehydrochloride [myskinrecipes.com]
- 13. 3-Azabicyclo[3.1.0]hexane-3-carboxylicacid,6-amino-,1,1-dimethylethylester, | 273206-92-1 [chemicalbook.com]
An In-depth Technical Guide to Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate Hydrochloride: Structural Analogs and Derivatives in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally rigid and synthetically versatile motif that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure allows for precise spatial orientation of substituents, making it an attractive core for the design of potent and selective ligands for a variety of biological targets. This technical guide provides a comprehensive overview of methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride, its structural analogs, and derivatives. We will delve into synthetic strategies, structure-activity relationships (SAR), and the diverse pharmacological applications of this important class of molecules, offering insights for researchers and professionals in the field of drug discovery and development.
Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Core
The 3-azabicyclo[3.1.0]hexane ring system is a bicyclic amine characterized by a fused cyclopropane and pyrrolidine ring. This arrangement imparts a high degree of conformational rigidity, which is a desirable feature in rational drug design. By locking the molecule into a specific conformation, the entropic penalty upon binding to a biological target is reduced, often leading to enhanced potency and selectivity. This compound serves as a key starting material and structural template for the development of a wide array of bioactive compounds.
The versatility of this scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. These compounds have been investigated as potent ligands for opioid receptors, inhibitors of dipeptidyl peptidase-IV (DPP-IV), potential antitumor agents, and modulators of ion channels and neurotransmitter transporters.[1][2][3][4] This guide will explore the chemical space around this core, highlighting key structural modifications and their impact on biological function.
Synthetic Strategies for 3-Azabicyclo[3.1.0]hexane Derivatives
The construction of the 3-azabicyclo[3.1.0]hexane framework has been the subject of extensive research, leading to the development of several efficient synthetic methodologies. Recent advancements have focused on transition-metal-catalyzed reactions, which offer high levels of stereocontrol and functional group tolerance.[5]
Palladium-Catalyzed Cyclopropanation
A practical and scalable approach for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This method provides access to a diverse range of substituted bicyclic compounds with high diastereoselectivity.
Experimental Protocol: Palladium-Catalyzed Synthesis of a 3-Azabicyclo[3.1.0]hexane Derivative
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the desired maleimide (1.0 equiv), N-tosylhydrazone (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a suitable ligand (e.g., PPh₃, 10 mol%).
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane) to the reaction mixture.
-
Base Addition: Add a base (e.g., K₂CO₃, 2.0 equiv) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-azabicyclo[3.1.0]hexane derivative.
Dirhodium(II)-Catalyzed Cyclopropanation
Another powerful method for the stereoselective synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylates is the dirhodium(II)-catalyzed cyclopropanation of N-protected 2,5-dihydropyrroles with diazoacetates.[6] The choice of rhodium catalyst can influence the diastereoselectivity of the reaction, allowing for the selective formation of either the exo or endo isomer.
Experimental Protocol: Dirhodium(II)-Catalyzed Synthesis of Ethyl 3-Azabicyclo[3.1.0]hexane-6-carboxylate
-
Catalyst Preparation: In a reaction vessel, dissolve the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄ or a chiral variant, 0.1-1 mol%) in a suitable solvent (e.g., dichloromethane or toluene).
-
Substrate Addition: Add the N-protected 2,5-dihydropyrrole (1.0 equiv) to the catalyst solution.
-
Diazoacetate Addition: Slowly add a solution of ethyl diazoacetate (1.1 equiv) in the same solvent to the reaction mixture over several hours using a syringe pump.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or GC-MS.
-
Quenching and Work-up: Once the reaction is complete, quench any remaining diazoacetate by adding a few drops of acetic acid. Concentrate the reaction mixture in vacuo.
-
Purification: The crude product can be purified by silica gel chromatography to yield the desired ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate.
Caption: Key synthetic routes to the 3-azabicyclo[3.1.0]hexane core.
Pharmacological Applications and Structure-Activity Relationships (SAR)
The rigid 3-azabicyclo[3.1.0]hexane scaffold has been successfully employed in the design of ligands for a diverse range of biological targets. The following sections will highlight some of the most significant applications and the key SAR insights that have driven their development.
Opioid Receptor Ligands
Derivatives of 3-azabicyclo[3.1.0]hexane have been designed as novel achiral μ-opioid receptor ligands, with potential applications in treating conditions such as pruritus.[1] SAR studies have revealed that modifications at various positions of the bicyclic core can significantly impact binding affinity and selectivity for the μ-opioid receptor over the δ and κ subtypes.[1] A patent also describes the utility of these derivatives in treating a range of conditions modulated by opiate receptors, including irritable bowel syndrome and pain.[7]
| Substituent Position | Modification | Effect on μ-Opioid Receptor Activity |
| N-3 | Alkyl, Aralkyl | Influences potency and selectivity |
| C-1 | Aryl | Critical for high-affinity binding |
| C-6 | Carboxamide, Ester | Modulates functional activity (agonist/antagonist) |
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
The introduction of conformationally restricted N-substituted 3-azabicyclo[3.1.0]hexane moieties has led to the discovery of potent and selective DPP-IV inhibitors.[2] These compounds are of interest for the treatment of type 2 diabetes. The rigid bicyclic structure mimics the desired conformation of the P2 region of the DPP-IV substrate.
Caption: Mechanism of DPP-IV inhibition by 3-azabicyclo[3.1.0]hexane analogs.
Antitumor Agents
Several studies have explored the potential of 3-azabicyclo[3.1.0]hexane derivatives as anticancer agents. Spiro-fused derivatives have demonstrated antiproliferative activity against various human cancer cell lines, including leukemia, cervical carcinoma, and melanoma.[3][8] The mechanism of action may involve the modulation of key signaling pathways, such as those involving p53 and STAT3/JAK2.[3]
| Compound Class | Cancer Cell Line | IC₅₀ (µM) |
| Spiro-fused barbiturates | K562 (Leukemia) | 4.2 - 24.1[3] |
| Spiro-fused to acenaphthylene-1(2H)-one | K562 (Leukemia) | ~25 - 27[8] |
T-Type Calcium Channel Inhibitors
3N-substituted azabicyclo[3.1.0]hexane carboxamide derivatives have been identified as potent and selective inhibitors of T-type calcium channels.[4] These compounds have shown promise in preclinical models of neuropathic pain. The hydrophobic substituents at the 3N-position were found to be crucial for potent in vitro efficacy.[4]
Sigma Receptor Ligands
1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives have been synthesized and evaluated as new ligands for sigma receptors.[9] These receptors are implicated in a variety of central nervous system disorders. Certain enantiomers displayed very high affinity for the σ1 subtype, with the N-phenethyl substituted analog showing the highest selectivity.[9]
Monoamine Transporter Inhibitors
1-Aryl-3-azabicyclo[3.1.0]hexanes have been investigated as inhibitors of monoamine transporters, with potential applications in the treatment of neuropsychiatric disorders such as depression and anxiety.[10][11][12] Some analogs have demonstrated the ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine.[10]
Conclusion and Future Perspectives
The 3-azabicyclo[3.1.0]hexane scaffold continues to be a rich source of novel therapeutic agents. Its inherent conformational rigidity and synthetic tractability make it an ideal starting point for the design of potent and selective modulators of a wide range of biological targets. The ongoing development of innovative synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships governing the interactions of these compounds with their targets, will undoubtedly lead to the discovery of new and improved drug candidates. Future research in this area is likely to focus on the development of more enantioselective synthetic routes, the exploration of novel substitution patterns, and the application of these versatile building blocks in emerging therapeutic areas.
References
-
Lunn, G., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-2203. [Link]
-
Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091. [Link]
-
Gimalova, F. A., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules, 27(18), 6036. [Link]
-
Gimalova, F. A., et al. (2021). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules, 26(11), 3329. [Link]
-
Lee, J., et al. (2016). Synthesis and evaluation of 6-pyrazoylamido-3N-substituted azabicyclo[1][3]hexane derivatives as T-type calcium channel inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3643-3647. [Link]
-
Perrone, R., et al. (2004). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. ARKIVOC, 2004(5), 156-169. [Link]
-
Hu, W., et al. (2017). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones: Practical and Facile Access to CP-866,087. Organic & Biomolecular Chemistry, 15(6), 1228-1235. [Link]
-
Wang, Q., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. [Link]
-
Hu, W., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(6), 1228-1235. [Link]
- Pfizer Inc. (2003). 3-Azabicyclo[3.1.0]hexane derivatives useful in therapy.
- Skolnick, P., et al. (2015). 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders.
-
Abbott, B. M., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]
-
Fanshawe, W. J., et al. (1979). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry, 22(1), 87-92. [Link]
- Skolnick, P., et al. (2015). 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, methods for their preparation and their use as medicaments.
Sources
- 1. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US20030207876A1 - 3-Azabicyclo[3.1.0]hexane derivatives useful in therapy - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. US9205074B2 - 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US9133159B2 - 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, methods for their preparation and their use as medicaments - Google Patents [patents.google.com]
The Strategic Role of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of contemporary drug design, the quest for molecular scaffolds that offer a blend of structural rigidity, synthetic tractability, and favorable pharmacological properties is perpetual. Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride has emerged as a pivotal building block, embodying the principles of conformational constraint to unlock new avenues in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, chemical attributes, and strategic applications, with a particular focus on its role as a constrained proline analog in the development of novel therapeutics. Through an analysis of its structural impact on peptide and small molecule drug candidates, alongside detailed experimental protocols, this document serves as a technical resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.
Introduction: The Imperative of Conformational Constraint in Drug Design
The biological activity of a drug molecule is intrinsically linked to its three-dimensional conformation. Flexible molecules often incur an entropic penalty upon binding to their biological targets, which can lead to reduced potency. The strategic introduction of conformational rigidity is a well-established approach to mitigate this, leading to compounds with enhanced binding affinity, selectivity, and metabolic stability.[1]
Proline, a unique secondary amino acid, naturally imparts a degree of conformational restriction upon peptide chains.[2] This has made it a focal point for mimicry in peptidomimetic drug design. The 3-azabicyclo[3.1.0]hexane scaffold represents a significant advancement in this area, serving as a highly effective, conformationally constrained isostere for the piperidine motif often found in bioactive compounds.[3] Its rigid, bicyclic structure allows for a precise spatial presentation of functional groups, a critical factor in optimizing interactions with biological targets.
This compound, as a specific derivative of this scaffold, offers a synthetically versatile handle for its incorporation into a diverse range of molecular architectures. The methyl ester provides a site for further chemical elaboration, while the hydrochloride salt enhances its stability and handling properties.
Physicochemical Properties and Structural Features
The utility of this compound in medicinal chemistry is underpinned by its distinct structural and chemical characteristics.
| Property | Value | Reference |
| CAS Number | 1536392-01-4 | [4][5] |
| Molecular Formula | C₇H₁₂ClNO₂ | [4][5] |
| Molecular Weight | 177.63 g/mol | [4][5] |
| Physical Form | Powder | [4] |
| Storage | Room temperature | [4] |
The core of the molecule is the 3-azabicyclo[3.1.0]hexane ring system. This fused bicyclic structure, containing a cyclopropane ring fused to a pyrrolidine ring, severely restricts the conformational freedom of the five-membered ring compared to proline. This rigidity is paramount to its function as a "privileged scaffold" in drug discovery.
Synthesis of the 3-Azabicyclo[3.1.0]hexane Scaffold
The construction of the 3-azabicyclo[3.1.0]hexane core is a key synthetic challenge that has been addressed through various innovative methodologies. A common and effective strategy involves the [3+2] cycloaddition of azomethine ylides with cyclopropene derivatives.
Caption: General workflow for the synthesis of the 3-azabicyclo[3.1.0]hexane scaffold.
This approach offers a high degree of control over the stereochemistry of the final product, which is crucial for its application in chiral drug molecules.
A more specific, multi-step synthesis starting from cis-1,2-cyclopropane dicarboxylic acid and involving a benzyl-protected intermediate is also a viable route, particularly for large-scale production.
Applications in Medicinal Chemistry: A Case Study of a Structurally Related Analog in Antiviral Therapy
While specific, high-profile applications of this compound are not extensively documented in publicly available literature, the immense potential of this scaffold is exemplified by the use of a closely related analog, (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride , in the synthesis of Nirmatrelvir . Nirmatrelvir is a key component of the antiviral drug Paxlovid, which has been instrumental in the management of COVID-19.[4]
Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. The gem-dimethylated bicyclic proline moiety in Nirmatrelvir plays a critical role in its mechanism of action. It serves as a rigid scaffold that correctly orients the other pharmacophoric elements of the molecule for optimal binding within the active site of the Mpro enzyme.
The synthesis of Nirmatrelvir highlights the practical utility of this class of building blocks in the rapid development of complex drug molecules.
Structure-Activity Relationship (SAR) Insights
The rigid nature of the 3-azabicyclo[3.1.0]hexane core has been shown to be advantageous in other therapeutic areas as well. For instance, derivatives of this scaffold have been developed as potent and selective μ opioid receptor ligands for the treatment of pruritus.[6] SAR studies in this area have demonstrated that subtle modifications to the substituents on the bicyclic ring can lead to significant changes in binding affinity and functional activity, underscoring the importance of the scaffold in defining the pharmacological profile of the molecule.[6]
Experimental Protocols: Synthesis of a Nirmatrelvir Intermediate
The following protocol details the coupling of (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride with Boc-L-tert-leucine, a key step in the synthesis of a Nirmatrelvir intermediate. This serves as a practical example of how this building block is utilized in a real-world drug discovery program.[4]
Reaction: Amide coupling of Boc-L-tert-leucine and (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride.
Materials:
-
Boc-L-tert-leucine
-
(1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
-
N,N-Dimethylformamide (DMF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N-methylmorpholine (NMM)
-
Diethyl ether
-
Water
Procedure:
-
To a stirred solution of Boc-L-tert-leucine (1.50 mmol) and (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (1.0 mmol) in DMF (13 mL) at 0 °C, add EDC·HCl (1.50 mmol), HOBt (2.0 mmol), and N-methylmorpholine (2.50 mmol).
-
After 10 minutes, remove the ice bath and stir the reaction mixture at 23 °C for 5 hours.
-
Dilute the reaction mixture with diethyl ether.
-
Wash the organic layer with cold water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired dipeptide product.
Rationale for Experimental Choices:
-
Solvent (DMF): A polar aprotic solvent that effectively dissolves the reactants and reagents.
-
Coupling Reagents (EDC·HCl/HOBt): A classic combination for efficient amide bond formation, minimizing side reactions and racemization.
-
Base (NMM): A non-nucleophilic base used to neutralize the hydrochloride salt of the amine and the HCl generated during the reaction.
-
Temperature Control (0 °C to 23 °C): The initial low temperature helps to control the rate of the reaction and minimize side reactions. Allowing the reaction to warm to room temperature ensures completion.
Caption: Step-by-step experimental workflow for the amide coupling reaction.
Conclusion
This compound and its structural analogs are powerful tools in the arsenal of the modern medicinal chemist. Their inherent conformational rigidity, a direct consequence of the bicyclic core, provides a robust platform for the design of potent and selective therapeutic agents. The successful application of a closely related derivative in the synthesis of the antiviral drug Nirmatrelvir is a testament to the profound impact that such conformationally restricted building blocks can have on drug discovery. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic deployment of scaffolds like this compound will undoubtedly play an increasingly vital role in shaping the future of medicine.
References
-
Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of Optically Active SARS-CoV-2 Mpro inhibitor drug Nirmatrelvir (Paxlovid): an Approved Treatment of COVID-19. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation. (1980). Google Patents.
-
Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies o. (n.d.). OSTI.GOV. Retrieved from [Link]
-
A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. (2016). ACS Publications. Retrieved from [Link]
-
methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hcl. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]
-
A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingred. (2017). ScienceDirect. Retrieved from [Link]
-
A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. (2012). PubMed. Retrieved from [Link]
-
1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. (n.d.). Semantic Scholar. Retrieved from [Link]
- 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, methods for their preparation and their use as medicaments. (2015). Google Patents.
-
1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. (2004). ARKIVOC. Retrieved from [Link]
- Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation. (1980). Google Patents.
-
HETEROCYCLIC COMPOUNDS CAPABLE OF ACTIVATING STING. (2025). European Patent Office. Retrieved from [Link]
-
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. (2023). PubMed. Retrieved from [Link]
-
Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κΒ Inducing Kinase via Catalytic C–H Activation. (n.d.). Thieme Connect. Retrieved from [Link]
-
1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. (2004). ARKIVOC. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. EP0007128A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation - Google Patents [patents.google.com]
- 2. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Optically Active SARS-CoV-2 Mpro inhibitor drug Nirmatrelvir (Paxlovid): an Approved Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of a Constrained Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of 3-Azabicyclo[3.1.0]hexane
Abstract
The 3-azabicyclo[3.1.0]hexane core is a conformationally restricted nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure serves as a valuable isostere for piperidines and other flexible motifs, enabling precise orientation of substituents for optimal interaction with biological targets. This guide provides an in-depth exploration of the discovery and historical development of this important scaffold, alongside a detailed examination of key synthetic strategies that have evolved to access this privileged structure. From early, challenging multi-step syntheses to modern, efficient catalytic methodologies, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemistry and application of 3-azabicyclo[3.1.0]hexane.
A Historical Perspective: The Emergence of a Privileged Scaffold
While pinpointing a single, definitive "discovery" of the 3-azabicyclo[3.1.0]hexane scaffold is challenging, its conceptualization and initial synthetic explorations arose from the broader field of bicyclic alkaloid chemistry. Early organic chemists recognized the synthetic challenge and potential biological significance of strained ring systems. A notable early report that laid the groundwork for accessing related bicyclic structures can be found in the Journal of the Chemical Society in 1959, which described methods for synthesizing pyrrolidine derivatives that could serve as precursors to bicyclic systems. However, the direct synthesis of the 3-azabicyclo[3.1.0]hexane ring system was described as "extremely difficult" in early patent literature.
The 1980s marked a turning point with the disclosure of processes for preparing derivatives of 3-azabicyclo[3.1.0]hexane, driven by the discovery of their valuable biological properties. A key early approach involved the selective reduction of 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione using complex aluminum hydride reducing agents. This method, while foundational, often required harsh conditions and multiple steps. The recognition of 1-aryl-3-azabicyclo[3.1.0]hexanes as a new series of nonnarcotic analgesic agents further spurred interest in developing more efficient and versatile synthetic routes. The inherent conformational rigidity of the scaffold was identified as a key attribute for designing novel therapeutic agents, leading to its exploration in various drug discovery programs, including the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors.
The Synthetic Arsenal: Key Strategies for Constructing the 3-Azabicyclo[3.1.0]hexane Core
The construction of the 3-azabicyclo[3.1.0]hexane skeleton can be broadly categorized into several key approaches, each with its own advantages and mechanistic rationale. The choice of a particular synthetic route is often dictated by the desired substitution pattern, stereochemical outcome, and scalability.
Intermolecular Cyclopropanation of Maleimides and Other Alkenes
A prevalent and powerful strategy for forging the 3-azabicyclo[3.1.0]hexane core is the intermolecular cyclopropanation of electron-deficient alkenes, most notably maleimides. This approach involves the reaction of a maleimide derivative with a one-carbon donor, typically a carbene or carbene precursor.
2.1.1. Palladium-Catalyzed Cyclopropanation with N-Tosylhydrazones
One of the most practical and widely adopted methods involves the palladium-catalyzed reaction of maleimides with N-tosylhydrazones. This reaction proceeds via the in-situ generation of a diazo compound from the N-tosylhydrazone, which then forms a palladium carbene complex that undergoes cyclopropanation with the maleimide.
-
Causality of Experimental Choices:
-
Palladium Catalyst: Palladium catalysts, such as Pd(OAc)₂, are chosen for their ability to efficiently catalyze carbene transfer from diazo compounds to alkenes.
-
N-Tosylhydrazones: These are stable, easily accessible precursors to diazo compounds, avoiding the need to handle potentially explosive diazoalkanes directly.
-
Base: A base, such as potassium carbonate, is required to facilitate the decomposition of the N-tosylhydrazone to the corresponding diazo compound.
-
Solvent: Aprotic solvents like toluene or dioxane are typically used to ensure solubility of the reactants and to avoid interference with the catalytic cycle.
-
A plausible reaction mechanism is depicted below:
Caption: Palladium-catalyzed cyclopropanation workflow.
2.1.2. Photochemical Decomposition of Pyrazolines
An alternative approach involves a [3+2] cycloaddition of a diazo compound with a maleimide to form a pyrazoline intermediate, followed by photochemical extrusion of nitrogen to yield the cyclopropane ring.
-
Causality of Experimental Choices:
-
Diazo Compound Generation: Similar to the palladium-catalyzed method, diazo compounds can be generated in situ.
-
Photochemical Conditions: Irradiation with a high-pressure mercury lamp provides the energy required for the denitrogenation of the pyrazoline intermediate. This method offers the advantage of being metal-free.
-
Solvent: Acetonitrile is a common solvent for photochemical reactions as it is relatively transparent to UV light.
-
The reaction proceeds through the following key steps:
Caption: Photochemical synthesis of 3-azabicyclo[3.1.0]hexanes.
Intramolecular Cyclization Strategies
Intramolecular approaches offer excellent control over stereochemistry and are particularly useful for the synthesis of complex, highly substituted 3-azabicyclo[3.1.0]hexane derivatives.
2.2.1. Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides
This method involves the base-promoted intramolecular Michael addition of an amide nitrogen onto an activated alkene within the same molecule.
-
Causality of Experimental Choices:
-
Substrate Design: The starting material is carefully designed to contain a cyclopropanecarboxamide and a tethered vinyl group with an electron-withdrawing group.
-
Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is used to deprotonate the amide nitrogen, initiating the cyclization.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are employed to ensure the stability of the anionic intermediate.
-
Table 1: Comparison of Key Synthetic Methodologies
| Method | Key Reagents | Advantages | Limitations |
| Pd-Catalyzed Cyclopropanation | Maleimide, N-Tosylhydrazone, Pd catalyst, Base | High yields, good diastereoselectivity, scalable | Requires a transition metal catalyst, potential for metal contamination |
| Photochemical Decomposition | Maleimide, Diazo Compound, UV light | Metal-free, mild conditions | May require specialized photochemical equipment, potential for side reactions |
| Intramolecular Cyclization | Substituted Cyclopropanecarboxamide, Base | Excellent stereocontrol, access to complex derivatives | Requires multi-step synthesis of the starting material |
Experimental Protocols: A Practical Guide
Protocol: Palladium-Catalyzed Synthesis of a 3-Azabicyclo[3.1.0]hexane Derivative
This protocol describes a general procedure for the palladium-catalyzed cyclopropanation of a maleimide with an N-tosylhydrazone.
Materials:
-
N-Substituted maleimide (1.0 mmol)
-
N-Tosylhydrazone (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the N-substituted maleimide, N-tosylhydrazone, palladium(II) acetate, and potassium carbonate.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove inorganic salts.
-
Wash the celite pad with ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-azabicyclo[3.1.0]hexane derivative.
Self-Validation: The successful formation of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic signals for the cyclopropane protons in the ¹H NMR spectrum are typically observed in the upfield region.
Protocol: Photochemical Synthesis of a 3-Azabicyclo[3.1.0]hexane Derivative
This protocol outlines a general procedure for the photochemical synthesis of a 3-azabicyclo[3.1.0]hexane derivative from a maleimide and a diazo compound.
Materials:
-
N-Substituted maleimide (1.0 mmol)
-
Diazo compound precursor (e.g., N-tosylhydrazone, 1.5 mmol) and base (e.g., DBU, 1.5 mmol) for in-situ generation, or a solution of the diazo compound.
-
Anhydrous acetonitrile (20 mL)
Procedure:
-
In-situ generation of diazo compound and [3+2] cycloaddition: To a solution of the N-substituted maleimide in anhydrous acetonitrile, add the N-tosylhydrazone and DBU. Stir the mixture at room temperature for 2-4 hours to form the pyrazoline intermediate.
-
Photochemical decomposition: Transfer the reaction mixture to a quartz reaction vessel. Irradiate the solution with a high-pressure mercury lamp (e.g., 400 W) at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the pyrazoline intermediate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired 3-azabicyclo[3.1.0]hexane derivative.
Self-Validation: The progress of the reaction can be monitored by the disappearance of the pyrazoline intermediate and the appearance of the product spot on TLC. The final product should be characterized by NMR and mass spectrometry to confirm its structure.
The Role in Medicinal Chemistry: A Scaffold for Innovation
The 3-azabicyclo[3.1.0]hexane scaffold is a prominent feature in a number of biologically active compounds and clinical candidates. Its rigid structure allows for the precise positioning of pharmacophoric groups in three-dimensional space, which can lead to enhanced potency and selectivity for a given biological target.
Examples of Bioactive Molecules Incorporating the 3-Azabicyclo[3.1.0]hexane Core:
-
DPP-IV Inhibitors: The conformational rigidity of the scaffold has been exploited in the design of potent and selective inhibitors of dipeptidyl peptidase-IV, an important target for the treatment of type 2 diabetes.
-
Opioid Receptor Modulators: Derivatives of 3-azabicyclo[3.1.0]hexane have been investigated as novel opioid receptor antagonists.
-
Central Nervous System (CNS) Agents: The scaffold has been incorporated into compounds targeting CNS disorders, including depression and anxiety.
The continued development of novel and efficient synthetic routes to access diverse 3-azabicyclo[3.1.0]hexane derivatives will undoubtedly fuel further exploration of this privileged scaffold in drug discovery.
Future Outlook
The journey of the 3-azabicyclo[3.1.0]hexane scaffold from a synthetically challenging curiosity to a valuable tool in medicinal chemistry is a testament to the ingenuity of organic chemists. Future research in this area is likely to focus on the development of even more efficient and stereoselective synthetic methods, including asymmetric catalytic approaches to access enantiopure derivatives. Furthermore, the application of this scaffold is expected to expand beyond its current uses as our understanding of its structure-activity relationships deepens. The unique conformational constraints offered by the 3-azabicyclo[3.1.0]hexane core will continue to inspire the design of next-generation therapeutic agents.
References
-
Zheng, Y., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances, 8(9), 5114-5118. [Link]
-
Chen, P., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(6), 1228-1235. [Link]
-
Dehli, J. R., & Bolm, C. (2003). A Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation Sequence: Synthesis of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones from 2-Iodocyclopropanecarboxamides. The Journal of Organic Chemistry, 68(23), 9118-9121. [Link]
-
Chen, P., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. [Link]
-
Li, J., et al. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules, 28(9), 3719. [Link]
- Imperial Chemical Industries PLC. (1979). Derivatives of 3-azabicyclo(3.1.0)
-
Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091. [Link]
-
Zheng, Y., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. SciSpace. [Link]
-
ResearchGate. (n.d.). I2‐mediated intramolecular cyclization reactions for the synthesis of 3‐azabicyclo[3.1.0]hex‐2‐enes 2. [Link]
-
Murry, J. A., et al. (2016). Process for the synthesis of (+) and (−)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane. US-9527813-B2. [Link]
-
Nguyen, T.-T. H., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. National Institutes of Health. [Link]
-
Murry, J. A., et al. (2008). Process For The Synthesis of (+) And (-)-1-(3,4-Dichlorophenyl)-3-Azabicyclo[3.1.0]Hexane. US-2008045725-A1. [Link]
-
Chen, P., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Europe PMC. [Link]
-
Zheng, Y., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. SciSpace. [Link]
- Imperial Chemical Industries PLC. (1979). Derivatives of 3-azabicyclo(3.1.0)
- Euthymics Bioscience Inc. (2015). 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, methods for their preparation and their use as medicaments. US9133159B2.
-
ResearchGate. (n.d.). Construction of 3-azabicyclo[3.1.0]hexane scaffolds. [Link]
- Schering Corporation. (2007). Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof. WO2007075790A1.
-
Krow, G. R., & Cannon, K. C. (2000). Synthesis of 3-azabicyclo[3.1.0]hexanes. A review. Request PDF. [Link]
-
MDPI. (2022). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. [Link]
-
Nguyen, T.-T. H., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. ACS Publications. [Link]
-
Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. [Link]
-
Epstein, J. W., et al. (1981). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry, 24(5), 481-490. [Link]
-
Semantic Scholar. (n.d.). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. [Link]
-
Penn State Research Database. (n.d.). Synthesis of 3-azabicyclo[3.1.0]hexanes. A review. [Link]
-
Epstein, J. W., et al. (1981). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. ACS Publications. [Link]
- Shell Research Ltd. (1979). Derivatives of 3-azabicyclo(3.1.0)
The Constrained Scaffold with Broad Potential: A Technical Guide to the Biological Activity of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-azabicyclo[3.1.0]hexane scaffold, a rigid proline analog, has emerged as a privileged structure in medicinal chemistry, conferring unique conformational constraints that are advantageous for targeted drug design. This technical guide provides an in-depth exploration of the biological activities of a specific class of these compounds: Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride derivatives. We will delve into the synthetic strategies for accessing this core, analyze the structure-activity relationships (SAR) that govern their interactions with various biological targets, and provide detailed experimental protocols for assessing their activity. The primary focus will be on their roles as Glycine Transporter-1 (GlyT1) inhibitors, µ-opioid receptor modulators, and T-type calcium channel blockers, highlighting their potential in the development of novel therapeutics for central nervous system (CNS) disorders and other pathological conditions.
Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane ring system is a conformationally restricted bicyclic structure that mimics the pyrrolidine ring of proline.[1] This constrained geometry plays a crucial role in pre-organizing the molecule into a specific three-dimensional orientation, which can lead to enhanced binding affinity and selectivity for biological targets.[2] The incorporation of this scaffold into drug candidates can improve metabolic stability and pharmacokinetic properties.[1] The this compound moiety, in particular, serves as a versatile starting point for the synthesis of a diverse library of bioactive compounds. The hydrochloride salt form often enhances the solubility and stability of the parent compound.[3]
Synthetic Strategies for the Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate Core
The efficient synthesis of the 3-azabicyclo[3.1.0]hexane core is crucial for the exploration of its therapeutic potential. Several synthetic routes have been developed, often involving cyclopropanation reactions.
A common approach involves the rhodium-catalyzed cyclopropanation of N-protected pyrroles with diazoesters. This method allows for the stereoselective formation of the bicyclic system. Subsequent manipulation of the protecting groups and the ester functionality provides access to the desired this compound.[4]
Another strategy involves the intramolecular cyclization of appropriately substituted pyrrolidine precursors. This can be achieved through various methods, including transition-metal-catalyzed C-H activation or base-promoted intramolecular additions.[2]
Biological Activities and Therapeutic Potential
Derivatives of methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate have demonstrated significant activity at several important biological targets, suggesting a broad therapeutic potential, particularly in the realm of CNS disorders.
Glycine Transporter-1 (GlyT1) Inhibition
Glycine acts as an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal communication.[5] The glycine transporter type 1 (GlyT1) is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating NMDA receptor activity.[6] Inhibition of GlyT1 leads to an increase in synaptic glycine levels, potentiating NMDA receptor function. This mechanism is a promising therapeutic strategy for schizophrenia, a disorder associated with NMDA receptor hypofunction.[5][6]
Several studies have explored the SAR of 3-azabicyclo[3.1.0]hexane derivatives as GlyT1 inhibitors. A key finding is that the constrained nature of the bicyclic core is crucial for potent inhibition. Modifications at the 3-position of the ring system have a significant impact on activity. For instance, the introduction of a benzamide moiety at this position has been shown to yield potent GlyT1 inhibitors.[7]
The methyl-1-carboxylate group can serve as a handle for further derivatization, allowing for the exploration of additional binding interactions within the GlyT1 active site. A "scaffold hopping" approach, combining features from known GlyT1 inhibitors with the 3-azabicyclo[3.1.0]hexane core, has led to the development of novel and potent inhibitors with excellent CNS penetration.[8]
| Compound ID | Modification at 3-position | GlyT1 IC50 (nM) | Reference |
| 1 | N-(4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamide | 15 | [7] |
| 2 | N-methylimidazole sulfonamide with varied benzamides | 4 - 119 | [8] |
This protocol describes a fluorescence-based assay to determine the inhibitory activity of test compounds on GlyT1.
-
Cell Culture:
-
Maintain HEK293 cells stably expressing human GlyT1 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Plate the cells in black-walled, clear-bottom 96- or 384-well microplates and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Prepare serial dilutions of the test compounds (derivatives of this compound) in the assay buffer.
-
Add the diluted compounds to the respective wells and incubate for 15-30 minutes at room temperature.
-
Prepare a solution of a fluorescent glycine analog (e.g., ASP+) in the assay buffer.
-
Add the fluorescent substrate to all wells and incubate for a specified time (e.g., 10-30 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR) with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The decrease in fluorescence in the presence of the test compound corresponds to the inhibition of glycine uptake.
-
Calculate the percentage of inhibition for each compound concentration relative to the control wells (vehicle-treated).
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
µ-Opioid Receptor Modulation
The µ-opioid receptor is a primary target for opioid analgesics. However, activation of this receptor is also associated with undesirable side effects such as respiratory depression and constipation. The development of µ-opioid receptor ligands with biased signaling profiles (i.e., preferentially activating G-protein signaling over β-arrestin recruitment) is an active area of research aimed at safer analgesics.[9]
3-Azabicyclo[3.1.0]hexane derivatives have been designed as novel achiral µ-opioid receptor ligands.[6] SAR studies have revealed that substitutions on the bicyclic core can lead to compounds with picomolar binding affinity and high selectivity for the µ-receptor over δ and κ subtypes.[6] The constrained nature of the scaffold is thought to contribute to this selectivity. While specific SAR for methyl-1-carboxylate derivatives is less defined in the public literature, this position offers a vector for modification to fine-tune receptor affinity and functional activity.[5]
| Compound ID | Modification | µ-Opioid Receptor Binding Affinity (Ki, nM) | Reference |
| PF-04455242 | N-substituted derivative | <1 | [6] |
| Various Analogs | Modifications on the 3-azabicyclo[3.1.0]hexane core | Ranging from pM to µM | [10] |
This protocol outlines a method for determining the binding affinity of test compounds to the µ-opioid receptor.
-
Membrane Preparation:
-
Use cell membranes from a stable cell line expressing the human µ-opioid receptor (e.g., CHO-K1 cells).
-
Homogenize the cells in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a radiolabeled µ-opioid receptor ligand (e.g., [³H]DAMGO), and various concentrations of the test compound.
-
Incubate the mixture for a specific time (e.g., 60-120 minutes) at room temperature to allow for binding equilibrium.
-
To determine non-specific binding, include a set of wells with a high concentration of a non-labeled µ-opioid receptor agonist (e.g., naloxone).
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, and then add a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Calculate the percentage of inhibition of radioligand binding for each concentration of the test compound.
-
Determine the Ki value using the Cheng-Prusoff equation.
-
T-Type Calcium Channel Inhibition
T-type calcium channels are low-voltage-activated ion channels involved in various physiological processes, including neuronal excitability and cardiac pacemaking.[7] Their dysregulation has been implicated in conditions such as epilepsy and neuropathic pain, making them attractive therapeutic targets.
While the SAR for 3-azabicyclo[3.1.0]hexane derivatives as T-type calcium channel inhibitors is an emerging area, the rigid scaffold is well-suited to interact with the complex voltage-gated ion channel structure. The methyl-1-carboxylate group can be envisioned as a key interaction point or a site for further chemical elaboration to enhance potency and selectivity for specific T-type calcium channel subtypes (CaV3.1, CaV3.2, CaV3.3).
This protocol describes a high-throughput screening-compatible fluorescence-based assay to identify inhibitors of T-type calcium channels.
-
Cell Culture:
-
Use HEK293 cells stably expressing a human T-type calcium channel subtype (e.g., CaV3.2).
-
Culture the cells in a suitable medium and plate them in black-walled, clear-bottom 96- or 384-well microplates.
-
-
Dye Loading:
-
Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer.
-
Incubate the plates at 37°C for 60 minutes to allow for dye uptake.
-
-
Compound Addition:
-
During the dye loading, prepare serial dilutions of the test compounds in the assay buffer.
-
After incubation, wash the cells to remove excess dye.
-
Add the diluted compounds to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Assay Execution (FLIPR):
-
Prepare a depolarizing solution containing a high concentration of KCl to activate the T-type calcium channels.
-
Place the cell plate and the compound plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
Record a baseline fluorescence for a few seconds.
-
Initiate the automated addition of the depolarizing solution to all wells.
-
Continue recording the fluorescence signal for 1-2 minutes to capture the calcium influx.
-
-
Data Analysis:
-
The increase in fluorescence upon depolarization corresponds to calcium influx through the T-type channels.
-
Calculate the percentage of inhibition for each compound concentration relative to the control wells.
-
Determine the IC50 value from the concentration-response curve.
-
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with diverse biological activities. Their constrained bicyclic scaffold provides a unique platform for the design of potent and selective modulators of key biological targets, including GlyT1, µ-opioid receptors, and T-type calcium channels. The synthetic accessibility of this core, coupled with the potential for diverse functionalization, makes it an attractive starting point for drug discovery programs targeting a range of therapeutic areas, particularly CNS disorders.
Future research in this area should focus on a more detailed elucidation of the structure-activity relationships, particularly concerning the influence of the methyl-1-carboxylate moiety on target engagement and functional activity. The exploration of biased agonism at the µ-opioid receptor and subtype selectivity for T-type calcium channels will be critical for developing safer and more effective therapeutics. Furthermore, in vivo studies are necessary to translate the promising in vitro activities of these compounds into tangible clinical benefits.
References
- Lindsley, C. W., et al. (2012). Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1. Development of a potent and CNS penetrant [3.1.0]-based lead. ACS Medicinal Chemistry Letters, 3(10), 849-853.
- Alizadeh, A., & Zohreh, N. (2016). A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. The Journal of Organic Chemistry, 81(19), 9205-9210.
- Lunn, G., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-2203.
- Lunn, G., et al. (2011). Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. Bioorganic & Medicinal Chemistry Letters, 21(15), 4608-4611.
- Klepets, O. O., et al. (2020). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 16, 218-228.
- Chen, P., et al. (2017). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. Organic & Biomolecular Chemistry, 15(6), 1228-1235.
- Pfizer Inc. (2003). 3-Azabicyclo[3.1.0]hexane derivatives useful in therapy.
- Toray Industries, Inc. (2016). Crystal of salt of novel 3-azabicyclo[3.1.0]hexane derivative and pharmaceutical use thereof.
- Crawford, J. J., et al. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation. Organic Letters, 22(19), 7533-7537.
- Laleu, B., et al. (2021). Cyclic Peptides as T-Type Calcium Channel Blockers: Characterization and Molecular Mapping of the Binding Site.
- Chemin, J., et al. (2007). T-Type Calcium Channel Inhibition Underlies the Analgesic Effects of the Endogenous Lipoamino Acids. The Journal of Neuroscience, 27(40), 10933-10942.
- Tytgat, J., et al. (2021). Cyclic Peptides as T-Type Calcium Channel Blockers: Characterization and Molecular Mapping of the Binding Site.
-
PubChem. (n.d.). methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). T-type calcium channel. Retrieved from [Link]
- Shell Internationale Research Maatschappij B.V. (1980). Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation.
- Li, H., et al. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules, 28(9), 3691.
- Davies, H. M., & Lee, G. H. (2020). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 22(1), 223-227.
- Piaz, V. D., et al. (2004). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. ARKIVOC, 2004(5), 156-169.
-
BindingDB. (n.d.). Retrieved from [Link]
- Kumar, A., et al. (2016). Fragment Based HQSAR Modeling and Docking Analysis of Conformationally Rigid 3-azabicyclo [3.1.0] Hexane Derivatives to Design Selective DPP-4 Inhibitors. Current Computer-Aided Drug Design, 12(2), 125-139.
Sources
- 1. EP0007652A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation - Google Patents [patents.google.com]
- 2. Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles | MDPI [mdpi.com]
- 3. Frontiers | Pharmacological Antagonism of T-Type Calcium Channels Constrains Rebound Burst Firing in Two Distinct Subpopulations of GABA Neurons in the Rat Ventral Tegmental Area: Implications for α-Lipoic Acid [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands [pubmed.ncbi.nlm.nih.gov]
- 7. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 8. Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1. Development of a potent and CNS penetrant [3.1.0]-based lead - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20030207876A1 - 3-Azabicyclo[3.1.0]hexane derivatives useful in therapy - Google Patents [patents.google.com]
- 10. Cyclic Peptides as T-Type Calcium Channel Blockers: Characterization and Molecular Mapping of the Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Constrained Scaffolds in Drug Discovery
In the landscape of contemporary drug discovery and organic synthesis, the demand for novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. Rigid bicyclic systems, in particular, have garnered significant attention as they serve as valuable bioisosteres for commonly encountered motifs, such as piperidines and pyrrolidines, while offering improved pharmacological profiles. The 3-azabicyclo[3.1.0]hexane framework stands out as a key structural feature in a variety of biologically active natural products, pharmaceuticals, and agrochemicals.[1] Its inherent conformational rigidity allows for the presentation of substituents in well-defined spatial orientations, which can lead to enhanced binding affinity and selectivity for biological targets. This technical guide focuses on a particularly valuable building block within this class: Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride. We will delve into its synthesis, physicochemical properties, and its versatile applications as a foundational element in the construction of complex molecular entities.
Physicochemical Properties and Characterization
This compound is a white to off-white solid that is typically supplied as a hydrochloride salt to improve its stability and handling characteristics. The presence of the secondary amine, the methyl ester, and the strained cyclopropane ring bestows upon it a unique reactivity profile.
| Property | Value | Reference |
| CAS Number | 1536392-01-4 | [2] |
| Molecular Formula | C₇H₁₂ClNO₂ | [2] |
| Molecular Weight | 177.63 g/mol | [2] |
| Appearance | White to off-white solid | |
| Storage | Room temperature |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the bicyclic core, including diastereotopic protons on the pyrrolidine ring and the cyclopropane moiety. The methyl ester would present as a singlet around 3.7 ppm.
-
¹³C NMR: The carbon NMR would display distinct signals for the carbonyl of the ester, the carbons of the bicyclic framework, and the methyl group of the ester.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₇H₁₁NO₂) at m/z 141.08, with fragmentation patterns characteristic of the bicyclic structure.
-
Infrared (IR) Spectroscopy: Key vibrational bands would be observed for the N-H stretch of the secondary amine hydrochloride, the C=O stretch of the ester, and C-H stretches of the aliphatic framework.
Synthesis of the 3-Azabicyclo[3.1.0]hexane Core: A Methodological Overview
The synthesis of the 3-azabicyclo[3.1.0]hexane skeleton has been approached through various synthetic strategies, reflecting its importance in medicinal chemistry.[1] A comprehensive review of recent advances highlights methods such as transition-metal-catalyzed and transition-metal-free catalytic systems.[1]
A prevalent and effective method for constructing the 3-azabicyclo[3.1.0]hexane-6-carboxylate scaffold involves the rhodium(II)-catalyzed cyclopropanation of N-protected 2,5-dihydropyrroles with ethyl diazoacetate.[4] This methodology has been optimized to proceed with very low catalyst loadings, offering a practical and scalable route to these valuable intermediates.[4]
Figure 1: General strategy for the synthesis of the 3-azabicyclo[3.1.0]hexane-6-carboxylate core via rhodium-catalyzed cyclopropanation.
While detailed experimental procedures for the specific synthesis of the 1-carboxylate isomer are less common in peer-reviewed literature, they can often be found within the examples section of patents. A general approach involves the intramolecular cyclization of a suitably functionalized pyrrolidine precursor. For instance, a patent describes the synthesis of 2-cyano-3-acetyl-3-azabicyclo[3.1.0]hexane from cis-2-methylaminocyclopropane-1,1-diethylacetal, which is then hydrolyzed to the corresponding carboxylic acid.[5]
Applications in Organic Synthesis: A Versatile Building Block
The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex and biologically active molecules. The secondary amine serves as a nucleophilic handle for further functionalization through N-alkylation and N-acylation reactions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other transformations.
N-Alkylation and N-Acylation Reactions
The secondary amine of the 3-azabicyclo[3.1.0]hexane core readily undergoes reactions with a variety of electrophiles.
General N-Acylation Protocol:
A common application of this building block is in the synthesis of amide derivatives, which are prevalent in many pharmaceutical compounds. For example, in the synthesis of orexin receptor antagonists, a related 3-azabicyclo[3.1.0]hexane amine is acylated with a carboxylic acid in the presence of a coupling reagent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).[6]
Step-by-Step N-Acylation Methodology:
-
Deprotection/Neutralization: If starting from the hydrochloride salt, the free amine is typically generated in situ by the addition of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Coupling Agent Activation: The carboxylic acid coupling partner is activated with a suitable reagent (e.g., TBTU, HATU, EDC/HOBt).
-
Amide Bond Formation: The free amine is added to the activated carboxylic acid, and the reaction is stirred at room temperature until completion.
-
Work-up and Purification: The reaction mixture is typically subjected to an aqueous work-up to remove excess reagents and byproducts, followed by purification by column chromatography or recrystallization.
Figure 2: Workflow for the N-acylation of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate.
Case Study: Synthesis of an Inhibitor of NF-κB Inducing Kinase (NIK)
The synthesis of an azabicyclo[3.1.0]hexanone-containing inhibitor of NIK provides a compelling example of the strategic use of this scaffold. Although this example utilizes a 2-azabicyclo[3.1.0]hexane derivative, the synthetic manipulations of the bicyclic core are highly relevant. The synthesis involves the protection of the secondary amine, oxidation of the ring, and subsequent functionalization. A key step in many syntheses involving this scaffold is the initial protection of the nitrogen, often as a tert-butyloxycarbonyl (Boc) carbamate, which allows for selective reactions at other positions of the molecule. The Boc group can then be readily removed under acidic conditions, such as with HCl in dioxane, to regenerate the secondary amine for further elaboration.
The Rationale for Using a Constrained Bicyclic System
The decision to incorporate a rigid scaffold like 3-azabicyclo[3.1.0]hexane into a drug candidate is driven by several key principles of medicinal chemistry:
-
Conformational Constraint: By locking the core structure into a specific conformation, the entropic penalty upon binding to a target protein is reduced, which can lead to a significant increase in binding affinity.
-
Vectorial Presentation of Substituents: The rigid framework orients substituents in precise vectors in three-dimensional space. This allows for the optimization of interactions with specific pockets and residues within a protein's binding site.
-
Improved Physicochemical Properties: The introduction of sp³-rich, non-planar structures can lead to improved solubility, reduced plasma protein binding, and better metabolic stability compared to more flexible or aromatic systems.
-
Novelty and Intellectual Property: The use of unique scaffolds like 3-azabicyclo[3.1.0]hexane can provide a clear path to novel chemical entities with strong intellectual property protection.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in modern organic synthesis, particularly for applications in drug discovery. Its constrained bicyclic structure provides a robust platform for the development of novel therapeutics with potentially superior pharmacological properties. While the synthesis of this specific isomer may require specialized methods, the payoff in terms of access to novel chemical space is significant. As the demand for molecules with well-defined three-dimensional structures continues to grow, the importance of building blocks like this compound is set to increase, paving the way for the next generation of innovative medicines.
References
- Shell Internationale Research Maatschappij BV. (1980). Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation. European Patent No. EP0007652A1.
- Actelion Pharmaceuticals Ltd. (2008). 3-aza-bicyclo[3.1.0]hexane derivatives. World Intellectual Property Organization Patent No. WO2008038251A2.
-
Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. [Link]
-
Kim, J. H., & Nam, G. (2016). Synthesis and evaluation of 6-pyrazoylamido-3N-substituted azabicyclo[5]hexane derivatives as T-type calcium channel inhibitors. Bioorganic & Medicinal Chemistry, 24(15), 3544-3555. [Link]
-
Lilly, M. J., et al. (2013). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 15(21), 5468-5471. [Link]
-
Rajana, N., et al. (2018). Absolute Configuration of Boceprevir Chiral fragment-B by Chiral Chromatographic, Spectroscopic, Thermal and Crystallization Techniques. Asian Journal of Research in Chemistry, 11(3), 543. [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hcl. [Link]
- Pfizer Inc. (2015). 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, methods for their preparation and their use as medicaments. U.S. Patent No. US9133159B2.
- Pfizer Limited. (2003). 3-Azabicyclo[3.1.0]hexane derivatives useful in therapy. U.S. Patent Application No. US20030207876A1.
-
Zhang, D., et al. (2017). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones: Practical and Facile Access to CP-866,087. Organic & Biomolecular Chemistry, 15(6), 1228-1235. [Link]
-
Ramazani, A., et al. (2016). A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. Organic Letters, 18(18), 4566-4569. [Link]
-
Jida, M., & Ollivier, J. (2010). Azabicyclo[3.1.0]hexan-1-ols: possible applications in the synthesis of bioactive products. European Journal of Organic Chemistry, 2010(28), 5439-5449. [Link]
-
Khasiyatullina, E. M., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 77-87. [Link]
-
Gualtieri, F., et al. (2004). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. ARKIVOC, 2004(5), 156-169. [Link]
-
Wang, X., et al. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules, 28(9), 3691. [Link]
-
Epstein, J. W., et al. (1978). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry, 21(8), 781-784. [Link]
Sources
- 1. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. METHYL 3-AZABICYCLO[3.1.0]HEXANE-1-CARBOXYLATE HCL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. ajrconline.org [ajrconline.org]
- 4. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0007652A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
An In-Depth Technical Guide on the Stereochemistry of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride and Its Critical Role in Drug Development
Abstract
The three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a pivotal factor in determining its biological activity. This is particularly true for complex scaffolds like the 3-azabicyclo[3.1.0]hexane core. This guide provides a comprehensive exploration of the stereochemistry of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride, a key building block in medicinal chemistry. We will delve into the structural nuances of its stereoisomers, the profound impact of chirality on its pharmacological properties, and the analytical techniques essential for its stereochemical characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique stereochemical features of this bicyclic amine in the design of novel therapeutics.
Introduction: The Significance of Stereoisomerism in Drug Design
The vast majority of biological targets, such as enzymes and receptors, are chiral. This inherent chirality dictates that they will interact differently with the various stereoisomers of a drug molecule. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less active, or even cause toxic side effects.[1] This fundamental principle underscores the critical importance of stereochemistry in drug discovery and development. Approximately 56% of all drugs currently in use are chiral compounds, and a significant portion of these were initially marketed as racemic mixtures.[1] The trend, however, is increasingly towards the development of single-enantiomer drugs to improve efficacy and safety profiles.
The 3-azabicyclo[3.1.0]hexane framework is a conformationally restricted scaffold that has garnered significant interest in medicinal chemistry. Its rigid structure allows for the precise positioning of pharmacophoric groups in three-dimensional space, leading to enhanced selectivity and potency for various biological targets.[2][3] this compound serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules, including inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes, modulators of dopamine receptors for neuropsychiatric disorders, and opioid receptor ligands with potential applications in pain management and other conditions.[3][4][5]
The core of this guide will focus on the stereochemical intricacies of this compound, a molecule with multiple stereocenters. Understanding and controlling the absolute and relative stereochemistry of this compound is paramount to unlocking its full therapeutic potential.
The Stereochemical Landscape of this compound
The structure of this compound features a fused cyclopropane and pyrrolidine ring system, creating a rigid bicyclic core. The hydrochloride salt form enhances its stability and aqueous solubility.[6] The key to its stereochemical complexity lies in the presence of multiple chiral centers. The IUPAC name itself often specifies the stereochemistry, for example, (1R,5S)-methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride.[7]
This bicyclic system possesses at least two chiral centers at the bridgehead carbons (C1 and C5). The cis fusion of the cyclopropane and pyrrolidine rings is the thermodynamically favored arrangement. This cis-fusion means the molecule can exist as a pair of enantiomers. The introduction of a substituent at the C1 position, the methyl carboxylate group, introduces another stereocenter. The relative orientation of this substituent with respect to the cyclopropane ring gives rise to exo and endo diastereomers.
Defining the Stereoisomers: A Visual Representation
The different possible stereoisomers of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate are depicted below. The specific spatial arrangement of the substituents, as denoted by configurations like (1R, 2S, 5S), significantly influences the molecule's interaction with biological targets.[6]
Sources
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azabicyclo (3.1.0) Hexane Derivatives Useful as Modulators of Dopamine D3 Receptors. Патент № US 20080167357 МПК A61K31/4196 | Биржа патентов - Московский инновационный кластер [i.moscow]
- 5. US20030207876A1 - 3-Azabicyclo[3.1.0]hexane derivatives useful in therapy - Google Patents [patents.google.com]
- 6. CAS 565456-77-1: (1R,2S,5S)-methyl 6,6-dimethyl-3-aza-bicy… [cymitquimica.com]
- 7. scbt.com [scbt.com]
Methodological & Application
Application Note: A Protocol for the Multi-Step Synthesis of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
Abstract
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained proline analogue of significant interest in medicinal chemistry and drug development.[1][2] Its rigid structure allows for the precise orientation of substituents, making it a valuable building block for designing potent and selective ligands for various biological targets. This application note provides a detailed, research-grade protocol for the synthesis of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride, a key intermediate for further chemical elaboration. The synthetic strategy is built upon a sequence of robust and well-documented chemical transformations, beginning with the commercially available N-Boc-3-pyrroline. The key steps include a stereospecific cyclopropanation, a regioselective bridgehead functionalization, and a final concomitant esterification and deprotection. This guide is intended for researchers and professionals in organic synthesis and drug discovery, offering not just a procedural blueprint but also the underlying chemical rationale and expert insights into critical parameters.
Overall Synthetic Strategy
The proposed synthesis is a three-stage process designed for clarity and reproducibility. It begins with the construction of the core bicyclic framework, followed by the introduction of the carboxylate functionality at the challenging C1 bridgehead position, and concludes with the formation of the final hydrochloride salt.
Figure 1: Overall workflow for the synthesis of the target compound.
Stage 1: Simmons-Smith Cyclopropanation of N-Boc-3-pyrroline
Expertise & Experience: The Rationale
The construction of the 3-azabicyclo[3.1.0]hexane core is most reliably achieved via the cyclopropanation of an alkene precursor. N-Boc-3-pyrroline is an ideal starting material due to its commercial availability and the stability conferred by the tert-butoxycarbonyl (Boc) protecting group.[3][4][5] We employ the Furukawa modification of the Simmons-Smith reaction, which utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂).[6][7] This method is often preferred over the classical zinc-copper couple as it offers better reproducibility and reactivity, particularly for unfunctionalized alkenes.[8][9] The reaction is a stereospecific syn-addition, meaning the cyclopropane ring is formed on one face of the double bond, preserving the stereochemistry of the starting material.
Reaction Mechanism: Zinc Carbenoid Formation and Addition
The active reagent, (iodomethyl)zinc iodide, is generated in situ from diethylzinc and diiodomethane. This organozinc carbenoid then coordinates to the alkene and delivers the methylene group in a concerted, cheletropic reaction, forming the cyclopropane ring.
Figure 2: Mechanism of the Furukawa-modified Simmons-Smith reaction.
Detailed Protocol: Synthesis of N-Boc-3-azabicyclo[3.1.0]hexane
-
Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-3-pyrroline (5.0 g, 29.55 mmol).
-
Dissolution: Add anhydrous dichloromethane (DCM, 100 mL) and cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring vigorously, slowly add diethylzinc (1.0 M solution in hexanes, 35.5 mL, 35.5 mmol) via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Carbenoid Formation: Following the diethylzinc addition, add diiodomethane (3.1 mL, 38.4 mmol) dropwise over 20 minutes. A white precipitate may form.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL) at 0 °C. Stir for 30 minutes until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium thiosulfate (2 x 30 mL) and brine (30 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield N-Boc-3-azabicyclo[3.1.0]hexane as a colorless oil.
Stage 2: Regioselective Bridgehead Carboxylation
Expertise & Experience: The Rationale
Functionalizing the C1 bridgehead position of the bicyclic system is the most significant challenge in this synthesis. Direct C-H activation at this sterically hindered, sp³-hybridized carbon is difficult. Therefore, a two-step deprotonation-carboxylation sequence is proposed. We will use a strong, sterically hindered base like sec-Butyllithium (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA complexes with the lithium cation, increasing the kinetic basicity of the alkyllithium and potentially directing the deprotonation to the C1 position, which is alpha to the nitrogen-containing ring system. The resulting bridgehead anion is then quenched with an excess of solid carbon dioxide (dry ice) to form the corresponding carboxylate. This reaction must be performed under strictly anhydrous conditions at low temperatures to prevent side reactions.
Detailed Protocol: Synthesis of N-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
-
Preparation: To a flame-dried 250 mL Schlenk flask under an argon atmosphere, add the purified N-Boc-3-azabicyclo[3.1.0]hexane (4.0 g, 21.82 mmol) and anhydrous diethyl ether (80 mL).
-
Additive: Add TMEDA (3.6 mL, 24.0 mmol) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add s-BuLi (1.4 M solution in cyclohexane, 17.1 mL, 24.0 mmol) dropwise over 30 minutes. The solution may turn yellow or orange. Stir the reaction at -78 °C for 2 hours.
-
Carboxylation: In a separate flask, crush an excess of dry ice into a fine powder. Carefully transfer the organolithium solution via cannula onto the crushed dry ice with vigorous stirring.
-
Quenching: Allow the mixture to slowly warm to room temperature. Once all the CO₂ has sublimated, carefully add water (50 mL) to quench any remaining organolithium.
-
Workup: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer to 0 °C and acidify to pH ~2-3 with 1 M HCl.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be used in the next step without further purification.
Stage 3: Concomitant Esterification and Boc-Deprotection
Expertise & Experience: The Rationale
The final step is an efficient transformation that accomplishes two goals in a single operation: esterification of the carboxylic acid and removal of the Boc protecting group. Using a solution of hydrogen chloride (HCl) in methanol serves this dual purpose.[10][11] The strongly acidic conditions protonate the carbonyl of the carboxylic acid, activating it for nucleophilic attack by methanol (Fischer Esterification), while simultaneously protonating the Boc group, leading to its cleavage via a stable tert-butyl cation.[12][13] This one-pot procedure is highly atom-economical and simplifies the workup, as the final product precipitates or is isolated as its stable hydrochloride salt.
Detailed Protocol: Synthesis of this compound
-
Preparation: Take the crude N-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (assuming ~21.8 mmol theoretical) and dissolve it in anhydrous methanol (100 mL) in a 250 mL round-bottom flask.
-
Acidification: Cool the solution to 0 °C. Prepare a ~4 M solution of HCl in methanol by slowly adding acetyl chloride (7.8 mL, 109 mmol) to cold, stirring anhydrous methanol (additional 50 mL). Caution: Exothermic reaction. Carefully add this acidic methanol solution to the reaction mixture. Alternatively, use a commercially available solution of HCl in an organic solvent like dioxane.[13]
-
Reaction: Allow the reaction to warm to room temperature, then gently reflux for 4-6 hours. Monitor the reaction by TLC, observing the disappearance of the starting material.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour.
-
Crystallization/Precipitation: The product hydrochloride salt may precipitate from the solution. If it does, collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with cold diethyl ether to induce crystallization. The solid product is then collected by filtration and dried. The final product should be a white to off-white crystalline solid.
Quantitative Data Summary
| Step | Reactant | Product | MW ( g/mol ) | Theoretical Yield | Notes |
| 1 | N-Boc-3-pyrroline | N-Boc-3-azabicyclo[3.1.0]hexane | 169.22 → 183.25 | ~85% | Purification by column chromatography is crucial. |
| 2 | N-Boc-3-azabicyclo[3.1.0]hexane | N-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | 183.25 → 227.26 | ~60% | Highly moisture-sensitive; use crude in next step. |
| 3 | N-Boc-...-1-carboxylic acid | Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate HCl | 227.26 → 177.63 | ~90% | Isolated as the stable hydrochloride salt.[14] |
References
-
[Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple] . Beilstein Journals. Available at: [Link]
-
[Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview)] . Chemistry of Heterocyclic Compounds. Available at: [Link]
-
[Synthesis of 310-Helix-Inducing Constrained Analogues of l-Proline] . ACS Publications. Available at: [Link]
-
[1H-pyrrole-1-carboxylic acid, 2,5-dihydro-, 1,1-dimethylethyl ester] . Organic Syntheses. Available at: [Link]
-
[Practical One-Pot and Large-Scale Synthesis of N-(tert-Butyloxycarbonyl)-3-pyrroline] . ACS Publications. Available at: [Link]
-
[Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones] . RSC Publishing. Available at: [Link]
-
[Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates] . PubMed. Available at: [Link]
-
[Reaction scheme of the Boc deprotection using methanolic HCl at the...] . ResearchGate. Available at: [Link]
-
[Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives] . Russian Journal of Organic Chemistry. Available at: [Link]
-
[A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton] . National Institutes of Health (NIH). Available at: [Link]
-
[Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides] . PubMed Central. Available at: [Link]
-
[How can we do the deprotection of boc-amino acids using hcl?] . ResearchGate. Available at: [Link]
-
[3-Pyrroline synthesis] . Organic Chemistry Portal. Available at: [Link]
-
[Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride] . National Institutes of Health (NIH). Available at: [Link]
-
[3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers] . PubMed Central. Available at: [Link]
-
[Synthesis of 4-substituted prolines as conformationally constrained amino acid analogs] . ACS Publications. Available at: [Link]
-
[Boc Deprotection - HCl] . Common Organic Chemistry. Available at: [Link]
-
[N-Boc Deprotection. HCl, methanol or dioxaine] . Reddit. Available at: [Link]
-
[Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement] . Organic Syntheses. Available at: [Link]
-
[Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review] . National Institutes of Health (NIH). Available at: [Link]
-
[Simmons–Smith reaction] . Wikipedia. Available at: [Link]
-
[Reversal of Polarity by Catalytic SET Oxidation: Synthesis of...] . synfacts.thieme.de. Available at: [Link]
- [Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation]. Google Patents.
-
[A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes] . ACS Publications. Available at: [Link]
-
[Synthesis of a novel Boc-protected cyclopropane-modified proline analogue] . ResearchGate. Available at: [Link]
-
[3-azabicyclo[3.1.0]hexane-1-carboxylic acid, methyl ester, hydrochloride (1:1), min 97%, 1 gram] . hd-scientific.com. Available at: [Link]
-
[Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride] . Chemspace. Available at: [Link]
-
[Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review] . PubMed. Available at: [Link]
-
[Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles] . MDPI. Available at: [Link]
-
[Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation...] . National Institutes of Health (NIH). Available at: [Link]
-
[Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation] . ACS Publications. Available at: [Link]
- [Process for preparing 3-azabicyclo(3.1.0)hexane-2-carbonitrile]. Google Patents.
-
[Synthesis, Molecular and Crystal Structure of Ethyl 5-Cyano-2...] . ResearchGate. Available at: [Link]
Sources
- 1. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Boc-3-pyrroline, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. Simmons-Smith Cyclopropanation Reaction | TCI AMERICA [tcichemicals.com]
- 8. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boc Deprotection - HCl [commonorganicchemistry.com]
- 14. calpaclab.com [calpaclab.com]
Application Notes and Protocols for the Stereoselective Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
Introduction: The Strategic Importance of 3-Azabicyclo[3.1.0]hexanes in Modern Drug Discovery
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally restricted diamine isostere that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, making it an invaluable component in the design of novel therapeutics targeting a wide range of biological targets.[1][2] This framework is a key structural feature in numerous biologically active natural products, drugs, and agrochemicals.[3] The constrained nature of the bicyclic system often leads to enhanced binding affinity, improved metabolic stability, and desirable pharmacokinetic properties compared to more flexible analogues. Consequently, the development of efficient and stereoselective synthetic routes to access this privileged scaffold is a critical endeavor for researchers in drug development.[4][5] This application note provides an in-depth guide to the key stereoselective synthetic strategies for 3-azabicyclo[3.1.0]hexane derivatives, with a focus on practical protocols and the underlying principles that govern stereochemical outcomes.
Core Synthetic Strategies: A Comparative Overview
The construction of the 3-azabicyclo[3.1.0]hexane skeleton can be broadly categorized into several key approaches, each with its own set of advantages and challenges. The choice of a particular strategy is often dictated by the desired substitution pattern, the required stereoisomer, and the scalability of the process. The main strategies include transition-metal-catalyzed intramolecular cyclopropanation, 1,3-dipolar cycloadditions, and innovative C-H activation methodologies.
Transition-Metal-Catalyzed Intramolecular Cyclopropanation: A Workhorse for Stereocontrol
One of the most robust and widely employed methods for the synthesis of 3-azabicyclo[3.1.0]hexanes is the transition-metal-catalyzed intramolecular cyclopropanation of allylic diazoacetamides or related precursors. This approach offers excellent control over the relative stereochemistry of the newly formed cyclopropane ring. The choice of the metal catalyst, particularly the ligand sphere around the metal center, is paramount in dictating the exo or endo selectivity of the cyclopropanation.
Dirhodium(II) catalysts are particularly effective for this transformation, demonstrating high turnover numbers and affording clean reactions.[6][7] The stereochemical outcome is highly dependent on the nature of the rhodium ligands. For instance, by carefully selecting the appropriate dirhodium(II) catalyst, one can selectively favor the formation of either the exo or endo isomer.[6][8] This level of control is crucial for structure-activity relationship (SAR) studies in drug discovery.
A key advantage of the rhodium-catalyzed approach is the ability to perform the reaction with very low catalyst loadings (e.g., <0.01 mol%), which is economically and environmentally beneficial, especially for large-scale synthesis.[6][7]
Experimental Protocols
Protocol 1: Diastereoselective Rhodium-Catalyzed Intramolecular Cyclopropanation of N-Allyl-N-Boc-diazoacetamide
This protocol describes a general procedure for the synthesis of a protected 3-azabicyclo[3.1.0]hexane-6-carboxylate, adapted from literature procedures.[6][7][9] The choice of rhodium catalyst will influence the exo/endo selectivity.
Materials:
-
N-Allyl-N-Boc-glycine ethyl ester
-
p-Acetamidobenzenesulfonyl azide (p-ABSA)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄ for moderate selectivity, or a chiral catalyst for high diastereoselectivity)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Synthesis of the Diazo Precursor:
-
In a round-bottom flask, dissolve N-Allyl-N-Boc-glycine ethyl ester (1.0 eq) in anhydrous acetonitrile.
-
Add p-acetamidobenzenesulfonyl azide (1.1 eq) and an appropriate base (e.g., DBU, 1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the N-allyl-N-Boc-diazoacetamide.
-
-
Intramolecular Cyclopropanation:
-
To a solution of the N-allyl-N-Boc-diazoacetamide (1.0 eq) in anhydrous DCM, add the dirhodium(II) catalyst (0.005 - 1 mol%).
-
Stir the reaction at room temperature. The reaction is typically accompanied by the evolution of nitrogen gas.
-
Monitor the reaction progress by TLC until all the starting diazo compound is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired exo and/or endo 3-azabicyclo[3.1.0]hexane derivatives. The diastereomers can often be separated by chromatography.
-
Data Presentation: Catalyst Effects on Diastereoselectivity
The following table summarizes the effect of different rhodium catalysts on the yield and diastereoselectivity of the intramolecular cyclopropanation of an N-protected 2,5-dihydropyrrole with ethyl diazoacetate.[7]
| Catalyst | Catalyst Loading (mol%) | Yield (%) | exo:endo Ratio |
| Rh₂(OAc)₄ | 1 | 66 | ~1:1 |
| Rh₂(esp)₂ | 0.005 | 76 | ~1:1 |
| Rh₂(S-TPPTTL)₄ | 0.005 | 59 | 24:75 |
| Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄ | 0.005 | 70 | 17:83 |
While rhodium catalysts are highly effective, copper- and palladium-based systems also provide viable routes to 3-azabicyclo[3.1.0]hexanes. Copper-mediated aerobic synthesis from N-allyl/propargyl enamine carboxylates has been developed, offering an alternative pathway through intramolecular cyclopropanation.[10][11] Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones has also been shown to produce a range of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities.[12][13]
1,3-Dipolar Cycloadditions: A Convergent Approach
The [3+2] cycloaddition of azomethine ylides with cyclopropenes represents a powerful and convergent strategy for the synthesis of spiro[3-azabicyclo[3.1.0]hexane] derivatives.[14][15] This method allows for the rapid construction of molecular complexity from readily available starting materials. Organocatalytic and copper-catalyzed versions of this reaction have been developed, providing access to highly substituted and stereochemically rich products.[14][16][17]
Protocol 2: Organocatalytic Diastereoselective 1,3-Dipolar Cycloaddition
This protocol outlines a three-component reaction for the synthesis of spiro[3-azabicyclo[3.1.0]hexanes] via an in-situ generated azomethine ylide.[14]
Materials:
-
Isatin or acenaphthenequinone derivative (1.0 eq)
-
Benzylamine derivative (1.0 eq)
-
3-Substituted 1,2-diphenylcyclopropene (1.0 eq)
-
Bifunctional squaramide-based organocatalyst (e.g., 5-10 mol%)
-
Toluene (anhydrous)
-
Molecular sieves (4 Å)
Procedure:
-
To an oven-dried reaction vial containing a magnetic stir bar, add the isatin or acenaphthenequinone derivative, the benzylamine derivative, the cyclopropene, the organocatalyst, and activated 4 Å molecular sieves.
-
Add anhydrous toluene via syringe.
-
Seal the vial and stir the mixture at the desired temperature (e.g., 60 °C) for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, allow the reaction to cool to room temperature and filter off the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spiro[3-azabicyclo[3.1.0]hexane] derivative. The high diastereoselectivity often results in a single major product.
Emerging Strategies: C-H Activation and Enantioselective Synthesis
Recent advances have introduced novel strategies for the synthesis of 3-azabicyclo[3.1.0]hexanes, including those based on C-H activation and enantioselective catalysis.[18][19][20] These cutting-edge methods offer new avenues for accessing previously challenging substitution patterns and for the direct synthesis of enantiomerically pure compounds, which is of paramount importance for the development of chiral drugs. For instance, a two-step protocol involving a CpxRhIII-catalyzed C–H functionalization followed by a Cp*IrIII-catalyzed transfer hydrogenation has been developed for the enantioselective synthesis of a variety of substituted 3-azabicyclo[3.1.0]hexanes.[19]
Visualization of Synthetic Workflows
Diagram 1: General Workflow for Rhodium-Catalyzed Intramolecular Cyclopropanation
Caption: Rhodium-catalyzed intramolecular cyclopropanation workflow.
Diagram 2: Three-Component 1,3-Dipolar Cycloaddition
Caption: Three-component 1,3-dipolar cycloaddition for spirocycle synthesis.
Conclusion and Future Outlook
The stereoselective synthesis of 3-azabicyclo[3.1.0]hexane derivatives remains a vibrant area of research, driven by the significant therapeutic potential of this scaffold. While transition-metal-catalyzed intramolecular cyclopropanations and 1,3-dipolar cycloadditions represent the cornerstones of current synthetic strategies, the field is continuously evolving. The development of more efficient and highly enantioselective catalytic systems, including those that proceed via C-H functionalization, will undoubtedly expand the accessible chemical space for this important class of molecules. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers engaged in the synthesis of these valuable compounds, ultimately accelerating the discovery of new and improved medicines.
References
-
Toh, K. K., Biswas, A., Wang, Y. F., Tan, Y., & Chiba, S. (2012). Copper-Mediated Aerobic Synthesis of 3-Azabicyclo[3.1.0]hex-2-enes and 4-Carbonylpyrroles from N-Allyl/Propargyl Enamine Carboxylates. Journal of the American Chemical Society, 134(28), 11591–11601. [Link]
-
Lilly, J. L., & Davies, H. M. L. (2018). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 20(24), 7893–7897. [Link]
-
Barashkova, K. A., Latyshev, G. V., Kotovshchikov, Y. N., Lukashev, N. V., & Beletskaya, I. P. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, 60(3), 359–386. [Link]
-
Lilly, J. L., & Davies, H. M. L. (2018). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 20(24), 7893–7897. [Link]
-
Wang, Y., et al. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules, 28(9), 3724. [Link]
-
Ershov, O. V., & Bardasov, I. N. (2016). Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview). Chemistry of Heterocyclic Compounds, 52(8), 534–536. [Link]
-
Toh, K. K., et al. (2012). Copper-Mediated Aerobic Synthesis of 3-Azabicyclo[3.1.0]hex-2-enes and 4-Carbonylpyrroles from N-Allyl/Propargyl Enamine Carboxylates. Journal of the American Chemical Society, 134(28), 11591–11601. [Link]
-
Li, J., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(6), 1228–1235. [Link]
-
Dar'in, D., et al. (2024). Organocatalytic Diastereoselective Synthesis of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar Cycloaddition of Azomethine Ylides with Cyclopropenes. Molecules, 29(8), 1845. [Link]
-
Ye, J., et al. (2022). Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. ACS Catalysis, 12(10), 6209–6215. [Link]
-
Ye, J., et al. (2022). Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. ACS Catalysis, 12(10), 6209–6215. [Link]
-
Manna, S., & Antonchick, A. P. (2015). Diastereoselective cascade synthesis of azabicyclo[3.1.0]hexanes from acyclic precursors. Chemical Communications, 51(54), 10892–10895. [Link]
-
SYNFACTS Contributors. (2018). Copper-Catalyzed Asymmetric Synthesis of 3-Azabicyclo[3.1.0]hexane Scaffolds. Synfacts, 14(10), 1039. [Link]
-
Lilly, J. L., & Davies, H. M. L. (2018). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 20(24), 7893–7897. [Link]
-
Zhang, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. [Link]
-
Barashkova, K. A., et al. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, 60(3), 359-386. [Link]
-
Li, J., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(6), 1228-1235. [Link]
-
Wang, C., et al. (2019). Alkylcarbene mediated intramolecular alkene cyclopropanation to construct aza[3.1.0] bicycles. Organic & Biomolecular Chemistry, 17(13), 3355–3359. [Link]
-
Krow, G. R., & Cannon, K. C. (2002). Synthesis of 3-azabicyclo[3.1.0]hexanes. A review. Organic Preparations and Procedures International, 34(4), 337–379. [Link]
-
Zhang, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. [Link]
-
Geng, X., et al. (2018). Highly efficient desymmetrization of cyclopropenes to azabicyclo[3.1.0]hexanes with five continuous stereogenic centers by copper-catalyzed [3 + 2] cycloadditions. Organic Chemistry Frontiers, 5(16), 2445–2449. [Link]
-
Bakulina, O., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 800–807. [Link]
-
Li, Q., et al. (2023). Enantioselective One‐pot Synthesis of 3‐Azabicyclo[3.1.0]hexanes via Allylic Substitution and Oxidative Cyclization. Angewandte Chemie International Edition, 62(1), e202213454. [Link]
-
Toh, K. K., et al. (2012). Copper-mediated synthesis of 3-azabicyclo[3.1.0]hex-2-enes 2 and 4-formylpyrroles 3 from N-allyl enamine carboxylates 1. ResearchGate. [Link]
-
Bakulina, O., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 800-807. [Link]
-
Lilly, J. L., & Davies, H. M. L. (2018). Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Request PDF. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. | Semantic Scholar [semanticscholar.org]
- 4. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives - Barashkova - Russian Journal of Organic Chemistry [bioethicsjournal.ru]
- 5. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives - Barashkova - Russian Journal of Organic Chemistry [journals.rcsi.science]
- 6. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Copper-mediated aerobic synthesis of 3-azabicyclo[3.1.0]hex-2-enes and 4-carbonylpyrroles from N-allyl/propargyl enamine carboxylates. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Organocatalytic Diastereoselective Synthesis of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar Cycloaddition of Azomethine Ylides with Cyclopropenes › SPbU Researchers Portal [pureportal.spbu.ru]
- 15. d-nb.info [d-nb.info]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. Highly efficient desymmetrization of cyclopropenes to azabicyclo[3.1.0]hexanes with five continuous stereogenic centers by copper-catalyzed [3 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Use of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride in Boceprevir synthesis
Application Note & Protocol
Topic: Strategic Application of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate Hydrochloride in the Synthesis of Boceprevir
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Boceprevir (Victrelis®), a first-generation direct-acting antiviral agent, represents a significant milestone in the treatment of chronic Hepatitis C Virus (HCV) genotype 1 infection.[1][2] Its efficacy is intrinsically linked to its peptidomimetic structure, which potently inhibits the HCV NS3/NS4A serine protease. A key structural feature conferring this high potency is the P2 moiety, a chiral gem-dimethylcyclopropylproline analog.[3][4] This document provides a detailed technical guide on the utilization of a critical starting material for this moiety: (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride . We will explore the scientific rationale for its incorporation, detail synthetic protocols for its use in the Boceprevir backbone, and discuss process optimization considerations.
Introduction: The Structural Imperative of the Bicyclic Proline Moiety
The design of Boceprevir is a masterclass in peptidomimetic chemistry, targeting the active site of the HCV NS3 protease. The molecule is comprised of several fragments, with the P2 moiety being paramount for binding affinity.[3][4]
-
Conformational Rigidity: The 3-azabicyclo[3.1.0]hexane core locks the proline ring into a constrained conformation. This pre-organization minimizes the entropic penalty upon binding to the protease active site.
-
Enhanced Binding Affinity: The incorporation of this rigid, bicyclic structure results in a staggering 1000-fold increase in binding affinity to the NS3 protease compared to a flexible proline residue in a similar peptide scaffold.[3][4]
-
Precise Interactions: The fixed orientation of the gem-dimethyl group on the cyclopropane ring allows for optimal hydrophobic interactions with key amino acid residues within the S2 pocket of the protease active site.[3][4]
Given its structural importance and complex stereochemistry, the synthesis of the P2 fragment, starting from (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride, is a critical and often cost-intensive part of the overall Boceprevir synthesis.[3][4]
Retrosynthetic Analysis & Key Fragment Coupling
The overall synthesis of Boceprevir involves the strategic coupling of three key intermediates. The focus of this guide is the integration of Fragment B.
Figure 1: Retrosynthetic disconnection of Boceprevir highlighting the central role of Fragment B.
The core workflow involves the acylation of the secondary amine of the bicyclic proline intermediate (Fragment B) with an N-protected (S)-tert-leucine derivative (Fragment C). The resulting dipeptide analog is then coupled with the α-hydroxy-β-amino amide fragment (Fragment A), followed by a final oxidation step to yield the α-ketoamide warhead of Boceprevir.[5]
Synthesis Protocol: Acylation of the Bicyclic Proline Intermediate
This protocol details the critical step of coupling the P2 and P3 fragments of Boceprevir. It assumes the availability of the two key starting materials. The hydrochloride salt of the bicyclic proline must first be neutralized to liberate the free amine for acylation.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| (1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl (Fragment B) | 565456-77-1 | 205.68 | Key chiral intermediate.[6] |
| (S)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid (Fragment C derivative) | 262399-47-7 | 244.32 | P3 fragment with urea cap. |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | Non-nucleophilic base. |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) | 148893-10-1 | 380.23 | Peptide coupling reagent. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, reaction solvent. |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | For aqueous work-up. |
| Brine | N/A | N/A | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |
Step-by-Step Protocol
Figure 2: Workflow for the HATU-mediated coupling of Fragments B and C.
-
Activation of Carboxylic Acid (Fragment C): To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add (S)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid (1.0 eq), HATU (1.1 eq), and anhydrous Dichloromethane (DCM, ~0.1 M). Stir the suspension at room temperature.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the suspension. The mixture should become a clear solution. Allow the activation to proceed for 5-10 minutes. The causality here is that DIPEA acts as a base to facilitate the formation of the active HATU-ester intermediate, which is highly susceptible to nucleophilic attack.
-
Neutralization of Fragment B: In a separate flask, suspend (1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (1.05 eq) in anhydrous DCM. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and liberate the free secondary amine. Stir for 15 minutes.
-
Coupling Reaction: Transfer the free amine solution from step 3 into the activated carboxylic acid mixture from step 2 via cannula.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the consumption of the limiting starting material is observed (typically 4-6 hours).
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash is crucial to remove unreacted acid and the acidic byproducts of the coupling reaction.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue using silica gel column chromatography, typically with an ethyl acetate/hexanes gradient, to afford the desired coupled product, (1R,2S,5S)-methyl 3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate.
Advanced Synthesis Strategies & Process Optimization
For industrial-scale production, efficiency, cost, and safety are paramount. Several advanced strategies have been developed for synthesizing the key bicyclic proline intermediate itself.
-
Chemoenzymatic Synthesis: A highly efficient manufacturing process was developed jointly by Codexis and Schering-Plough (now Merck).[7] This route employs an amine oxidase-catalyzed desymmetrization of a prochiral amine substrate, followed by a Strecker reaction. This biocatalytic approach offers high enantioselectivity and avoids classical resolution steps, improving overall yield and atom economy.[7]
-
Synthesis from Commodity Chemicals: An alternative, diastereoselective synthesis has been developed starting from cis-cypermethric acid, a component of some insecticides.[8] This approach is notable for its carbon-conservative nature, where the entire carbon backbone of the starting material is restructured to form the target bicyclic proline moiety, making it a cost-effective route.[8][9]
-
Process Telescoping: In large-scale synthesis of Boceprevir, individual steps are often "telescoped," meaning the product of one reaction is carried directly into the next step without full isolation and purification. This minimizes solvent waste, reduces processing time, and improves overall throughput.[9]
Conclusion
The strategic use of (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride is fundamental to the successful synthesis of Boceprevir. Its unique, conformationally constrained structure is directly responsible for the drug's high potency against the HCV NS3 protease. Understanding the rationale behind its design and the specific protocols for its incorporation allows researchers and drug development professionals to efficiently construct this complex antiviral agent. The evolution of its synthesis from classical resolution to advanced chemoenzymatic and commodity-chemical-based routes underscores the continuous drive for efficiency and sustainability in pharmaceutical manufacturing.
References
-
Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug. (2015). Organic Process Research & Development. Available from: [Link]
-
Synthesis of [14C]boceprevir, [13C3]boceprevir, and [D9]boceprevir, a hepatitis C virus protease inhibitor. RTI International. Available from: [Link]
- CN103435532A - Synthetic method of boceprevir intermediate. Google Patents.
-
Kallam, S. R., et al. (2017). A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient cis-cypermethric acid. Tetrahedron. Available from: [Link]
-
Rajana, N., et al. (2018). Absolute Configuration of Boceprevir Chiral fragment-B by Chiral Chromatographic, Spectroscopic, Thermal and Crystallization Techniques. Asian Journal of Research in Chemistry. Available from: [Link]
-
Li, T., et al. (2012). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. Journal of the American Chemical Society. Available from: [Link]
-
From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease. (2022). National Institutes of Health (NIH). Available from: [Link]
- WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof. Google Patents.
-
WO2004113295A1 - Process and intermediates for the preparation of (1r,2s,5s)-6,6-dimethyl-3-azabicyclo[1][3]hexane-2-carboxylates or salts thereof. Google Patents. Available from:
-
US20050059800A1 - Process and intermediates for the preparation of (1R,2S,5S)-3-azabicyclo[1][3]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]. Google Patents. Available from:
-
Crawford, J. J., et al. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation. Organic Process Research & Development. Available from: [Link]
-
Absolute Configuration of Boceprevir Chiral fragment-B by Chiral Chromatographic, Spectroscopic, Thermal and Crystallization Techniques. (2018). ResearchGate. Available from: [Link]
-
BOCEPREVIR. New Drug Approvals. Available from: [Link]
Sources
- 1. Synthesis of [14C]boceprevir, [13C3]boceprevir, and [D9]boceprevir, a hepatitis C virus protease inhibitor | RTI [rti.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]
- 4. Boceprevir InterMediates | 565456-77-1 [chemicalbook.com]
- 5. US20050059800A1 - Process and intermediates for the preparation of (1R,2S,5S)-3-azabicyclo[3,1,0]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[(2S)-2-[[[1,1-dimethylethyl]amino]carbonylamino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl - Google Patents [patents.google.com]
- 6. chemexpress.com [chemexpress.com]
- 7. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aurigeneservices.com [aurigeneservices.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction Mechanisms and Synthetic Utility of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate Hydrochloride
Section 1: Introduction and Strategic Importance
The 3-azabicyclo[3.1.0]hexane (3-ABH) scaffold is a cornerstone in modern medicinal chemistry, primarily valued as a conformationally constrained bioisostere of piperidine and proline.[1][2] This rigid bicyclic structure effectively orients substituents in three-dimensional space, leading to enhanced binding affinity and selectivity for various biological targets. Its framework is a key component in numerous bioactive molecules, including opioid receptor antagonists, kinase inhibitors, and other central nervous system (CNS) agents.[3][4][5]
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a particularly versatile building block derived from this privileged scaffold. It offers three primary points for chemical diversification:
-
The Secondary Amine: Protected as a hydrochloride salt for enhanced stability and shelf-life, the nitrogen atom is the principal site for introducing a wide range of substituents (R¹).
-
The Methyl Ester: Located at a unique bridgehead position, this group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functionalities (R²).
-
The Bicyclic Core: The inherent strain of the fused cyclopropane ring allows for potential ring-opening reactions under specific conditions, providing access to substituted pyrrolidine derivatives.[2][6]
This guide provides a detailed exploration of the reaction mechanisms associated with this building block and offers field-proven protocols for its synthetic manipulation, aimed at researchers and professionals in drug development.
Section 2: Core Reactivity and Mechanistic Considerations
A thorough understanding of the molecule's reactivity is paramount for its successful application. The interplay between the amine, the ester, and the strained ring system dictates the strategic approach to synthesis.
Diagram 1: Key reactive zones of the 3-ABH core.
The Critical First Step: Neutralization of the Hydrochloride Salt
The starting material is a salt, meaning the secondary amine is protonated (R₂NH₂⁺Cl⁻). In this state, it is non-nucleophilic and unreactive in most coupling reactions. Therefore, the initial step in nearly all protocols involving N-functionalization is a carefully controlled deprotonation to liberate the free base.
Causality Behind Experimental Choice: The choice of base is critical.
-
For subsequent anhydrous reactions (e.g., Buchwald-Hartwig): An organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an organic solvent is preferred. The resulting ammonium salt (e.g., TEA·HCl) can often be filtered off or removed during aqueous workup.
-
For reactions in aqueous or protic media: An inorganic base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is effective. The free base is typically extracted into an organic solvent. Overly strong bases like NaOH should be used with caution, as they can potentially catalyze the hydrolysis of the methyl ester.
N-Functionalization: Building Molecular Complexity
Once the free amine is generated, it serves as a potent nucleophile for a variety of C-N bond-forming reactions.
Diagram 2: General workflow for N-functionalization.
-
N-Arylation/N-Heteroarylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for this transformation.[7] This reaction class is tolerant of a wide range of functional groups on the aryl/heteroaryl halide partner. The mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, coordination and deprotonation of the 3-ABH amine, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.
-
N-Alkylation: While direct alkylation with alkyl halides can be effective, it carries a risk of over-alkylation. A more controlled and widely used method is reductive amination . This involves the condensation of the 3-ABH amine with an aldehyde or ketone to form a transient iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[8][9] STAB is preferred as it is less basic and more selective for iminiums over carbonyls.
-
N-Acylation and N-Sulfonylation: These are robust and high-yielding reactions. The free amine readily reacts with acyl chlorides, sulfonyl chlorides, or acid anhydrides, typically in the presence of a non-nucleophilic base (e.g., TEA, pyridine) to scavenge the HCl or carboxylic acid byproduct.
Modification of the Carboxylate Ester
The methyl ester at the C1 bridgehead provides a secondary handle for diversification.
-
Saponification (Ester Hydrolysis): Treatment with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent mixture effectively hydrolyzes the ester to the corresponding carboxylic acid.[10] This acid is a key intermediate for subsequent amide couplings.
-
Amide Bond Formation: The resulting carboxylic acid can be coupled with a primary or secondary amine to form an amide. This reaction requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. Common peptide coupling reagents like HATU, HOBt/EDCI, or converting the acid to an acyl chloride with thionyl chloride (SOCl₂) are standard procedures.[9]
Ring-Opening Reactions of the Bicyclic Core
The fused cyclopropane ring is strained and susceptible to cleavage under certain reductive conditions.
-
Hydrogenolysis: Catalytic hydrogenation (e.g., H₂, Pd/C) used for other transformations (like debenzylation or double bond reduction) can inadvertently lead to the hydrogenolysis (cleavage) of the C1-C5 or C1-C6 bond of the cyclopropane ring.[1] This is often an undesired side reaction. The choice of catalyst, pressure, and temperature must be carefully optimized to preserve the bicyclic core when other reductions are intended.
-
Nucleophilic Ring-Opening: While less common for this specific carboxylate, related 3-ABH systems can undergo ring-opening by strong nucleophiles.[6] The reaction typically proceeds with the nucleophile attacking one of the cyclopropane carbons, leading to a functionalized pyrrolidine. This pathway offers a route to more flexible scaffolds.
Section 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationales. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for Neutralization (Free Base Generation)
Rationale: To prepare a stock solution of the nucleophilic free amine for use in subsequent N-functionalization reactions.
-
1. Reagents & Setup:
-
This compound (1.0 eq).
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 0.1 M solution).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separatory funnel, Erlenmeyer flask, rotary evaporator.
-
-
2. Procedure:
-
a. Dissolve the hydrochloride salt in deionized water (10 mL per gram of salt).
-
b. Transfer the aqueous solution to a separatory funnel.
-
c. Add an equal volume of DCM or EtOAc.
-
d. Slowly add saturated aqueous NaHCO₃ solution in portions while gently swirling. Continue until effervescence ceases (indicating complete neutralization). Check the aqueous layer with pH paper to ensure it is basic (pH > 8).
-
e. Stopper the funnel and shake vigorously, venting frequently.
-
f. Allow the layers to separate and drain the organic layer.
-
g. Extract the aqueous layer two more times with the organic solvent.
-
h. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base as an oil or low-melting solid. The product is typically used immediately without further purification.
-
Protocol 2: N-Arylation via Buchwald-Hartwig Cross-Coupling
Rationale: To form a C(sp²)-N bond, linking an aromatic or heteroaromatic ring to the 3-ABH nitrogen. This protocol uses a common palladium catalyst/ligand system.
-
1. Reagents & Setup:
-
3-ABH free base (from Protocol 1, 1.1 eq).
-
Aryl bromide or chloride (1.0 eq).
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq).
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 eq).
-
Cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Anhydrous, degassed toluene or dioxane (approx. 0.2 M).
-
Schlenk flask or sealed reaction vial, inert atmosphere (Nitrogen or Argon).
-
-
2. Procedure:
-
a. To a dry Schlenk flask under an inert atmosphere, add the aryl halide, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
b. Evacuate and backfill the flask with inert gas three times.
-
c. Add the anhydrous, degassed solvent via syringe, followed by a solution of the 3-ABH free base in the same solvent.
-
d. Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
e. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
f. Workup: Cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite® to remove inorganic salts and catalyst residues.
-
g. Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the N-aryl product.
-
Protocol 3: N-Alkylation via Reductive Amination
Rationale: To introduce an alkyl group onto the nitrogen under mild conditions that avoid over-alkylation.
-
1. Reagents & Setup:
-
3-ABH free base (from Protocol 1, 1.0 eq).
-
Aldehyde or Ketone (1.1 eq).
-
Sodium triacetoxyborohydride (STAB, 1.5 eq).
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (approx. 0.2 M).
-
Acetic acid (optional, catalytic, 0.1 eq).
-
Round-bottom flask with a stir bar.
-
-
2. Procedure:
-
a. Dissolve the 3-ABH free base and the aldehyde/ketone in the solvent in a round-bottom flask.
-
b. If the reaction is sluggish, add a catalytic amount of acetic acid to facilitate iminium ion formation. Stir for 30 minutes at room temperature.
-
c. Add STAB portion-wise over 10-15 minutes (initial reaction may be exothermic).
-
d. Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).
-
e. Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.
-
f. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with the organic solvent.
-
g. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
h. Purify the residue by silica gel column chromatography.
-
Section 4: Data Summary and Characterization
The following table summarizes typical conditions for the protocols described. Yields are representative and will vary based on the specific substrates used.
| Protocol | Reaction Type | Key Reagents | Typical Solvent | Temp (°C) | Avg. Time (h) | Typical Yield |
| 2 | N-Arylation | Pd₂(dba)₃ / Xantphos, Cs₂CO₃ | Toluene / Dioxane | 90-110 | 4-24 | 60-90% |
| 3 | N-Alkylation | Aldehyde, STAB | DCE / DCM | 25 (RT) | 2-12 | 70-95% |
Characterization: Successful synthesis should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR: Will confirm the structure of the new product, showing characteristic shifts for the newly introduced group and changes in the chemical environment of the 3-ABH core protons.[8]
-
Mass Spectrometry (MS): Will confirm the molecular weight of the desired product.
-
HPLC/LC-MS: Used to determine the purity of the final compound and for reaction monitoring.
Section 5: Conclusion
This compound is a high-value, versatile building block for constructing complex molecular architectures. By understanding its core reactivity—centered on the strategic deprotonation of the amine, followed by selective N-functionalization or modification of the ester—researchers can efficiently generate libraries of novel compounds. Careful control of reaction conditions, particularly during reductive processes, is essential to maintain the integrity of the strained bicyclic core. The protocols and mechanistic insights provided herein serve as a robust foundation for the application of this scaffold in the pursuit of new therapeutic agents.
Section 6: References
-
ResearchGate. Studies on the Ring Opening Reactions of 3-Oxa-1-azabicyclo[3.1.0]hexan-2-ones. Synthesis of Aminomethyl Oxazolidinones and Aziridinyl Ureas. Available at: [Link]
-
ACS Publications. A Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation Sequence: Synthesis of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones from 2-Iodocyclopropanecarboxamides. The Journal of Organic Chemistry. Available at: [Link]
-
Barashkova, K.A., et al. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry. Available at: [Link]
-
CORE. 2,3-Methanopyrrolidines: synthesis and ring-opening transformations. Available at: [Link]
-
MDPI. Construction of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar.... Available at: [Link]
-
ACS Publications. A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. ACS Omega. Available at: [Link]
-
PubMed. Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Google Patents. US9133159B2 - 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, methods for their preparation and their use as medicaments. Available at:
-
Beilstein Journals. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Available at: [Link]
-
Google Patents. US20070082940A1 - Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders. Available at:
-
ScienceDirect. Synthesis and evaluation of 6-pyrazoylamido-3N-substituted azabicyclo[6][11]hexane derivatives as.... Available at: [Link]
-
Google Patents. EP2079690B1 - 3-aza-bicyclo[3.1.0]hexane derivatives. Available at:
-
Semantic Scholar. Table 2 from Construction of 1-Heteroaryl-3-azabicyclo[3.1.0]hexanes by sp3-sp2 Suzuki-Miyaura and Chan-Evans-Lam Coupling Reactions of Tertiary Trifluoroborates. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. soc.chim.it [soc.chim.it]
- 3. Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 5. US20070082940A1 - Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Table 2 from Construction of 1-Heteroaryl-3-azabicyclo[3.1.0]hexanes by sp3-sp2 Suzuki-Miyaura and Chan-Evans-Lam Coupling Reactions of Tertiary Trifluoroborates. | Semantic Scholar [semanticscholar.org]
- 8. US9133159B2 - 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, methods for their preparation and their use as medicaments - Google Patents [patents.google.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. EP2079690B1 - 3-aza-bicyclo[3.1.0]hexane derivatives - Google Patents [patents.google.com]
- 11. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives - Barashkova - Russian Journal of Organic Chemistry [ruspoj.com]
Application Note: Protocol for N-alkylation of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
Abstract
This application note provides a comprehensive and detailed protocol for the N-alkylation of methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride. This procedure is a cornerstone for the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates. The protocol emphasizes the critical role of base selection, solvent effects, and reaction conditions to achieve high yields and purity. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of novel therapeutics based on the privileged 3-azabicyclo[3.1.0]hexane scaffold.
Introduction
The 3-azabicyclo[3.1.0]hexane ring system is a highly valued scaffold in medicinal chemistry due to its rigid, three-dimensional structure that allows for precise orientation of substituents in biological space.[1][2][3][4][5][6][7][8][9] This constrained bicyclic amine is a key structural feature in a variety of biologically active compounds, including inhibitors of microsomal prostaglandin E2, antimalarials, antidepressants, and hepatitis C protease inhibitors.[7] The N-alkylation of this core structure is a fundamental transformation that enables the exploration of structure-activity relationships (SAR) by introducing diverse functional groups.
The starting material, methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate, is often supplied as a hydrochloride salt to enhance its stability and shelf-life. However, the presence of the hydrochloride necessitates a carefully chosen base to first neutralize the salt and liberate the free secondary amine for subsequent alkylation. This protocol details a robust and reproducible method for this transformation.
Reaction Principle
The N-alkylation of a secondary amine, such as methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate, with an alkyl halide proceeds via a nucleophilic aliphatic substitution (SN2) reaction.[10][11] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide leaving group.[10][12]
A critical first step when starting with the hydrochloride salt is the in-situ neutralization by a suitable base to generate the free, nucleophilic secondary amine. The choice of base is paramount to avoid side reactions and ensure complete conversion. The overall reaction can be summarized as follows:
Step 1: Neutralization Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate • HCl + Base → Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate + [Base-H]+Cl-
Step 2: N-Alkylation Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate + R-X → N-alkyl-methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate + HX
Where R-X is the alkylating agent (e.g., an alkyl halide). A potential complication of this reaction is overalkylation, where the tertiary amine product reacts further with the alkyl halide to form a quaternary ammonium salt.[10][11][12] This can often be mitigated by controlling the stoichiometry of the reactants.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the N-alkylation of this compound.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a desiccator. |
| Alkyl Halide (e.g., Iodomethane, Bromoethane) | ≥98% | Commercially Available | Use freshly opened or distilled. |
| N,N-Diisopropylethylamine (Hunig's Base) | ≥99% | Commercially Available | Anhydrous grade recommended. |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Commercially Available | Use from a sealed bottle. |
| Saturated Sodium Bicarbonate Solution (aq.) | Reagent Grade | - | Prepared in-house. |
| Brine (Saturated NaCl solution) | Reagent Grade | - | Prepared in-house. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying organic layers. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction and chromatography. |
| Heptane | ACS Grade | Commercially Available | For chromatography. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and chamber
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.2 M.
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Base Addition: Add N,N-diisopropylethylamine (Hunig's base, 2.0-3.0 eq) to the stirring suspension at room temperature.[13] The use of a non-nucleophilic, sterically hindered base like Hunig's base is crucial to prevent it from competing with the substrate in the alkylation reaction.
-
Alkylating Agent Addition: Slowly add the alkyl halide (1.1-1.5 eq) to the reaction mixture. The slight excess of the alkylating agent helps to drive the reaction to completion.
-
Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC could be a mixture of ethyl acetate and heptane.
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove any remaining acidic byproducts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in heptane) to obtain the pure N-alkylated product.[14]
Workflow Diagram
Caption: Experimental workflow for the N-alkylation protocol.
Process Optimization and Causality
-
Choice of Base: The use of a non-nucleophilic, sterically hindered amine base such as N,N-diisopropylethylamine (Hunig's base) or triethylamine is critical.[13][15] These bases are strong enough to deprotonate the ammonium salt but are too bulky to act as nucleophiles and compete in the SN2 reaction. Inorganic bases like potassium carbonate or cesium carbonate can also be employed, often in polar aprotic solvents like DMF or DMSO. Cesium bases, in particular, have been shown to be highly effective in promoting selective mono-N-alkylation.[16][17]
-
Solvent Selection: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions as they can solvate the cation while leaving the nucleophile relatively free to react.[16] Acetonitrile is often a good starting point due to its relatively low boiling point, which facilitates its removal during work-up.
-
Temperature Control: The reaction temperature is a key parameter that can influence the reaction rate and selectivity. While heating can accelerate the reaction, excessively high temperatures may lead to side reactions or decomposition. The optimal temperature will depend on the reactivity of the specific alkyl halide used and should be determined empirically.
-
Stoichiometry: A slight excess of the alkylating agent is typically used to ensure complete consumption of the starting amine. However, a large excess should be avoided to minimize the risk of overalkylation to the quaternary ammonium salt.[12]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Insufficient base, low reaction temperature, or inactive alkylating agent. | Increase the equivalents of base, raise the reaction temperature, or use a fresh, high-purity alkylating agent. |
| Overalkylation | Excess alkylating agent or prolonged reaction time. | Reduce the equivalents of the alkylating agent and monitor the reaction closely to stop it once the starting material is consumed. |
| Side Product Formation | Reaction with the solvent (e.g., DMF), or elimination reactions with certain alkyl halides. | Choose a less reactive solvent like acetonitrile. For alkyl halides prone to elimination, consider using milder reaction conditions or a different alkylating agent. |
| Difficult Purification | Co-elution of product and starting material or byproducts. | Optimize the chromatography conditions (e.g., different solvent system, use of a different stationary phase). A basic wash during work-up can help remove acidic impurities. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct all operations in a well-ventilated fume hood.
-
Reagent Handling: Alkylating agents are often toxic and/or carcinogenic and should be handled with extreme care. N,N-Diisopropylethylamine is corrosive and has a strong odor. Avoid inhalation and skin contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a detailed and optimized protocol for the N-alkylation of this compound. By carefully selecting the base, solvent, and reaction conditions, researchers can reliably and efficiently synthesize a variety of N-substituted derivatives of this important heterocyclic scaffold. The insights provided on process optimization and troubleshooting will aid in the successful application of this methodology in drug discovery and development programs.
References
-
J-Stage. A Convenient Synthesis of Tertiary Amines by Alkylation of Secondary Amines with Alkyl Halides in the Presence of Potassium Hydride and Triethylamine. Available from: [Link]
-
University of Calgary. Ch22: Alkylation of Amines. Available from: [Link]
-
ResearchGate. An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Available from: [Link]
- Google Patents. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
-
SciSpace. Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Available from: [Link]
-
Wikipedia. Amine alkylation. Available from: [Link]
-
YouTube. Alkylation of Amines. Available from: [Link]
-
Semantic Scholar. 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available from: [Link]
-
MDPI. Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Available from: [Link]
-
ResearchGate. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. Available from: [Link]
-
RSC Publishing. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Available from: [Link]
-
Lund University Research Portal. Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Available from: [Link]
-
ResearchGate. Synthesis of 3‐Azabicyclo[3.1.0]hexane Derivates | Request PDF. Available from: [Link]
-
ResearchGate. Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system | Request PDF. Available from: [Link]
-
ResearchGate. Construction of 3-azabicyclo[3.1.0]hexane scaffolds. Available from: [Link]
-
National Institutes of Health. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Available from: [Link]
-
ACS Publications. A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. Available from: [Link]
-
Beilstein Journals. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Available from: [Link]
- Google Patents. EP0007652A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation.
- Google Patents. CA2023217C - Azabicyclo quinolone carboxylic acids.
-
PubMed. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Available from: [Link]
-
ResearchGate. Azabicyclo[3.1.0]hexan-1-ols: possible applications in the synthesis of... Available from: [Link]
-
ResearchGate. The synthesis of a 2-azabicyclo[3.1.0]hexane by rearrangement of a spirocyclic epoxide | Request PDF. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 9. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 11. Amine alkylation - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. A Convenient Synthesis of Tertiary Amines by Alkylation of Secondary Amines with Alkyl Halides in the Presence of Potassium Hydride and Triethylamine [jstage.jst.go.jp]
- 16. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 17. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
Application of 3-azabicyclo[3.1.0]hexane derivatives as protease inhibitors
An Application Guide to 3-Azabicyclo[3.1.0]hexane Derivatives as Protease Inhibitors
Introduction: The Strategic Advantage of Conformational Restraint
In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer a blend of structural rigidity and synthetic accessibility is paramount. The 3-azabicyclo[3.1.0]hexane framework has emerged as a "privileged structure," a core motif frequently found in molecules targeting a diverse array of biological entities.[1][2] Its defining feature is a fused cyclopropane-pyrrolidine ring system, which imparts significant conformational restraint. This rigidity is a key strategic advantage in inhibitor design; by locking a portion of the molecule into a specific, biologically-relevant conformation, it minimizes the entropic penalty associated with binding to a target protein, often leading to enhanced affinity and selectivity.[1]
This guide serves as a technical resource for researchers and drug development professionals, exploring the application of 3-azabicyclo[3.1.0]hexane derivatives as potent inhibitors of various protease families. We will delve into the mechanistic principles behind their inhibitory action, survey their successful application against critical viral and human proteases, and provide detailed, field-proven protocols for their synthesis and evaluation. Derivatives of this scaffold have shown remarkable efficacy against proteases vital to the lifecycle of viruses like Hepatitis C Virus (HCV) and SARS-CoV-2, as well as human enzymes such as cathepsins and caspases, underscoring the scaffold's versatility and therapeutic potential.[3][4][5][6][7]
Core Principle: A Rigid Mimic for Enhanced Binding
The primary role of the 3-azabicyclo[3.1.0]hexane moiety in protease inhibitors is to act as a conformationally restricted mimic of natural amino acid residues, typically proline or leucine. In the context of peptidomimetic inhibitors, which are designed to fit into the substrate-binding pockets of a protease, this scaffold most commonly occupies the P2 position. This precise positioning is critical as it correctly orients the reactive group, or "warhead" (e.g., an α-ketoamide or a nitrile), of the inhibitor towards the catalytic residues in the enzyme's active site.[8][9][10][11]
For many targets, such as the cysteine proteases of HCV and SARS-CoV-2, this interaction involves the formation of a reversible covalent bond between the inhibitor's electrophilic warhead and the active site cysteine residue.[8][9] The rigidity of the 3-azabicyclo[3.1.0]hexane scaffold ensures that the warhead is presented in an optimal orientation for this covalent interaction, thereby maximizing inhibitory potency.
Figure 1: General binding mode of a 3-azabicyclo[3.1.0]hexane-based protease inhibitor.
Key Therapeutic Applications and Target Classes
The versatility of the 3-azabicyclo[3.1.0]hexane scaffold is demonstrated by its successful incorporation into inhibitors targeting a range of proteases.
-
Hepatitis C Virus (HCV) NS3/4A Protease: The NS3/4A serine protease is essential for cleaving the HCV polyprotein, a critical step in viral maturation.[3][12] The landmark drug Boceprevir contains a (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide moiety at the P2 position, which was instrumental in achieving high potency and selectivity.[11][13]
-
SARS-CoV-2 Main Protease (3CLpro): This cysteine protease is vital for processing viral polyproteins, making it a prime target for antiviral therapy.[6][14] The oral antiviral drug Nirmatrelvir (a component of Paxlovid) leverages a dimethyl-3-azabicyclo[3.1.0]hexane group as a rigid leucine mimic at the P2 position.[8][9][10] The design of Nirmatrelvir drew heavily on the precedent set by earlier HCV inhibitors, showcasing the transferability of this scaffold's design principles.[6][11]
-
Cathepsins: This family of human proteases is implicated in various physiological and pathological processes, including immune responses and inflammatory diseases.[4][15] Derivatives of 3-azabicyclo[3.1.0]hexane have been specifically designed as inhibitors of cathepsin C for treating inflammatory conditions.[4] Interestingly, some antiviral compounds have shown dual inhibition of viral proteases and human cathepsins, such as cathepsin L, which can be involved in viral entry.[8][9] Nirmatrelvir has also been found to exhibit off-target inhibition of human cathepsin K.[16]
-
Dipeptidyl Peptidase-IV (DPP-IV): As a target for type 2 diabetes, DPP-IV has also been successfully inhibited by molecules incorporating the 3-azabicyclo[3.1.0]hexane scaffold, highlighting its utility beyond antiviral and anti-inflammatory applications.[17]
Data Presentation: Inhibitor Potency Overview
The following table summarizes the activity of representative 3-azabicyclo[3.1.0]hexane derivatives against their respective protease targets.
| Compound Name | Target Protease | Scaffold Moiety | Potency (IC₅₀ or Kᵢ) | Reference |
| Boceprevir | HCV NS3/4A | 6,6-dimethyl-3-azabicyclo[3.1.0]hexane | Kᵢ* = 14 nM | [13] |
| Nirmatrelvir | SARS-CoV-2 3CLpro | 6,6-dimethyl-3-azabicyclo[3.1.0]hexane | IC₅₀ = 3.1 nM | [9] |
| DPP-IV Inhibitor | Dipeptidyl Peptidase-IV | N-aryl-3-azabicyclo[3.1.0]hexane | IC₅₀ = 4 nM | [17] |
| Cathepsin C Inhibitor | Cathepsin C | 3-azabicyclo[3.1.0]hexane-2-carboxamide | IC₅₀ ≈ 100 nM | [4] |
Experimental Protocols and Methodologies
Protocol 1: Representative Synthesis of a 3-Azabicyclo[3.1.0]hexane Intermediate
The synthesis of these scaffolds can be achieved through various routes, including catalytic intramolecular cyclopropanation.[18] The following protocol outlines a generalized, conceptual workflow for producing a core intermediate.
Figure 2: Generalized synthetic workflow for a 3-azabicyclo[3.1.0]hexane (3-ABH) core.
Step-by-Step Methodology:
-
N-Protection of Precursor:
-
Rationale: Protecting the nitrogen atom is crucial to prevent side reactions and to control the reactivity during the subsequent cyclopropanation step. The choice of protecting group (e.g., Boc, Cbz) depends on the overall synthetic strategy and the conditions required for its eventual removal.
-
Procedure: Dissolve the allylic amine precursor in a suitable solvent (e.g., Dichloromethane). Add a base (e.g., Triethylamine) followed by the protecting group reagent (e.g., Boc anhydride). Stir at room temperature until the reaction is complete as monitored by TLC. Purify via column chromatography.
-
-
Formation of Carbene Precursor:
-
Rationale: The cyclopropane ring is formed via the intramolecular reaction of a carbene with the alkene. A common method is to generate a diazo compound which serves as a carbene precursor upon treatment with a metal catalyst.
-
Procedure: Convert a suitable functional group on the N-protected amine (e.g., an ester) into a diazo compound using established methods, such as diazo transfer reactions. This step requires careful handling due to the potentially explosive nature of diazo compounds.
-
-
Catalytic Intramolecular Cyclopropanation:
-
Rationale: Transition metal catalysts, particularly those based on Rhodium(II) or Copper(I), are highly effective at promoting the decomposition of the diazo compound to a metal-carbene intermediate, which then undergoes intramolecular cyclization.
-
Procedure: Dissolve the diazo compound in a non-protic solvent (e.g., Dichloromethane or Toluene). Add a catalytic amount of the metal catalyst (e.g., Rh₂(OAc)₄). The reaction is often run at room temperature or with gentle heating. Monitor progress by TLC. Upon completion, filter and concentrate the reaction mixture. Purify the resulting bicyclic product by column chromatography.[18]
-
-
Deprotection:
-
Rationale: Removal of the N-protecting group yields the final core intermediate, which is ready for coupling to other fragments of the target inhibitor.
-
Procedure: Treat the protected scaffold with appropriate deprotection reagents (e.g., Trifluoroacetic acid for a Boc group, or catalytic hydrogenation for a Cbz group). Work up the reaction to isolate the free amine, often as a salt (e.g., HCl or TFA salt).
-
Protocol 2: In Vitro Protease Inhibition Assay (Fluorogenic Substrate)
This is the foundational assay for determining the potency of a newly synthesized inhibitor against its target protease.
Figure 3: Workflow for a fluorogenic protease inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimal for enzyme activity (e.g., for Cathepsin K: 0.1 M sodium acetate, pH 5.5, with 2.5 mM DTT and 2.5 mM EDTA).[16]
-
Enzyme Solution: Dilute the stock enzyme to the desired working concentration (e.g., 10-400 nM) in assay buffer.[16] Keep on ice.
-
Substrate Solution: Prepare a stock of the fluorogenic peptide substrate in DMSO, then dilute to a working concentration (typically at or below its Kₘ value) in assay buffer.
-
Inhibitor Solutions: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution (e.g., 10-point, 3-fold dilutions) in DMSO to create a concentration gradient.
-
-
Assay Procedure (in a 384-well plate):
-
Controls (Essential for data validation):
-
100% Activity Control: Add DMSO (vehicle) instead of inhibitor.
-
0% Activity (Background) Control: Add assay buffer instead of enzyme.
-
-
Add a small volume (e.g., 1 µL) of each inhibitor dilution (and DMSO for controls) to the appropriate wells.
-
Add the enzyme solution (e.g., 25 µL) to all wells except the background control.
-
Pre-incubate the plate at room temperature for 15-30 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding the substrate solution (e.g., 25 µL) to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence signal over time (kinetic read).
-
Determine the reaction rate (slope of fluorescence vs. time) for each well.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_100%_activity - Rate_background)).
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter variable slope equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 3: Cell-Based Viral Replicon Assay
This assay moves from the isolated enzyme to a cellular context, providing a more biologically relevant measure of an inhibitor's efficacy.
Figure 4: Workflow for a cell-based replicon assay with parallel cytotoxicity testing.
Step-by-Step Methodology:
-
Cell Plating:
-
Culture human hepatocarcinoma Huh7 ET cells, which stably express an HCV sub-genomic replicon containing a luciferase reporter gene.[12]
-
Seed the cells into 96-well opaque plates at a density that will ensure they are in the logarithmic growth phase at the end of the assay.
-
-
Compound Treatment:
-
The following day, treat the cells with a serial dilution of the 3-azabicyclo[3.1.0]hexane test compound. Include a "no drug" control (vehicle only).
-
-
Incubation:
-
Incubate the plates for 48-72 hours to allow for multiple rounds of viral RNA replication and to observe the compound's effect.
-
-
Data Readout & Analysis:
-
Antiviral Potency (EC₅₀):
-
Rationale: The luciferase reporter activity is directly proportional to the level of HCV RNA replication.[3] A decrease in luminescence indicates inhibition of replication.
-
Procedure: Lyse the cells and measure luciferase activity using a commercial kit and a luminometer.
-
Analysis: Plot the percentage of luciferase activity relative to the vehicle control against the log of the compound concentration. Fit the data to determine the EC₅₀ (the concentration that inhibits viral replication by 50%).
-
-
Cytotoxicity (CC₅₀):
-
Rationale: It is critical to ensure that the observed antiviral effect is not simply due to the compound killing the host cells. This is a self-validating step.
-
Procedure: On a parallel plate set up identically, measure cell viability using an assay like the MTS assay, which measures mitochondrial activity.[19]
-
Analysis: Plot the percentage of cell viability relative to the vehicle control against the log of the compound concentration to determine the CC₅₀ (the concentration that kills 50% of the cells).
-
-
Selectivity Index (SI):
-
Calculate the SI by dividing the CC₅₀ by the EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value (typically >10) is desirable, indicating that the compound is selectively targeting the viral process at concentrations well below those that are toxic to the host cell.
-
-
Conclusion
The 3-azabicyclo[3.1.0]hexane scaffold represents a powerful tool in the arsenal of the medicinal chemist. Its inherent rigidity provides a reliable anchor for positioning key pharmacophoric elements within a protease active site, a strategy that has culminated in highly successful therapeutics like Boceprevir and Nirmatrelvir. The protocols and principles outlined in this guide provide a framework for researchers to synthesize, evaluate, and optimize novel protease inhibitors based on this versatile and clinically validated scaffold. As new protease targets emerge, the strategic application of conformationally restricted motifs like 3-azabicyclo[3.1.0]hexane will undoubtedly continue to be a cornerstone of rational drug design.
References
-
Shiryaev SA, Cheltsov AV, Gawlik K, Ratnikov BI, Strongin AY. (2011). Probing of Exosites Leads to Novel Inhibitor Scaffolds of HCV NS3/4A Proteinase. PLoS ONE, 6(10): e25444. [Link]
-
National Center for Biotechnology Information. (2011). Probing of Exosites Leads to Novel Inhibitor Scaffolds of HCV NS3/4A Proteinase. PubMed Central. [Link]
-
Sattigeri JA, Andappan MM, Kishore K, et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14):4087-91. [Link]
- Google Patents. (2011).
-
Gevorgyan A, Al-Hadedi A, Sargsyan A, et al. (2024). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. International Journal of Molecular Sciences, 26(7), 3474. [Link]
- Google Patents. (2023). Protease inhibitors for treating or preventing coronavirus infection. WO2023133174A1.
-
National Institutes of Health. (2024). Dual Inhibitors of SARS-CoV-2 3CL Protease and Human Cathepsin L Containing Glutamine Isosteres Are Anti-CoV-2 Agents. PubMed Central. [Link]
-
Gilden, D. C., et al. (2024). Dual Inhibitors of SARS-CoV-2 3CL Protease and Human Cathepsin L Containing Glutamine Isosteres Are Anti-CoV-2 Agents. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-Catalyzed Intramolecular Cyclopropanation. [Link]
-
ResearchGate. (2023). Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-Catalyzed Intramolecular Cyclopropanation. [Link]
- Google Patents. (2007). Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof. WO2007075790A1.
-
ACS Publications. (2024). SARS-CoV-2 Main Protease Inhibitors Containing 5-Substituted Benzothiazole-2-carbonyl Moieties at the P1′ Site and Their Derivatives. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2023). Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability. [Link]
- Google Patents. (2009). Process For The Preparation Of 6,6-Dimethyl-3-Azabicyclo-[3.1.0]-Hexane Compounds. US20090240063A1.
-
bioRxiv. (2024). Cathepsin K as a Key Protease in Processing of SARS-CoV-2 Spike Activation Sites and a Target of Dual-Inhibition. [Link]
-
Gevorgyan A, Al-Hadedi A, Sargsyan A, et al. (2023). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. International Journal of Molecular Sciences, 24(21), 15998. [Link]
-
PubMed. (2023). In silico identification and molecular dynamic simulations of derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide against main protease 3CLpro of SARS-CoV-2 viral infection. [Link]
-
McCauley JA, Rudd MT. (2008). Challenges in Modern Drug Discovery: A Case Study of Boceprevir, an HCV Protease Inhibitor for the Treatment of Hepatitis C Virus Infection. Accounts of Chemical Research, 41(1), 57-65. [Link]
-
ResearchGate. (2023). Construction of 3-azabicyclo[3.1.0]hexane scaffolds. [Link]
- Google Patents. (2020). Novel caspase inhibitors. EP3666769A1.
-
ResearchGate. (2023). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. [Link]
-
Synfacts. (2020). Construction of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar Cycloaddition. Thieme. [Link]
Sources
- 1. (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol | 134575-13-6 | Benchchem [benchchem.com]
- 2. Thieme E-Books & E-Journals - [thieme-connect.com]
- 3. Probing of Exosites Leads to Novel Inhibitor Scaffolds of HCV NS3/4A Proteinase | PLOS One [journals.plos.org]
- 4. WO2011019801A1 - Cathepsin c inhibitors - Google Patents [patents.google.com]
- 5. WO2023133174A1 - Protease inhibitors for treating or preventing coronavirus infection - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. EP3666769A1 - Novel caspase inhibitors - Google Patents [patents.google.com]
- 8. Dual Inhibitors of SARS-CoV-2 3CL Protease and Human Cathepsin L Containing Glutamine Isosteres Are Anti-CoV-2 Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Application of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane_Chemicalbook [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Probing of Exosites Leads to Novel Inhibitor Scaffolds of HCV NS3/4A Proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Protocol for the Saponification of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate: A Key Step in the Synthesis of Novel Pharmaceutical Scaffolds
An Application Note for Drug Development Professionals
Abstract
The 3-azabicyclo[3.1.0]hexane-1-carboxylic acid moiety is a conformationally constrained building block of significant interest in medicinal chemistry, often incorporated into compounds targeting various biological pathways.[1][2][3] This document provides a detailed experimental protocol for the hydrolysis of its corresponding methyl ester, Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate. The procedure outlined herein employs a base-catalyzed hydrolysis (saponification), which is a robust and generally irreversible method for converting esters to their corresponding carboxylic acids, ensuring high conversion rates.[4][5] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical troubleshooting advice.
Introduction and Mechanistic Overview
The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. For the preparation of 3-azabicyclo[3.1.0]hexane-1-carboxylic acid, base-catalyzed hydrolysis is the preferred industrial and laboratory method due to its irreversibility, which drives the reaction to completion.[6][7] In contrast, acid-catalyzed hydrolysis is a reversible process that often results in an equilibrium mixture of reactants and products.[6][8][9]
The mechanism of saponification involves a two-step nucleophilic acyl substitution.[5]
-
Nucleophilic Attack: A hydroxide ion (from a base like LiOH, NaOH, or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the carbonyl π-bond and forms a tetrahedral intermediate.[4][10]
-
Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond. This results in the elimination of a methoxide ion (⁻OCH₃) as the leaving group.
-
Irreversible Acid-Base Reaction: The liberated methoxide is a strong base and rapidly deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and is the thermodynamic driving force for the entire process, yielding a stable carboxylate salt and methanol.[5][11]
An acidic workup is subsequently required to protonate the carboxylate salt to yield the final, neutral carboxylic acid product.[4][5]
Experimental Protocol
This section details the materials, step-by-step procedure, and monitoring techniques for the hydrolysis of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate | >95% Purity | Commercial | Starting Material |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | Reagent Grade | Commercial | Base Catalyst |
| Tetrahydrofuran (THF) | Anhydrous | Commercial | Organic Co-solvent for Solubility |
| Deionized Water (H₂O) | High Purity | Laboratory | Reaction Solvent |
| Hydrochloric Acid (HCl), 1M Solution | Reagent Grade | Commercial | Acid for Work-up and Protonation |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | Extraction Solvent |
| Brine (Saturated NaCl solution) | Laboratory Grade | Laboratory | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial | Drying Agent |
| Silica Gel 60 F₂₅₄ TLC Plates | Analytical Grade | Commercial | Thin-Layer Chromatography for Reaction Monitoring |
Equipment
-
Round-bottom flask (sized appropriately for the reaction scale)
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
TLC chamber, capillaries, and UV lamp (254 nm)
Step-by-Step Hydrolysis Procedure
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 to 2:1 v/v ratio). The use of a co-solvent system is crucial for ensuring that both the organic ester and the inorganic base are soluble.[8][12] Stir the solution at room temperature until the ester is fully dissolved.
-
Initiation of Saponification: In a separate beaker, prepare a solution of lithium hydroxide monohydrate (1.5 - 2.0 eq) in water. Add the aqueous LiOH solution to the stirring ester solution at room temperature. Using a slight excess of the base ensures the reaction proceeds to completion.[6]
-
Reaction Monitoring via TLC: Monitor the progress of the reaction by thin-layer chromatography (TLC) every 30-60 minutes.[13][14]
-
Procedure: Using a capillary tube, spot the reaction mixture onto a TLC plate alongside a spot of the starting material.
-
Eluent System: A typical mobile phase for this analysis is a mixture of Ethyl Acetate and Hexane (e.g., 1:1), often with the addition of a few drops of acetic acid to ensure sharp spots for the acidic product.[15]
-
Analysis: The starting ester will have a higher Rf value than the more polar carboxylic acid product. The reaction is considered complete when the starting material spot is no longer visible by UV light.[13]
-
-
Work-up and Acidification:
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the THF.
-
Cool the remaining aqueous solution in an ice bath to 0-5 °C.
-
Slowly add 1M HCl dropwise while stirring vigorously. Monitor the pH continuously. Continue adding acid until the solution reaches a pH of approximately 2-3.[5][16] The carboxylic acid product may precipitate at this stage.
-
-
Product Isolation and Purification:
-
Transfer the acidified mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.[12]
-
Combine the organic extracts and wash them once with brine to remove residual water and inorganic salts.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.[16]
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-azabicyclo[3.1.0]hexane-1-carboxylic acid.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[16]
-
Data Presentation and Workflow Visualization
Summary of Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry (Base:Ester) | 1.5 - 2.0 : 1.0 | Excess base drives the reaction to completion.[6] |
| Solvent System | THF / Water (e.g., 2:1 v/v) | Ensures solubility of both organic and inorganic reagents.[8][12] |
| Temperature | Room Temperature (~20-25 °C) | Often sufficient; gentle heating can be applied if slow. |
| Reaction Time | 2 - 6 hours (TLC Monitored) | Varies with substrate and temperature. |
| Work-up pH | 2 - 3 | Ensures complete protonation of the carboxylate salt.[16] |
| Expected Yield | > 90% | Saponification is a high-yielding reaction. |
Visualizations
Caption: Experimental workflow for the saponification of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient base, low temperature, or short reaction time. | Add more base (up to 2.5 eq). Gently heat the reaction to 40-50 °C. Allow the reaction to stir for a longer period, monitoring by TLC until the starting material is consumed. |
| Low Product Yield | Incomplete extraction due to product remaining in the aqueous layer. Incomplete acidification. | Ensure pH is definitively acidic (pH 2-3) before extraction.[16] Increase the number of extractions (e.g., to 5x) or use a different, more polar extraction solvent like DCM. |
| Product is an Oil | Presence of residual solvent or impurities. | Ensure the product is dried thoroughly under a high vacuum. Attempt purification via recrystallization or silica gel chromatography. |
| Emulsion During Extraction | High concentration of salts or amphiphilic nature of the product. | Add more brine to the separatory funnel to "break" the emulsion. Allow the mixture to stand for an extended period. If persistent, filter the entire mixture through Celite. |
Safety Precautions
-
Bases: Sodium hydroxide, potassium hydroxide, and lithium hydroxide are corrosive. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acids: Hydrochloric acid is corrosive and has irritating vapors. Handle it in a well-ventilated fume hood.
-
Organic Solvents: Tetrahydrofuran and ethyl acetate are flammable. Keep away from ignition sources. Use in a well-ventilated area.
References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
-
StudySmarter. (2023, October 20). Base Catalysed Ester Hydrolysis: Mechanism & Procedure. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Ester Hydrolysis. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysis of esters. Chemguide. Retrieved from [Link]
-
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
-
ResearchGate. (n.d.). TLC analysis of oil hydrolysis and transesterification reactions. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
ACS Publications. (n.d.). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]
-
Clark, J. (n.d.). Making carboxylic acids. Chemguide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). EP0007652A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation.
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
-
PubChem. (n.d.). Cis-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC images for initial detection of ester production. Retrieved from [Link]
-
Britannica. (2025, November 6). Carboxylic acid - Synthesis, Reactions, Properties. Retrieved from [Link]
-
YouTube. (2025, January 11). Saponification Reaction of Esters. The Organic Chemistry Tutor. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Saponification. Retrieved from [Link]
-
RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0009290 A1 - 3-Azabicyclo[3.1.0]hexane derivatives and process for their preparation. Retrieved from [Link]
-
YouTube. (2019, January 15). Mechanism of ester hydrolysis. Chem Survival. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview). Retrieved from [Link]
-
YouTube. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. CrashCourse. Retrieved from [Link]
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
Sources
- 1. Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 8. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Saponification-Typical procedures - operachem [operachem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Content Not Available [sigmaaldrich.com]
- 15. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 16. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Application Note & Protocol: A Scalable and Robust Synthesis of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane framework is a conformationally restricted bicyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure makes it an invaluable building block for orienting pharmacophoric elements in well-defined spatial arrangements. This structural motif is a key component in a wide array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals.[1][2] Compounds incorporating this scaffold have shown activity as opioid receptor antagonists, histone deacetylase inhibitors, and antagonists of morphine-induced antinociception.[2]
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a crucial intermediate in the synthesis of these complex pharmaceutical agents.[3] Its utility as a versatile precursor demands a synthetic route that is not only efficient and high-yielding but also robust, safe, and amenable to large-scale production. This document provides a detailed, field-proven protocol for the multigram synthesis of this key intermediate, emphasizing the rationale behind procedural choices to ensure reproducibility and scalability.
Synthetic Strategy: Rationale and Overview
The construction of the 3-azabicyclo[3.1.0]hexane skeleton can be achieved through various synthetic methodologies, including intramolecular cyclizations and catalyzed annulation reactions.[4][5][6][7] A highly effective and scalable strategy involves the transition-metal-catalyzed cyclopropanation of an N-protected 2,5-dihydropyrrole with a diazoacetate.[8][9][10] This approach is favored for large-scale synthesis due to its high efficiency, stereoselectivity, and the development of catalysts that are highly active at very low loadings.
Our chosen strategy follows a three-step sequence:
-
N-Protection: Commercially available 2,5-dihydropyrrole is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is ideal for this synthesis due to its stability under the cyclopropanation conditions and its facile, clean removal under acidic conditions.
-
Dirhodium(II)-Catalyzed Cyclopropanation: The N-Boc-2,5-dihydropyrrole undergoes a cyclopropanation reaction with methyl diazoacetate. We employ a dirhodium(II) catalyst, which is exceptionally efficient for this transformation, allowing for catalyst loadings as low as 0.005 mol%, a critical factor for cost-effective large-scale production.[8][9]
-
Deprotection and Salt Formation: The resulting protected bicyclic ester is treated with hydrochloric acid. This single, efficient step removes the Boc protecting group and concurrently forms the desired hydrochloride salt, which typically precipitates from the reaction medium, simplifying isolation and avoiding the need for chromatographic purification. This "telescoped" approach, which minimizes intermediate isolation, is highly advantageous for industrial applications.[8][9]
Caption: Overall synthetic scheme for the target compound.
Detailed Large-Scale Protocol
This protocol is optimized for a ~100 g scale synthesis of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Step 1: Synthesis of tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
| Reagent | MW ( g/mol ) | Quantity | Moles (mol) | Equiv. |
| 2,5-Dihydropyrrole | 69.11 | 100.0 g | 1.45 | 1.0 |
| Di-tert-butyl dicarbonate | 218.25 | 332.0 g | 1.52 | 1.05 |
| Triethylamine (Et₃N) | 101.19 | 161.0 mL | 1.16 | 0.8 |
| Dichloromethane (DCM) | 84.93 | 1.5 L | - | - |
Procedure:
-
To a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,5-dihydropyrrole (100.0 g) and dichloromethane (1.5 L).
-
Cool the stirred solution to 0-5 °C using an ice bath.
-
Add triethylamine (161.0 mL) to the solution.
-
Prepare a solution of di-tert-butyl dicarbonate (332.0 g) in 500 mL of DCM. Add this solution dropwise to the reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Wash the reaction mixture sequentially with 1 L of water, 1 L of 1 M HCl (aq), 1 L of saturated NaHCO₃ (aq), and 1 L of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a clear oil. The product is typically of sufficient purity (>95%) to be used directly in the next step without further purification.
-
Expected Yield: ~240 g (98%)
-
Step 2: Methyl 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate
| Reagent | MW ( g/mol ) | Quantity | Moles (mol) | Equiv. |
| N-Boc-2,5-dihydropyrrole | 169.24 | 240.0 g | 1.42 | 1.0 |
| Rhodium(II) Acetate Dimer | 442.09 | 314 mg | 0.71 mmol | 0.0005 |
| Methyl Diazoacetate | 100.08 | 156.3 g | 1.56 | 1.1 |
| Dichloromethane (DCM) | 84.93 | 2.5 L | - | - |
Causality and Safety: Methyl diazoacetate is toxic and potentially explosive. It should be handled with extreme care. The slow, controlled addition is critical to manage the exotherm of the reaction and prevent the accumulation of the diazo compound. The reaction is run under an inert atmosphere to prevent side reactions.
Procedure:
-
To a 10 L jacketed reactor equipped with a mechanical stirrer, thermometer, condenser, and a syringe pump, add N-Boc-2,5-dihydropyrrole (240.0 g), rhodium(II) acetate dimer (314 mg), and dichloromethane (2.5 L).
-
Purge the reactor with nitrogen and heat the mixture to a gentle reflux (~40 °C).
-
Using the syringe pump, add a solution of methyl diazoacetate (156.3 g) in 500 mL of DCM over a period of 4-6 hours. Maintain a steady reflux throughout the addition.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours until TLC or LC-MS analysis confirms the complete consumption of the starting pyrrole.
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure. The resulting crude oil contains the desired product as a mixture of exo and endo isomers and is used directly in the next step without purification, demonstrating a key principle of process efficiency.[8][10]
Step 3: this compound
| Reagent | MW ( g/mol ) | Quantity | Moles (mol) | Equiv. |
| Crude Product from Step 2 | ~241.29 | ~342 g | ~1.42 | 1.0 |
| 4 M HCl in 1,4-Dioxane | 36.46 | 1.0 L | 4.0 | 2.8 |
| Diethyl Ether | 74.12 | 2.0 L | - | - |
Procedure:
-
Dissolve the crude oil from Step 2 in 500 mL of 1,4-dioxane or ethyl acetate and transfer to a 5 L reactor.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add the 4 M HCl solution in 1,4-dioxane (1.0 L) over 1 hour. Vigorous gas evolution (CO₂) will be observed. Maintain the temperature below 15 °C during the addition.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours.
-
A white precipitate will form. Monitor the reaction by LC-MS to ensure complete deprotection.
-
Add diethyl ether (2.0 L) to the slurry to facilitate complete precipitation of the product.
-
Stir the slurry for an additional 1 hour at room temperature.
-
Collect the solid product by filtration. Wash the filter cake with 2 x 500 mL of diethyl ether to remove non-polar impurities.
-
Dry the solid in a vacuum oven at 40-50 °C to a constant weight.
-
Expected Yield: ~220 g (87% over two steps)
-
Appearance: White to off-white crystalline solid.
-
Experimental Workflow and Quality Control
Caption: Step-by-step experimental workflow diagram.
Analytical Characterization: The final product should be characterized to confirm its identity and purity.
-
¹H NMR (400 MHz, D₂O): Expected chemical shifts (δ) in ppm should be consistent with the structure.
-
¹³C NMR (101 MHz, D₂O): Expected chemical shifts (δ) in ppm should be consistent with the structure.
-
Mass Spectrometry (ESI+): Calculated m/z for C₇H₁₁NO₂ [M+H]⁺ (free base): 142.08. Found: ~142.1.
-
Purity (HPLC): ≥98%
-
Melting Point: Consistent with reference values.
Conclusion
This application note provides a comprehensive, scalable, and efficient protocol for the large-scale synthesis of this compound. By employing a robust N-Boc protection strategy, a highly efficient dirhodium-catalyzed cyclopropanation at low catalyst loading, and a final telescoped deprotection/salt formation step, this process avoids cumbersome chromatographic purification and is well-suited for industrial production. The detailed procedural steps and causal explanations ensure that researchers and drug development professionals can reliably produce this valuable building block for the advancement of novel therapeutics.
References
- 1. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 3. US7112592B2 - Azabicyclic compounds, preparation thereof and use as medicines, in particular as antibacterial agents - Google Patents [patents.google.com]
- 4. Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview) | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride for Novel Ligand Design
Introduction: The Strategic Advantage of the 3-Azabicyclo[3.1.0]hexane Scaffold
In the landscape of modern drug discovery, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Privileged scaffolds, molecular frameworks that can interact with multiple biological targets, are invaluable tools in this endeavor. The rigid 3-azabicyclo[3.1.0]hexane core has emerged as a prominent privileged structure in medicinal chemistry.[1] Its inherent conformational rigidity reduces the entropic penalty upon binding to a target protein, often leading to higher affinity and selectivity.[1] This bicyclic system serves as a constrained amino acid surrogate, allowing for the precise spatial orientation of appended functional groups, a critical factor in optimizing ligand-receptor interactions.[2][3]
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a versatile and readily available starting material that provides access to a diverse range of derivatives. Its strategic placement of a secondary amine, a methyl ester, and a bicyclic core allows for a tripartite approach to chemical modification. This guide provides a comprehensive overview of the design principles, synthetic protocols, and characterization techniques for developing novel ligands based on this valuable scaffold. We will explore its application in the design of ligands for various biological targets, supported by detailed experimental procedures and data.
Physicochemical Properties and Design Considerations
Before embarking on a synthetic campaign, a thorough understanding of the physicochemical properties of this compound is essential.
| Property | Value | Source |
| CAS Number | 1536392-01-4 | [4] |
| Molecular Formula | C₇H₁₂ClNO₂ | [4] |
| Molecular Weight | 177.63 g/mol | [4] |
| Appearance | White to off-white powder | Commercially available |
| Solubility | Soluble in water, methanol, and DMSO | General knowledge |
The hydrochloride salt form enhances aqueous solubility, which can be advantageous for certain biological assays and initial handling. The secondary amine (pKa ~8-9) serves as a key handle for N-alkylation or acylation, while the methyl ester is amenable to hydrolysis or amidation. The rigid bicyclic core restricts conformational freedom, which can be exploited to favor a specific binding mode.
A logical workflow for designing novel ligands from this scaffold is outlined below:
Synthetic Protocols and Methodologies
The following protocols provide detailed, step-by-step procedures for the key chemical transformations used to derivatize the scaffold.
Protocol 1: Free-Basing of this compound
Rationale: The hydrochloride salt must be neutralized to the free base to enable reactions at the secondary amine, such as N-alkylation or acylation. This is typically achieved by treatment with a suitable base.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of deionized water.
-
Transfer the solution to a separatory funnel and add an excess of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base as an oil or low-melting solid. The product is often used in the next step without further purification.
Protocol 2: Amide Bond Formation via Coupling with a Carboxylic Acid
Rationale: The secondary amine of the free-based scaffold can be readily coupled with a variety of carboxylic acids to introduce diverse functionalities. Standard peptide coupling reagents are employed to activate the carboxylic acid for efficient amide bond formation.
Materials:
-
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate (free base, 1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF or DCM, add the coupling reagent (e.g., PyBOP or HATU, 1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate (free base, 1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/EtOAc gradient) to afford the desired N-acylated product.
Protocol 3: N-Alkylation of the Bicyclic Amine
Rationale: Introducing substituents on the nitrogen atom is a common strategy to modulate the physicochemical properties and biological activity of the resulting ligands. Reductive amination or direct alkylation with an appropriate electrophile are effective methods.
Materials:
-
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate (free base, 1.0 eq)
-
Aldehyde or ketone of interest (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, if needed)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure (Reductive Amination):
-
Dissolve Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate (free base, 1.0 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous DCM or DCE.
-
Add a catalytic amount of acetic acid (optional, can facilitate iminium ion formation).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the N-alkylated product.
Protocol 4: Hydrolysis of the Methyl Ester
Rationale: Conversion of the methyl ester to the corresponding carboxylic acid provides a new functional handle for further derivatization, such as amide bond formation with a different set of amines, or to act as a key pharmacophoric feature.
Materials:
-
N-substituted Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate derivative (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-5 eq)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-substituted methyl ester (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).
-
Add LiOH or NaOH (2-5 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and acidify to pH ~3-4 with 1 M HCl.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid. The product may be purified by crystallization or chromatography if necessary.
Characterization of Derivatives
Thorough characterization of all synthesized compounds is crucial for confirming their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The rigid bicyclic core often gives rise to well-resolved and characteristic signals. For example, in derivatives of 1-phenyl-3-azabicyclo[3.1.0]hexane, the cyclopropyl protons typically appear as multiplets in the upfield region of the ¹H NMR spectrum.[5][6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecules.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compounds. Chiral HPLC can be used to separate enantiomers if a racemic synthesis is performed.
Application Example: Design of µ-Opioid Receptor Ligands
The 3-azabicyclo[3.1.0]hexane scaffold has been successfully utilized in the design of potent and selective µ-opioid receptor ligands.[7][8] The following table summarizes the structure-activity relationship (SAR) for a series of these ligands, highlighting the impact of substitutions at the nitrogen atom and modifications of the amide moiety.
| Compound | R¹ | R² | µ-Opioid Receptor Binding Affinity (Ki, nM) |
| 1 | H | 3,4-dichlorophenyl | 15 |
| 2 | CH₃ | 3,4-dichlorophenyl | 0.43 |
| 3 | H | 4-chlorophenyl | 25 |
| 4 | CH₃ | 4-chlorophenyl | 0.71 |
| 5 | H | 3-chloro-4-fluorophenyl | 12 |
| 6 | CH₃ | 3-chloro-4-fluorophenyl | 0.34 |
Data adapted from Bioorganic & Medicinal Chemistry Letters, 2012, 22(6), 2200-3 and 2011, 21(15), 4608-11.[7][8]
The SAR data clearly demonstrates that the addition of a "magic methyl" group at the R¹ position (N-alkylation) consistently leads to a significant increase in binding affinity, in some cases by over 35-fold.[8] This highlights the importance of exploring substitutions at the nitrogen atom of the 3-azabicyclo[3.1.0]hexane core.
The general synthetic scheme for accessing these µ-opioid ligands is depicted below:
Conclusion
This compound is a highly valuable and versatile building block for the design and synthesis of novel ligands. Its rigid bicyclic core provides a solid foundation for the spatially defined presentation of functional groups, while the strategically located secondary amine and methyl ester offer multiple avenues for chemical diversification. The protocols and design principles outlined in this guide provide a solid framework for researchers to explore the vast chemical space accessible from this scaffold, paving the way for the discovery of new therapeutic agents targeting a wide range of biological systems. The successful application of this scaffold in developing potent µ-opioid receptor ligands serves as a compelling testament to its potential in modern drug discovery.
References
-
Lunn, G., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-3. [Link]
-
Gensini, M., et al. (2002). 3‐Azabicyclo[3.1.0]hex‐1‐ylamines by Ti‐Mediated Intramolecular Reductive Cyclopropanation of α‐(N‐Allylamino)‐Substituted N,N‐Dialkylcarboxamides and Carbonitriles. European Journal of Organic Chemistry, 2002(15), 2499-2507. [Link]
-
Jida, M., & Ollivier, J. (2008). Azabicyclo[3.1.0]hexan-1-ols: possible applications in the synthesis of bioactive products. European Journal of Organic Chemistry, 2008(22), 3749-3757. [Link]
-
Lunn, G., et al. (2011). Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. Bioorganic & Medicinal Chemistry Letters, 21(15), 4608-11. [Link]
-
Abbad, B., et al. (2004). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. ARKIVOC, 2004(5), 156-169. [Link]
-
Abbad, B., et al. (2016). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. Semantic Scholar. [Link]
-
Ye, M., et al. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules, 28(9), 3717. [Link]
-
Lunn, G., et al. (2011). Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. PubMed. [Link]
-
Li, W., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. [Link]
-
Ghandi, M., et al. (2016). A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. ACS Combinatorial Science, 18(10), 629-633. [Link]
-
Charette, A. B., et al. (2014). A Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation Sequence: Synthesis of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones from 2-Iodocyclopropanecarboxamides. The Journal of Organic Chemistry, 79(20), 9849-9857. [Link]
- Shell Internationale Research Maatschappij B.V. (1980). Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation.
-
Reddy, P. A., et al. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Molecules, 27(1), 67. [Link]
-
ChemSrc. (n.d.). (1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxamide. ChemSrc. [Link]
-
precisionFDA. (n.d.). METHYL (1S,2R,5R)-6,6-DIMETHYL-3-AZABICYCLO(3.1.0)HEXANE-2-CARBOXYLATE HYDROCHLORIDE. precisionFDA. [Link]
-
Zhang, J., et al. (2013). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters, 15(10), 2374-2377. [Link]
-
Baskaran, S., et al. (2017). Oxidative cyclization of active methylene amides: efficient synthesis of functionalized 3-azabicyclo[ n .1.0]alkanes. ResearchGate. [Link]
-
Wang, X., et al. (2017). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. ResearchGate. [Link]
-
Arora, P. S., et al. (2001). Poly- l -proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System. Journal of the American Chemical Society, 123(14), 3358-3366. [Link]
-
El-Sayed, M., et al. (2022). Ligand and Structure-Based In Silico Determination of the Most Promising SARS-CoV-2 nsp16-nsp10 2′-o-Methyltransferase Complex Inhibitors among 3009 FDA Approved Drugs. Molecules, 27(7), 2287. [Link]
-
Tang, M.-C., et al. (2023). Oxidase Heterotetramer Completes 1-Azabicyclo[3.1.0]hexane Formation with the Association of a Nonribosomal Peptide Synthetase. Journal of the American Chemical Society, 145(17), 9623-9631. [Link]
-
Chamberland, S., et al. (1997). Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue. The Journal of Organic Chemistry, 62(10), 3190-3197. [Link]
-
Ghosh, A. K., et al. (2022). Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies. OSTI.GOV. [Link]
- Actelion Pharmaceuticals Ltd. (2012). 3-aza-bicyclo[3.1.0]hexane derivatives.
- Bristol-Myers Squibb Company. (2012). Process for preparing 6,6-dimethyl-3-azabicyclo-[3.1.0]-hexane derivatives.
Sources
- 1. BJOC - Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. calpaclab.com [calpaclab.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Assays for 3-azabicyclo[3.1.0]hexane Derivatives: Application Notes and Protocols
Introduction
The 3-azabicyclo[3.1.0]hexane scaffold is a rigid, bicyclic amine that has emerged as a privileged structure in medicinal chemistry. Its constrained conformation provides a unique three-dimensional presentation of pharmacophoric elements, leading to compounds with high affinity and selectivity for various biological targets. Derivatives of this scaffold have shown significant promise in the development of therapeutics for a range of disorders, particularly those affecting the central nervous system (CNS).[1][2][3] The diverse biological activities of these compounds necessitate a robust and well-defined panel of in vitro assays to accurately characterize their pharmacological profiles.
This guide provides detailed application notes and protocols for the in vitro biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives. We will focus on assays for three key biological targets frequently modulated by this class of compounds: nicotinic acetylcholine receptors (nAChRs), glycine transporters (GlyTs), and dopamine transporters (DAT).[1][2][4][5][6][7][8] The protocols are designed to be self-validating and are presented with the underlying scientific rationale to ensure technical accuracy and reproducibility.
Chapter 1: Targeting Nicotinic Acetylcholine Receptors (nAChRs)
Many 3-azabicyclo[3.1.0]hexane derivatives have been identified as potent and selective ligands for nAChRs, particularly the α4β2 subtype, which is implicated in depression and other neuropsychiatric disorders.[1][9][10][11] Accurate characterization of the interaction of novel derivatives with these ligand-gated ion channels is crucial for understanding their therapeutic potential.
Radioligand Binding Assay for nAChR Affinity
Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[12] This assay measures the ability of a non-labeled test compound to displace a radiolabeled ligand with known affinity for the target receptor.
Scientific Rationale: The principle of this assay is based on the law of mass action. The radioligand and the test compound compete for a finite number of receptor binding sites. By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC50), we can calculate the equilibrium dissociation constant (Ki) of the test compound, which is an inverse measure of its binding affinity.
Experimental Protocol: [³H]Epibatidine Binding Assay
This protocol is adapted for determining the binding affinity of 3-azabicyclo[3.1.0]hexane derivatives to nAChRs using [³H]epibatidine, a high-affinity nAChR agonist.[13][14]
Materials and Reagents:
-
Receptor Source: Membranes from cell lines stably expressing the nAChR subtype of interest (e.g., HEK293 cells expressing α4β2 nAChRs) or brain tissue homogenates (e.g., rat cortical membranes).
-
Radioligand: [³H]Epibatidine (specific activity ~50-80 Ci/mmol).
-
Test Compound: 3-azabicyclo[3.1.0]hexane derivative of interest.
-
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 100 µM nicotine or 1 µM unlabeled epibatidine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the washed membrane pellet in the assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).[15]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]epibatidine (final concentration ~0.1-0.5 nM), and 100 µL of membrane suspension (20-50 µg of protein).
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]epibatidine, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of the test compound, 50 µL of [³H]epibatidine, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Description | Typical Value Range |
| IC50 | Concentration of test compound that inhibits 50% of specific radioligand binding. | Varies depending on compound affinity. |
| Ki | Equilibrium dissociation constant of the test compound, indicating its binding affinity. | pM to µM range. |
| Bmax | Maximum number of binding sites (determined from saturation binding experiments). | fmol/mg protein. |
| Kd | Equilibrium dissociation constant of the radioligand. | nM range for [³H]epibatidine. |
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow of a competitive radioligand binding assay.
Functional Characterization of nAChR Activity
While binding assays provide information on affinity, functional assays are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator.
nAChRs are cation-permeable channels, and their activation leads to an influx of Ca²⁺ into the cell.[16] This change in intracellular Ca²⁺ concentration can be monitored using fluorescent calcium indicators.[17]
Scientific Rationale: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon binding of Ca²⁺, the fluorescence intensity of the dye changes. By measuring these changes in fluorescence upon application of a test compound, we can assess its ability to modulate nAChR activity.
Experimental Protocol: Fluo-4 Based Calcium Imaging
Materials and Reagents:
-
Cell Line: A cell line endogenously or recombinantly expressing the nAChR subtype of interest (e.g., SH-SY5Y or PC12 cells).
-
Calcium Indicator: Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist Control: A known nAChR agonist (e.g., acetylcholine or nicotine).
-
Antagonist Control: A known nAChR antagonist (e.g., mecamylamine).
-
Fluorescence Plate Reader or Microscope equipped with appropriate filters for Fluo-4 (excitation ~494 nm, emission ~516 nm).
Procedure:
-
Cell Plating: Seed the cells onto black-walled, clear-bottom 96-well plates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM (typically 1-5 µM) in assay buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of the test compound and measure the fluorescence change over time.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for 10-20 minutes, then add a fixed concentration of a known agonist (e.g., EC80) and measure the fluorescence change.
-
-
Fluorescence Measurement: Use a fluorescence plate reader or microscope to record the fluorescence intensity before and after the addition of compounds.
Data Analysis:
-
Express the change in fluorescence as a ratio (ΔF/F₀), where ΔF is the change in fluorescence and F₀ is the baseline fluorescence.
-
For agonist activity, plot ΔF/F₀ against the log of the test compound concentration to determine the EC50 (potency) and Emax (efficacy).
-
For antagonist activity, plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC50.
Patch-clamp electrophysiology is a powerful technique for directly measuring the ion flow through single or multiple ion channels.[18][19] It provides high-resolution information on the biophysical properties of ion channels and how they are modulated by drugs.
Scientific Rationale: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of picoampere currents flowing through the ion channels in the "patched" membrane. In the whole-cell configuration, the membrane patch is ruptured, providing electrical access to the entire cell. This allows for the control of the membrane potential (voltage-clamp) while measuring the resulting currents.[20][21]
Experimental Protocol: Whole-Cell Voltage-Clamp Recording
Materials and Reagents:
-
Cell Line: Cells expressing the nAChR of interest.
-
External Solution: (in mM) 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal (Pipette) Solution: (in mM) 140 KCl, 1 MgCl₂, 10 HEPES, 1.1 EGTA, 2 Mg-ATP, 0.1 Na-GTP, pH 7.2.
-
Patch-Clamp Rig: Including a microscope, micromanipulator, amplifier, and data acquisition system.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy.
-
Pipette Preparation: Pull glass capillaries to form micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: Under microscopic guidance, bring the pipette into contact with a cell and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Voltage-Clamp Recording: Clamp the cell membrane at a holding potential of -60 mV.
-
Compound Application: Apply the test compound via perfusion of the external solution.
-
Agonist Mode: Apply varying concentrations of the test compound and record the inward current.
-
Antagonist Mode: Co-apply a fixed concentration of a known agonist with varying concentrations of the test compound and measure the inhibition of the agonist-evoked current.
-
Data Analysis:
-
Measure the peak amplitude of the current evoked by the agonist or test compound.
-
Plot the current amplitude against the compound concentration to generate dose-response curves and determine EC50 or IC50 values.
Chapter 2: Targeting Neurotransmitter Transporters
Certain 3-azabicyclo[3.1.0]hexane derivatives have been shown to inhibit the reuptake of neurotransmitters like glycine and dopamine, making them potential treatments for schizophrenia and depression.[2][3][5][6][7]
Neurotransmitter Uptake Inhibition Assays
These assays measure the ability of a test compound to block the transport of a specific neurotransmitter into cells expressing the corresponding transporter.
Scientific Rationale: Cells overexpressing a specific transporter (e.g., GlyT1 or DAT) are incubated with a labeled substrate (radiolabeled or fluorescent). The amount of substrate transported into the cells is then quantified. A reduction in substrate uptake in the presence of a test compound indicates inhibition of the transporter.
Diagram: Neurotransmitter Transporter Inhibition Logic
Caption: Mechanism of neurotransmitter transporter inhibition assays.
This is a classic and highly sensitive method for measuring transporter activity.
Experimental Protocol: [³H]Glycine or [³H]Dopamine Uptake
Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing the human glycine transporter 1 (hGlyT1) or human dopamine transporter (hDAT).[2][22][23][24][25]
-
Radiolabeled Substrate: [³H]Glycine or [³H]Dopamine.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Non-specific Uptake Control: A known potent inhibitor (e.g., sarcosine for GlyT1, GBR 12909 for DAT).[22]
-
Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Plating: Seed the cells in 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with KRH buffer and pre-incubate with varying concentrations of the test compound for 10-20 minutes at 37°C.
-
Uptake Initiation: Add the radiolabeled substrate (e.g., 50 nM [³H]Glycine) to initiate the uptake reaction. Incubate for a predetermined time (e.g., 10-15 minutes) at 37°C. This time should be within the linear range of uptake.[22]
-
Uptake Termination: Rapidly terminate the uptake by washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis and Quantification: Lyse the cells with 1% SDS. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.[22]
Data Analysis:
-
Calculate specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake.
-
Plot the percentage of specific uptake against the log of the test compound concentration to determine the IC50 value.
Fluorescence-based assays offer a non-radioactive alternative with high-throughput capabilities.[26][27]
Experimental Protocol: Fluorescent Substrate Uptake
Materials and Reagents:
-
Cell Line: As above.
-
Neurotransmitter Transporter Uptake Assay Kit: Commercially available kits provide a fluorescent substrate that mimics biogenic amines and a masking dye to quench extracellular fluorescence.[26][27]
-
Assay Buffer: Provided with the kit or HBSS.
-
Fluorescence Plate Reader: Capable of bottom-reading.
Procedure:
-
Cell Plating: Seed cells in black-walled, clear-bottom 96- or 384-well plates.
-
Compound Addition: Remove the culture medium and add varying concentrations of the test compound diluted in assay buffer. Incubate for 10-30 minutes at 37°C.
-
Dye Addition: Add the fluorescent substrate/masking dye solution to all wells.
-
Measurement: Immediately place the plate in a bottom-reading fluorescence plate reader and measure the increase in intracellular fluorescence over time (kinetic mode) or after a fixed incubation period (endpoint mode).
Data Analysis:
-
Calculate the rate of uptake (in kinetic mode) or the total fluorescence change (in endpoint mode).
-
Plot the percentage of inhibition against the log of the test compound concentration to determine the IC50 value.
| Assay Type | Advantages | Disadvantages |
| Radiometric | High sensitivity, gold standard. | Requires handling of radioactive materials, lower throughput. |
| Fluorescence-Based | Non-radioactive, high-throughput, kinetic data. | Potential for compound interference with fluorescence. |
Conclusion
The in vitro assays described in this guide provide a comprehensive framework for the pharmacological characterization of 3-azabicyclo[3.1.0]hexane derivatives. By systematically evaluating the binding affinity and functional activity of these compounds at key CNS targets, researchers can gain crucial insights into their structure-activity relationships and therapeutic potential. The combination of high-affinity binding assays with functional readouts from calcium imaging and electrophysiology, alongside robust neurotransmitter uptake assays, will enable the identification and optimization of lead candidates for further development.
References
-
Nirogi, R., et al. (2020). Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression. Journal of Medicinal Chemistry, 63(6), 2833–2853. [Link]
-
ResearchGate. (2020). Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
ResearchGate. (2014). Does anyone have a protocol for high-affinity nicotinic receptor binding using 3H-epibatidine? [Link]
-
Skolnick, P., et al. (2003). Antidepressant-like actions of DOV 21,947: a "triple" reuptake inhibitor. European Journal of Pharmacology, 461(2-3), 99-104. [Link]
- Google P
-
ACS Publications. (2020). Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression. Journal of Medicinal Chemistry. [Link]
-
Pugh, P. C., & Berg, D. K. (1994). Mapping of presynaptic nicotinic acetylcholine receptors using fluorescence imaging of neuritic calcium. The Journal of Neuroscience, 14(3 Pt 1), 889–896. [Link]
-
ResearchGate. (n.d.). The discovery of a structurally novel class of inhibitors of the type 1 glycine transporter. [Link]
-
Auerbach, A. (2012). Nicotinic acetylcholine receptors at the single-channel level. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(1), 139-152. [Link]
- Google P
- Google P
-
ResearchGate. (n.d.). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium... [Link]
-
Protocols.io. (n.d.). Whole Cell Patch Clamp Protocol. [Link]
-
ResearchGate. (n.d.). Carbon 14 synthesis of glycine transporter 1 inhibitor Iclepertin (BI 425809) and its major metabolites. [Link]
-
AIR Unimi. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. [Link]
-
Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. [Link]
-
Sonders, M. S., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.15.1-12.15.28. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Joshi, A., & Henderson, L. P. (2015). Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons. Journal of Visualized Experiments, (100), e52829. [Link]
-
Bio-protocol. (n.d.). Monoamine Transporter Assays. [Link]
-
Axol Bioscience. (n.d.). patch-clamp-protocol-final.pdf. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Tapper, A. R., et al. (2012). Local Application of Drugs to Study Nicotinic Acetylcholine Receptor Function in Mouse Brain Slices. Journal of Visualized Experiments, (68), e4300. [Link]
-
BioIVT. (n.d.). NET Transporter Assay. [Link]
-
ResearchGate. (n.d.). In vitro cell-based uptake assay using FcγRIIB-expressing CHO cells. [Link]
-
Shen, J., & Yakel, J. L. (2009). Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. Acta Pharmacologica Sinica, 30(6), 673–680. [Link]
- Google P
-
Roth, E. K., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 516–522. [Link]
-
National Center for Biotechnology Information. (n.d.). Model Systems for Analysis of Dopamine Transporter Function and Regulation. [Link]
- Google P
-
Grady, S. R., et al. (2001). [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors. The Journal of Pharmacology and Experimental Therapeutics, 296(2), 407–413. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods. [Link]
-
Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]
-
ResearchGate. (2022). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. [Link]
-
Protocols.io. (2025). CALCIUM IMAGING PROTOCOL. [Link]
-
Höfner, G., & Wanner, K. T. (2018). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemistryOpen, 7(8), 633–640. [Link]
-
Semantic Scholar. (n.d.). MS binding assays for GlyT1 based on Org24598 as nonlabelled reporter ligand. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (2025). Nicotinic acetylcholine receptors (nACh). [Link]
-
National Center for Biotechnology Information. (n.d.). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. [Link]
-
National Center for Biotechnology Information. (2022). Metabolic Profiling of CHO Cells during the Production of Biotherapeutics. [Link]
-
Frontiers. (2021). Advances of Glycometabolism Engineering in Chinese Hamster Ovary Cells. [Link]
-
Dove Press. (n.d.). The use of glutamine synthetase as a selection marker: recent advances in Chinese hamster ovary cell line generation processes. [Link]
Sources
- 1. Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant-like actions of DOV 21,947: a "triple" reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Buy 3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI) [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. RU2006112576A - PRODUCTION OF 3-AZABICYCLO [3.1.0] HEXANE DERIVATIVES - Google Patents [patents.google.com]
- 7. IL174596A0 - Preparation of 3-azabicyclo[3.1.0] hexane derivatives - Google Patents [patents.google.com]
- 8. EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. air.unimi.it [air.unimi.it]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]
- 19. docs.axolbio.com [docs.axolbio.com]
- 20. Whole Cell Patch Clamp Protocol [protocols.io]
- 21. Local Application of Drugs to Study Nicotinic Acetylcholine Receptor Function in Mouse Brain Slices [jove.com]
- 22. benchchem.com [benchchem.com]
- 23. Metabolic Profiling of CHO Cells during the Production of Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Advances of Glycometabolism Engineering in Chinese Hamster Ovary Cells [frontiersin.org]
- 25. Transferring CHO Cells From Monolayer to Suspension Culture | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. moleculardevices.com [moleculardevices.com]
- 27. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Purification of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
Welcome to the technical support center for the chromatographic purification of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related polar amine hydrochlorides. The unique physicochemical properties of this molecule—high polarity, the presence of a secondary amine, and its formulation as a hydrochloride salt—present specific challenges in achieving high purity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate these challenges effectively.
I. Understanding the Molecule and the Purification Challenge
This compound is a polar, water-soluble compound. The protonated secondary amine makes it cationic and highly hydrophilic. This combination of properties is the primary reason why standard chromatographic techniques often fail.
-
Normal-Phase Chromatography (NP): In normal-phase chromatography, the highly polar nature of the molecule leads to very strong retention on polar stationary phases like silica gel. Elution requires highly polar and often complex solvent systems, which can result in poor peak shape, tailing, and difficulty in removing the solvent from the final product.
-
Reversed-Phase Chromatography (RP): Conversely, in standard reversed-phase chromatography (e.g., with a C18 column), this polar compound has minimal interaction with the non-polar stationary phase and tends to elute in the solvent front, co-eluting with other polar impurities and salts.[1][2]
The key to successful purification lies in selecting a chromatographic mode that provides adequate retention and selectivity for such a polar, charged analyte.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Question 1: My compound elutes in the void volume (at the solvent front) on my C18 column. How can I get it to retain?
Answer: This is a classic problem for highly polar compounds. There are two primary strategies to address this:
-
Strategy A: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is the preferred method for retaining and separating very polar molecules that are not retained in reversed-phase.[1][2][3] It utilizes a polar stationary phase (like silica, diol, or amide) with a mobile phase consisting of a high percentage of a water-miscible organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[3] The analyte partitions into a water-rich layer on the surface of the stationary phase, providing retention.[4]
-
Strategy B: Modify Your Reversed-Phase Method with Additives. If you must use a reversed-phase column, you can enhance retention by using mobile phase additives.
-
Ion-Pairing Agents: Additives like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can be added to the mobile phase. These agents have a hydrophobic tail that interacts with the C18 stationary phase and an ionic head that pairs with the cationic amine of your compound, thereby increasing its retention. However, removing ion-pairing agents from the final product can be challenging.
-
Chaotropic Salts: The addition of certain salts, known as chaotropic salts, to the mobile phase can also modify retention in reversed-phase systems for hydrophilic compounds like biogenic amines.[5]
-
Question 2: I am using HILIC, but my peak shape is very broad and shows significant tailing. What is causing this?
Answer: Poor peak shape in HILIC can be attributed to several factors related to the secondary amine in your molecule.
-
Secondary Interactions: The basic amine can interact strongly with acidic silanol groups on the surface of silica-based stationary phases, leading to tailing.
-
Mobile Phase pH and Buffer: The pH of your mobile phase is critical. For a cationic amine, using an acidic mobile phase (e.g., with formic acid or ammonium formate as a buffer) ensures the amine remains consistently protonated, which can improve peak shape.[6] A buffer concentration of 10-20 mM is a good starting point.
-
Solvent Mismatch between Sample and Mobile Phase: Injecting your sample in a solvent that is much stronger (i.e., has a higher water content) than the initial mobile phase can cause peak distortion.[4] Whenever possible, dissolve your sample in the initial mobile phase or a solvent with a slightly lower water content.
Question 3: My compound seems to be degrading on the column. How can I check for and prevent this?
Answer: While the 3-azabicyclo[3.1.0]hexane core is generally stable, some chromatographic conditions can promote degradation, especially with sensitive functional groups.
-
Check for Stability on Silica: The acidic nature of silica gel can sometimes cause degradation of acid-sensitive compounds.[7] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.
-
Use End-Capped Columns or Alternative Stationary Phases: For reversed-phase, use a modern, high-purity, end-capped silica column to minimize interactions with residual silanols. For HILIC, consider stationary phases other than bare silica, such as amide or diol phases, which may be less reactive.
-
Control pH: Extreme mobile phase pH values (both low and high) can cause hydrolysis of the methyl ester. Maintain the mobile phase pH within the stable range for your column and compound (typically pH 2-8 for silica-based columns).
Question 4: I have successfully purified my compound, but now I need to remove the buffer salts from my final product. What is the best way to do this?
Answer: If you have used a non-volatile buffer (like phosphate), removal can be difficult. This is why volatile buffers are highly recommended for preparative chromatography.
-
Use Volatile Buffers: Always opt for volatile buffers like ammonium formate or ammonium acetate.[6][8] These can be easily removed by lyophilization (freeze-drying) or by repeated evaporation with a suitable solvent.
-
Post-Purification Salt Removal: If a non-volatile buffer was used, you may need to perform a solid-phase extraction (SPE) or a liquid-liquid extraction after adjusting the pH to neutralize the amine and increase its organic solubility.
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a HILIC method for this compound?
A1: A good starting point would be a silica or amide-based HILIC column. For the mobile phase, begin with a gradient of 95:5 to 60:40 acetonitrile:water, with both solvents containing 10 mM ammonium formate buffered to pH 3.5 with formic acid.
Q2: Can I use normal-phase flash chromatography on silica gel?
A2: While possible, it is often challenging. The high polarity of the hydrochloride salt will likely lead to streaking and poor recovery. If you attempt this, you will need a very polar mobile phase, such as dichloromethane/methanol/ammonium hydroxide. A more effective approach might be to first free-base the compound to reduce its polarity before attempting normal-phase chromatography.
Q3: My synthesis produces both exo and endo isomers. Can chromatography separate them?
A3: Yes, high-performance chromatography techniques like HILIC or reversed-phase are often capable of separating diastereomers. The success of the separation will depend on the specific method conditions (stationary phase, mobile phase, temperature). Method optimization will be key to achieving baseline resolution. Some synthetic methods are designed to be highly diastereoselective to avoid this purification challenge.[9][10]
Q4: Is Ion-Exchange Chromatography a viable option?
A4: Yes, Cation-Exchange Chromatography is a suitable technique.[11][12] Your positively charged compound will bind to a negatively charged stationary phase. Elution is then achieved by increasing the salt concentration or changing the pH of the mobile phase.[13] This can be a very effective purification step, especially for removing non-ionic impurities.
IV. Experimental Protocols & Data
Protocol 1: HILIC Purification Method
This protocol provides a robust starting point for the purification of this compound.
-
Column: Amide-based HILIC column (e.g., 150 x 4.6 mm, 5 µm for analytical; scale up as needed for preparative).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid).
-
Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (pH adjusted to 3.5 with Formic Acid).
-
Flow Rate: 1.0 mL/min (for analytical).
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm or ELSD/CAD/MS.
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 5 | 95 |
| 10.0 | 40 | 60 |
| 12.0 | 40 | 60 |
| 12.1 | 5 | 95 |
| 15.0 | 5 | 95 |
Table 1: Example HILIC Gradient.
Protocol 2: Cation-Exchange Chromatography
This protocol is useful for capturing the cationic product and washing away neutral or anionic impurities.
-
Column: Strong Cation-Exchange (SCX) column.
-
Equilibration/Loading Buffer: Low ionic strength buffer at a pH where the compound is charged (e.g., 20 mM MES, pH 6.0).
-
Wash Buffer: Equilibration/Loading Buffer.
-
Elution Buffer: High ionic strength buffer (e.g., 20 mM MES + 1 M NaCl, pH 6.0) or a buffer with a higher pH to neutralize the amine.
-
Procedure: a. Equilibrate the column with 5-10 column volumes (CV) of Equilibration Buffer. b. Dissolve the crude sample in the Equilibration Buffer and load it onto the column. c. Wash the column with 5-10 CV of Wash Buffer to remove unbound impurities. d. Elute the bound compound using a step or linear gradient of the Elution Buffer. e. Collect fractions and analyze for the presence of the desired product.
V. Visualization of Workflows
Chromatography Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate chromatographic technique.
Caption: Decision tree for selecting a primary purification strategy.
HILIC Troubleshooting Workflow
This diagram provides a systematic approach to troubleshooting common issues encountered during HILIC purification.
Caption: Troubleshooting flowchart for HILIC purification issues.
VI. References
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2295-2312. Available at: [Link]
-
Biotage. (2023). What can I use to purify polar reaction mixtures?. Available at: [Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. Available at: [Link]
-
Welch Materials. (2025). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Available at: [Link]
-
Studzińska, S., et al. (2012). Comparison of chaotropic salt and ionic liquid as mobile phase additives in reversed-phase high-performance liquid chromatography of biogenic amines. Journal of Separation Science, 35(19), 2569-2576. Available at: [Link]
-
Nageswara Rao, R., & Narasa Raju, A. (2015). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 33(11), 844-855. Available at: [Link]
-
ResearchGate. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Available at: [Link]
-
Si-Ahmed, E. S., & Lee, C. S. (2005). Additives for reversed-phase HPLC mobile phases. U.S. Patent Application No. 10/621,800. Available at:
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. Available at: [Link]
-
ResearchGate. Ion exchange chromatography strategy?. Available at: [Link]
-
Agilent Technologies. (2007). Troubleshooting Guide. Available at: [Link]
-
University of California, Davis. Ion Exchange Chromatography. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available at: [Link]
-
Chromatography Forum. (2012). Using prep HPLC for ion exchange. Available at: [Link]
-
Davies, H. M., & Lee, G. H. (2024). Stereoselective Synthesis of Either Exo- or Endo- 3‑Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(2), 373-377. Available at: [Link]
-
Davies, H. M., & Lee, G. H. (2024). Stereoselective Synthesis of Either Exo- or Endo- 3‑Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)... Semantic Scholar. Available at: [Link]
-
GlaxoSmithKline. (2009). Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors. European Patent No. EP2070922B1. Available at:
-
Wikipedia. Ion chromatography. Available at: [Link]
-
Chemistry LibreTexts. (2024). Ion-Exchange Chromatography. Available at: [Link]
-
Wang, C., et al. (2018). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 16(29), 5309-5312. Available at: [Link]
-
Phenomenex. Troubleshooting Guide. Available at: [Link]
-
Beilstein Journals. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Available at: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. welch-us.com [welch-us.com]
- 5. Comparison of chaotropic salt and ionic liquid as mobile phase additives in reversed-phase high-performance liquid chromatography of biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chromatography [chem.rochester.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ion chromatography - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Ion Exchange Chromatography [vanderbilt.edu]
Troubleshooting common side reactions in 3-azabicyclo[3.1.0]hexane synthesis
Technical Support Center: Synthesis of 3-Azabicyclo[3.1.0]hexane
From the desk of the Senior Application Scientist
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in modern medicinal chemistry, serving as a conformationally restricted isostere for piperidine and pyrrolidine rings. Its presence in numerous bioactive molecules, including potent opioid receptor antagonists and kinase inhibitors, makes its efficient synthesis a critical task for drug development professionals.[1][2][3]
However, the construction of this strained bicyclic system is not without its challenges. Common synthetic routes, such as the cyclopropanation of N-protected pyrrolines, are often plagued by side reactions that can diminish yield, complicate purification, and impact stereochemical control. This guide is designed to serve as a technical resource, addressing the most common issues encountered in the lab with evidence-based solutions and mechanistic insights.
Troubleshooting Guide & FAQs
Q1: My cyclopropanation reaction is inefficient, resulting in low yield and unreacted starting material. What are the likely causes and how can I optimize the reaction?
This is a frequent challenge, typically rooted in the generation and reactivity of the carbenoid species. Let's consider the most common method, the Simmons-Smith reaction.
Root Cause Analysis:
-
Poor Carbenoid Formation: The Simmons-Smith reaction relies on an organozinc carbenoid (IZnCH₂I), formed from diiodomethane and a zinc-copper couple.[4] Incomplete activation of the zinc or impure reagents can severely hamper carbenoid formation.
-
Substrate Reactivity: The zinc carbenoid is electrophilic.[4][5] Electron-rich alkenes, like enol ethers, react swiftly, while electron-deficient alkenes (e.g., those attached to electron-withdrawing protecting groups on the nitrogen) react sluggishly.[6][7]
-
Solvent Effects: The choice of solvent is critical. The rate of Simmons-Smith cyclopropanation tends to decrease as the basicity of the solvent increases, which can overly stabilize the electrophilic zinc reagent.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low cyclopropanation yield.
Recommended Solutions:
-
Reagent Preparation: Ensure the use of a highly active zinc-copper couple. If preparing it yourself, consider ultrasonication to improve the rate of formation.[8] Diiodomethane should be purified to remove iodine and acidic impurities.
-
Modified Reagents: For less reactive alkenes, consider alternative protocols. The Furukawa modification (Et₂Zn/CH₂I₂) or Shi's reagents ((PhO)₂P(O)OZnCH₂I) are often more effective as they do not require a directing group and are more reactive.[8]
-
Alternative Synthetic Routes: If Simmons-Smith fails, palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones offers a robust alternative for certain derivatives.[9][10]
Q2: I'm observing a significant byproduct that appears to be a ring-opened species. What is causing this and how can it be prevented?
The strained bicyclic ring system of 3-azabicyclo[3.1.0]hexane is susceptible to cleavage, particularly under acidic conditions.
Mechanistic Insight:
The cyclopropane ring can be protonated, leading to a stabilized carbocation adjacent to the nitrogen atom. This intermediate is then readily attacked by nucleophiles (like water or alcohols from the workup or chromatography solvent), resulting in the formation of a substituted pyrrolidine ring.
Caption: Mechanism of acid-catalyzed ring opening.
Preventative Measures & Protocols:
-
Neutral Workup: Avoid acidic quenches (e.g., NH₄Cl). Use a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7) to neutralize the reaction mixture.
-
Chromatography: Standard silica gel is acidic and can cause on-column degradation.
-
Deactivate Silica: Pre-treat your silica gel by slurrying it in the eluent containing 1-2% triethylamine or ammonia in methanol before packing the column.
-
Use Alternative Media: Amine-functionalized silica columns are commercially available and can significantly improve the purification of basic compounds like bicyclic amines.[11]
-
-
Protecting Group Choice: A strongly electron-withdrawing protecting group (e.g., Tosyl) can sometimes make the nitrogen less basic and the ring system more prone to acid-catalyzed decomposition. If the synthesis allows, a Boc group may offer more stability during workup.
Protocol: Neutral Workup and Purification
-
Cool the reaction mixture to 0 °C.
-
Slowly quench the reaction by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase three times with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash chromatography using a mobile phase containing 1% triethylamine to prevent ring-opening.
Q3: My reaction produces a mixture of exo and endo diastereomers. How can I improve the stereoselectivity?
Controlling the facial selectivity of the cyclopropanation is a key challenge. The diastereomeric outcome is highly dependent on the catalyst and the steric and electronic properties of the N-substituent.
Key Influencing Factors:
-
Catalyst Choice: Different metal catalysts can favor the formation of one isomer over the other. For instance, in dirhodium(II)-catalyzed cyclopropanations, the choice of ligands on the rhodium center can dramatically influence the exo/endo ratio.[12][13]
-
N-Substituent: The steric bulk of the N-protecting group or substituent can direct the incoming carbene to the less hindered face of the pyrroline ring.
-
Directed Cyclopropanation: In some cases, a hydroxyl group or other coordinating functionality elsewhere in the molecule can direct the zinc carbenoid in a Simmons-Smith reaction, leading to high levels of diastereoselectivity.[8]
Strategies for Control:
-
Catalyst Screening: A thorough screening of catalysts is often the most effective approach. For carbene transfer reactions, catalysts like Rh₂(OAc)₄, Rh₂(esp)₂, and various chiral dirhodium catalysts should be evaluated.[14]
-
Protecting Group Modification: Compare bulky groups (e.g., Boc, Cbz) against smaller ones (e.g., Ac) to assess steric influence.
-
Post-Reaction Isomerization: In some cases, one diastereomer can be epimerized to the thermodynamically more stable isomer. For example, base-catalyzed epimerization of 3-azabicyclo[3.1.0]hexane-6-carboxylates has been used to selectively furnish the desired isomer.[13]
Data Summary: Catalyst and Protecting Group Effects
| Precursor | Catalyst System | N-Protecting Group | Key Outcome | Reference |
| N-Boc-2,5-dihydropyrrole | Dirhodium(II) catalysts | Boc | Catalyst choice allows selective formation of either exo or endo isomer. | [12] |
| Maleimides | Pd(OAc)₂ / N-Tosylhydrazone | Various (e.g., Benzyl, Propyl) | High yields and diastereoselectivities, often favoring a single isomer. | [9] |
| Allylic Alcohols | Zn-Cu / CH₂I₂ | - (Hydroxyl directing group) | High diastereoselectivity due to coordination of the zinc reagent. | [8] |
Q4: I am observing N-alkylation side products, especially when using the Simmons-Smith reaction. What is the cause?
The Simmons-Smith reagent is not only a carbenoid source but also contains electrophilic zinc species and can generate methyl iodide in situ.
Root Cause:
-
Methylation by Reagents: The secondary amine of the 3-azabicyclo[3.1.0]hexane product is nucleophilic. It can be methylated by excess electrophilic reagents or byproducts. This is particularly noted when using an excess of the Simmons-Smith reagent over long reaction times.[6]
-
Competitive N-Alkylation: If the starting material is an N-unsubstituted pyrroline, the Simmons-Smith reagent can perform N-alkylation in competition with cyclopropanation.[6]
Mitigation Strategies:
-
Protect the Nitrogen: The most straightforward solution is to perform the cyclopropanation on an N-protected pyrroline. A Boc group is often ideal as it is robust to the reaction conditions and easily removed later.
-
Stoichiometry Control: Use the minimum effective amount of the cyclopropanating reagent. Titrate the reagent or perform small-scale trials to find the optimal stoichiometry.
-
Reaction Time: Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize over-alkylation of the product.
References
-
Title: Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 Source: RSC Advances URL: [Link]
-
Title: Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate Under Low Catalyst Loadings Source: International Carbene and Nitrene Consortium (ICNC) Research Highlights URL: [Link]
-
Title: Copper-mediated aerobic synthesis of 3-azabicyclo[3.1.0]hex-2-enes and 4-carbonylpyrroles from N-allyl/propargyl enamine carboxylates Source: The Journal of Organic Chemistry (via Semantic Scholar) URL: [Link]
-
Title: Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Diastereoselective cascade synthesis of azabicyclo[3.1.0]hexanes from acyclic precursors Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines Source: RSC Publishing URL: [Link]
-
Title: Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Is there an easy way to purify organic amines? Source: Biotage URL: [Link]
-
Title: Simmons‐Smith Cyclopropanation Reaction Source: ResearchGate URL: [Link]
-
Title: Simmons–Smith reaction Source: Wikipedia URL: [Link]
-
Title: Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column Source: Chemistry – A European Journal URL: [Link]
-
Title: Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Simmons-Smith Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones Source: ResearchGate URL: [Link]
Sources
- 1. Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13141K [pubs.rsc.org]
- 2. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simmons-Smith Reaction [organic-chemistry.org]
- 9. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Cyclopropanation of N-Allyl Compounds
Welcome to the technical support hub for the cyclopropanation of N-allyl compounds. This guide is designed for researchers, scientists, and professionals in drug development to provide expert advice and troubleshoot common issues encountered during this valuable synthetic transformation. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and practical field experience to help you achieve optimal results in your experiments.
Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section addresses specific problems you might encounter during the cyclopropanation of N-allyl compounds. Each issue is presented in a question-and-answer format, delving into the root causes and providing actionable solutions.
Q1: I am observing very low to no yield of my desired N-allyl cyclopropane. What are the likely causes and how can I fix this?
Low or no product yield is a frequent challenge. The root cause often lies in one of several key areas: the catalyst's activity, the integrity of your reagents, or the reaction conditions.
Possible Cause 1: Inactive Catalyst or Carbene Precursor Issues
-
Explanation: Metal catalysts, particularly rhodium and copper complexes used with diazo compounds, are the heart of the reaction.[1][2] Their activity is paramount. Similarly, in Simmons-Smith type reactions, the activity of the zinc reagent (e.g., zinc-copper couple or diethylzinc) is crucial for the efficient formation of the organozinc carbenoid.[3] Diazo compounds themselves can be unstable, and their purity is critical for successful carbene transfer.
-
Troubleshooting Steps:
-
Catalyst Activation/Quality: For metal-catalyzed reactions, ensure your catalyst is from a reliable source and has been stored under appropriate conditions (e.g., inert atmosphere). If you are preparing a catalyst in-situ, such as a zinc-copper couple for a Simmons-Smith reaction, it must be freshly prepared and highly active.[3]
-
Diazo Compound Integrity: If using a diazo compound, it is best to use it freshly prepared or purified. Decomposition can lead to a host of side reactions and a lower concentration of the active carbene precursor.
-
Alternative Carbene Precursors: If working with diazo compounds proves problematic due to their instability, consider alternative, more stable carbene precursors like gem-dichloroalkanes in combination with a suitable catalytic system.[4][5]
-
Possible Cause 2: Sub-optimal Reaction Conditions
-
Explanation: Cyclopropanation reactions are sensitive to temperature, solvent, and the presence of atmospheric oxygen or moisture.[3] The choice of solvent can significantly impact reaction rates and catalyst stability.[6][7]
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and unwanted side reactions.[3] All glassware should be thoroughly oven-dried.
-
Solvent Choice: Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally recommended for Simmons-Smith reactions.[3] For metal-catalyzed reactions, the optimal solvent can be catalyst-dependent, but DCM, toluene, or ethereal solvents are common starting points.
-
Temperature Optimization: If the reaction is sluggish, a modest increase in temperature (in 5-10 °C increments) may improve the rate.[3] However, be aware that higher temperatures can sometimes promote side reactions. Conversely, if side product formation is an issue, lowering the temperature might be beneficial.
-
Possible Cause 3: Competing Side Reactions
-
Explanation: The reactive intermediates in cyclopropanation can participate in undesired reaction pathways. For N-allyl compounds, particularly N-allylic-N-methyldiazoacetamides, intramolecular dipolar cycloaddition can compete with the desired cyclopropanation.[8] In Simmons-Smith reactions, the electrophilic zinc carbenoid can methylate heteroatoms, such as the nitrogen of the N-allyl group, especially with excess reagent or prolonged reaction times.[3][9]
-
Troubleshooting Steps:
-
Minimize Dipolar Cycloaddition: The choice of the N-substituent on the diazoacetamide can influence the extent of this side reaction. For instance, N-methyldiazoacetamides have been shown to minimize intramolecular dipolar cycloaddition compared to N-tert-butyldiazoacetamides.[8]
-
Control Stoichiometry: To avoid N-methylation in Simmons-Smith type reactions, carefully control the stoichiometry of the zinc carbenoid reagent. Use of a slight excess is often necessary for complete conversion, but a large excess should be avoided.
-
Reaction Time: Monitor the reaction progress by techniques like TLC or GC-MS to determine the optimal reaction time and avoid prolonged exposure of the product to the reaction conditions, which could lead to degradation or side reactions.
-
Q2: My reaction is working, but I am getting a mixture of diastereomers. How can I improve the diastereoselectivity?
Achieving high diastereoselectivity is a common goal in cyclopropanation. The stereochemical outcome is influenced by steric and electronic factors, as well as the reaction conditions.
Possible Cause 1: Insufficient Steric or Electronic Control
-
Explanation: The approach of the carbene to the alkene is dictated by the steric and electronic environment of the transition state. For N-allyl compounds, the substituents on the nitrogen and the allyl group will influence the facial selectivity of the cyclopropanation. In cases involving allylic alcohols, coordination of the hydroxyl group to the zinc reagent in a Simmons-Smith reaction directs the cyclopropanation to the same face, leading to high syn-selectivity.[10][11][12] A similar directing effect may be possible with certain N-allyl systems.
-
Troubleshooting Steps:
-
Lowering Reaction Temperature: Diastereoselectivity is often temperature-dependent. Lowering the reaction temperature can enhance the energy difference between the diastereomeric transition states, often leading to improved selectivity.[3]
-
Choice of Catalyst and Ligands: For catalytic reactions, the choice of metal and, more importantly, the chiral ligand is the most powerful tool for controlling stereoselectivity.[8][13][14] Experiment with different chiral ligands to find the optimal one for your specific substrate. For instance, chiral dirhodium(II) carboxamidates have shown exceptional enantiocontrol in the intramolecular cyclopropanation of N-allylic-N-methyldiazoacetamides.[8]
-
Substrate Modification: If possible, consider modifying the substituents on the N-allyl compound to enhance steric hindrance on one face of the double bond, thereby favoring the approach of the carbene from the less hindered face.
-
Possible Cause 2: Inappropriate Solvent
-
Explanation: The solvent can influence the conformation of the substrate and the catalyst in the transition state, thereby affecting diastereoselectivity.
-
Troubleshooting Steps:
-
Solvent Screening: Conduct a solvent screen using a range of non-coordinating and coordinating solvents to identify the optimal medium for your reaction. Ethereal solvents have been found to be less effective in some asymmetric cyclopropanations of allylic alcohols, while CH₂Cl₂ was optimal.[6]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the cyclopropanation of N-allyl compounds.
Q1: What are the most common catalytic systems for the cyclopropanation of N-allyl compounds?
The choice of catalyst largely depends on the carbene source. For reactions involving diazo compounds, rhodium(II) carboxylates, such as dirhodium tetraacetate, are very common and effective.[1] For asymmetric reactions, chiral dirhodium(II) carboxamidates and copper complexes with chiral ligands are frequently employed.[8][15] For reactions that do not use diazo compounds, the Simmons-Smith reaction and its modifications, which utilize a zinc carbenoid generated from diiodomethane and a zinc source (like a Zn-Cu couple or diethylzinc), are a classic and robust choice.[16] More recently, cobalt and iron-based catalysts have been developed for cyclopropanations using alternative carbene precursors.[4][5][17]
Q2: How does the electronic nature of the N-allyl compound affect the reaction?
The electronic properties of the alkene in the N-allyl compound can have a significant impact. In general, electron-rich alkenes are more nucleophilic and react faster with the electrophilic metal carbenes or zinc carbenoids.[18] Conversely, electron-deficient alkenes can be less reactive. The substituents on the nitrogen atom can also influence the reactivity of the allyl group through inductive and resonance effects.
Q3: What is the typical work-up procedure for a cyclopropanation reaction?
A standard work-up procedure for a Simmons-Smith reaction involves quenching the reaction by the slow and careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).[3] For other metal-catalyzed reactions, the work-up will depend on the specific catalyst and solvent used. It often involves filtration to remove the catalyst (if heterogeneous) or an aqueous wash to remove soluble metal salts, followed by extraction of the product into an organic solvent. The crude product is then typically purified by column chromatography.[19]
Q4: Can I perform an intramolecular cyclopropanation with an N-allyl compound?
Yes, intramolecular cyclopropanation of N-allyl compounds is a powerful method for the synthesis of bicyclic nitrogen-containing molecules. For example, the catalytic decomposition of N-allylic-N-methyldiazoacetamides using chiral dirhodium(II) catalysts can lead to the corresponding 3-azabicyclo[3.1.0]hexanes in good yields and with high enantioselectivity.[8]
Section 3: Data and Protocols
Recommended Reaction Conditions for Cyclopropanation
| Catalyst System | Carbene Precursor | Typical Solvent | Temperature Range (°C) | Key Considerations |
| Rh₂(OAc)₄ | Diazoacetate | DCM, Toluene | 25 - 80 | Good for general cyclopropanations.[2] |
| Chiral Rh(II) Carboxamidates | N-allyldiazoacetamide | DCM | Reflux | High enantioselectivity in intramolecular reactions.[8] |
| Zn-Cu Couple | CH₂I₂ | DCM, DCE | 25 - 40 | Classic Simmons-Smith conditions; requires fresh, active Zn-Cu couple.[3] |
| Et₂Zn | CH₂I₂ | DCM, DCE | 0 - 25 | Furukawa modification of Simmons-Smith; often faster and more reproducible.[3] |
| Chiral Co(II) Complex | gem-dichloroalkane | THF | 23 | Useful for non-stabilized carbenes.[4][5] |
Experimental Protocol: General Procedure for Rhodium-Catalyzed Intramolecular Cyclopropanation of an N-Allyl-N-methyldiazoacetamide
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chiral dirhodium(II) catalyst (0.1 - 1.0 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with a dry, inert gas (e.g., argon or nitrogen).
-
Solvent and Substrate Addition: Add anhydrous solvent (e.g., dichloromethane) via syringe. To this solution, add the N-allyl-N-methyldiazoacetamide substrate.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired cyclopropanated product.
Section 4: Mechanistic Insights & Visualizations
Understanding the reaction mechanism is key to rational optimization. Below are simplified representations of the catalytic cycles for two common cyclopropanation methods.
Catalytic Cycle for Rhodium-Catalyzed Cyclopropanation
Caption: Rhodium-catalyzed cyclopropanation cycle.
The reaction is initiated by the reaction of the rhodium catalyst with the diazo compound to form a rhodium carbene intermediate after the extrusion of nitrogen gas.[1] This carbene then reacts with the alkene in a concerted fashion to yield the cyclopropane product and regenerate the catalyst.[1]
Proposed Mechanism for Simmons-Smith Cyclopropanation
Caption: Simmons-Smith reaction pathway.
In the Simmons-Smith reaction, a zinc carbenoid is formed from diiodomethane and a zinc-copper couple. This carbenoid then reacts with the alkene through a concerted transition state to deliver the methylene group and form the cyclopropane ring.[16]
References
-
Wikipedia. Metal-catalyzed cyclopropanations. [Link]
-
Doyle, M. P., Kalinin, A. V. (1996). Highly Enantioselective Intramolecular Cyclopropanation Reactions of N-Allylic-N-methyldiazoacetamides Catalyzed by Chiral Dirhodium(II) Carboxamidates. The Journal of Organic Chemistry. [Link]
-
ElectronicsAndBooks. Diastereoselective Cyclopropanation of Chiral Allylic Alcohols: A More Efficient Reagent for the Relative Stereocontrol. [Link]
-
Figshare. Mechanism of Rhodium-Catalyzed Cyclopropanation/Cyclization of Allenynes. [Link]
-
PubMed. Mechanism of rhodium-catalyzed cyclopropanation/cyclization of allenynes. [Link]
-
Organic Chemistry Portal. Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. [Link]
-
ChemRxiv. A Versatile Enantioselective Catalytic Cyclopropanation-Rearrangement Approach to the Divergent Construction of Chiral Spiroaminals and. [Link]
-
Stack Exchange. Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. [Link]
-
PubMed Central. Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. [Link]
-
ACS Publications. Catalytic, Enantioselective Cyclopropanation of Allylic Alcohols. Substrate Generality. [Link]
-
ResearchGate. (PDF) Zinc-Catalyzed β-Allylation of Cyclopropanols via Enolized Homoenolate. [Link]
-
PubMed. Controllable diastereoselective cyclopropanation. Enantioselective synthesis of vinylcyclopropanes via chiral telluronium ylides. [Link]
-
OUCI. Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Manni…. [Link]
-
Organic Chemistry Portal. Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. [Link]
-
PubMed Central. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. [Link]
-
ACS Publications. Photochemical Intermolecular Cyclopropanation Reactions of Allylic Alcohols for the Synthesis of [3.1.0]-Bicyclohexanes. [Link]
-
ACS Publications. Formal Allylation and Enantioselective Cyclopropanation of Donor/Acceptor Rhodium(II) Azavinyl Carbenes. [Link]
-
ACS Publications. Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. [Link]
-
Docentes FCT NOVA. Stereoselective Cyclopropanation Reactions. [Link]
-
ResearchGate. Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate | Request PDF. [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
-
PubMed Central. Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation. [Link]
-
ACS Publications. Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. [Link]
-
ChemRxiv. Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. [Link]
-
ACS Publications. Regioselectivity and solvent effects in cyclopropanation of alkadienes. [Link]
-
Master Organic Chemistry. Cyclopropanation of Alkenes. [Link]
-
ResearchGate. Regioselective Simmons–Smith-type Cyclopropanations of Polyalkenes Enabled by Transition Metal Catalysis. [Link]
-
ResearchGate. (PDF) Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. [Link]
-
PubMed Central. Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. [Link]
-
Wikipedia. Simmons–Smith reaction. [Link]
-
Wiley Online Library. Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. [Link]
-
PubMed. Mutagenic properties of N-cyclopropyl and N-allyl-N-nitroso compounds. Studies on the nature of alkylating species. [Link]
Sources
- 1. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 13. Controllable diastereoselective cyclopropanation. Enantioselective synthesis of vinylcyclopropanes via chiral telluronium ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex [organic-chemistry.org]
- 15. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. repositorio.uam.es [repositorio.uam.es]
- 19. researchgate.net [researchgate.net]
Stability and storage conditions for Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
Welcome to the technical support center for Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this compound.
Introduction
This compound is a bicyclic compound with a carboxylate ester functional group.[1] Its hydrochloride salt form generally enhances stability and solubility in aqueous solutions.[1] However, the inherent chemical functionalities, namely the ester and the hydrochloride salt, also present specific stability challenges that necessitate precise storage and handling protocols. This guide will provide a comprehensive overview of these factors to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for this compound?
The recommended storage temperature for this compound can vary between suppliers. Some sources suggest room temperature storage[2], while others may recommend cold-chain transportation, implying refrigerated conditions are optimal[3].
Recommendation: Always refer to the Certificate of Analysis (CofA) and the supplier's product information sheet for the specific lot you have received. If this information is unavailable, the most prudent approach is to store the compound in a tightly sealed container, protected from light, in a refrigerator at 2-8°C.
Here is a summary of general storage recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) or as per supplier | Minimizes degradation kinetics. |
| Atmosphere | Inert gas (Argon or Nitrogen) if available | Displaces moisture and oxygen, preventing hydrolysis and oxidation. |
| Container | Tightly sealed, amber glass vial | Prevents moisture ingress and protects from light. |
| Location | Cool, dry, well-ventilated area | Ensures a stable storage environment.[4][5] |
I've noticed the powder in my vial has become clumpy. What could be the cause and is the compound still usable?
Clumping is a strong indicator of moisture absorption. As a hydrochloride salt, this compound is likely hygroscopic, meaning it readily attracts and absorbs water from the atmosphere.
Causality: The presence of the chloride ion can facilitate water absorption through hydrogen bonding. This absorbed moisture can compromise the stability of the compound, primarily through ester hydrolysis.
Is it still usable? The usability depends on the extent of moisture exposure and the tolerance of your specific application to potential impurities (the hydrolyzed acid and methanol). For highly sensitive assays, it is recommended to use a fresh, unopened vial. If you must use a vial that has been opened previously, ensure it has been stored in a desiccator. For less sensitive applications, you may be able to proceed, but be aware of the potential for reduced potency and the presence of degradation products.
My analytical results (NMR, LC-MS) show the presence of a carboxylic acid and methanol. What is the likely cause?
The presence of the corresponding carboxylic acid (3-azabicyclo[3.1.0]hexane-1-carboxylic acid) and methanol are classic signs of ester hydrolysis.
Mechanism: The ester functional group is susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions.[6] Given that this is a hydrochloride salt, the compound will likely produce a mildly acidic solution when dissolved in water, which can contribute to hydrolysis over time.
To mitigate this, always use anhydrous solvents for your reactions and prepare solutions fresh. Avoid storing the compound in solution for extended periods.
What solvents are recommended for dissolving this compound?
The hydrochloride salt form is intended to improve aqueous solubility.[1] Water, methanol, and DMSO are common solvents for similar compounds. However, for long-term stability in solution, it is advisable to use anhydrous aprotic solvents if your experimental design allows. Always perform a small-scale solubility test before preparing a larger stock solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | - Use a fresh, unopened vial of the compound.- Review storage conditions and ensure they align with best practices.- Characterize the compound you are using by an appropriate analytical method (e.g., NMR, LC-MS) to confirm its purity. |
| Poor solubility in a non-polar organic solvent | The compound is a salt. | - Attempt to dissolve in a small amount of a polar solvent like DMSO or methanol first, then dilute with the non-polar solvent.- Consider converting the hydrochloride salt to the free base for better solubility in non-polar solvents. This can often be achieved by treatment with a mild base. |
| The compound has changed color | This could indicate degradation or the presence of impurities. | - Do not use the compound for sensitive experiments.- Contact the supplier for a replacement or further information. |
Experimental Protocols
Protocol for Preparing a Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Under an inert atmosphere (if available), add the desired volume of anhydrous solvent to the vial.
-
Vortex or sonicate until the compound is fully dissolved.
-
If the solution is to be stored, flush the headspace of the vial with an inert gas before sealing tightly. For short-term storage, refrigeration is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is preferable. Avoid repeated freeze-thaw cycles.
Visualized Workflow and Logic
Decision Tree for Handling and Storage
Caption: Decision-making workflow for the correct storage and handling of this compound.
References
-
Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents - RSC Publishing. Available at: [Link]
-
3-azabicyclo[3.1.0]hexane-1-carboxylic acid, methyl ester, hydrochloride (1:1), min 97%, 1 gram. Available at: [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - Beilstein Journals. Available at: [Link]
-
Synthesis and evaluation of 6-pyrazoylamido-3N-substituted azabicyclo[7]hexane derivatives as - Sci-Hub. Available at: [Link]
-
Reduction of Acyl Glucuronidation in a Series of Acidic 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors - The Royal Society of Chemistry. Available at: [Link]
-
Understanding the chemical basis of drug stability and degradation. Available at: [Link]
-
3-Azabicyclo(3.1.0)hexane | C5H9N | CID 13150523 - PubChem. Available at: [Link]
Sources
- 1. CAS 565456-77-1: (1R,2S,5S)-methyl 6,6-dimethyl-3-aza-bicy… [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1363380-55-5|Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid 97% | CAS: 1363381-55-8 | AChemBlock [achemblock.com]
- 7. METHYL 3-AZABICYCLO[3.1.0]HEXANE-1-CARBOXYLATE HCL | 1536392-01-4 [chemicalbook.com]
How to improve yield in the synthesis of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
Welcome to the technical support center for the synthesis of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yield, and troubleshoot common issues. The 3-azabicyclo[3.1.0]hexane scaffold is a critical component in many biologically active compounds and pharmaceuticals, making a reliable and high-yielding synthetic route essential.[1][2] This document provides in-depth, experience-based insights and actionable protocols to help you achieve your synthetic goals.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis, providing explanations for the underlying causes and step-by-step solutions.
Low Yield in the Curtius Rearrangement Step
The Curtius rearrangement is a pivotal step in many synthetic routes to this target molecule, converting a carboxylic acid to an isocyanate intermediate.[3][4][5][6] Low yields at this stage are a frequent challenge.
Question: My Curtius rearrangement is resulting in a low yield of the desired carbamate intermediate. What are the potential causes and how can I improve it?
Answer: Low yields in the Curtius rearrangement can stem from several factors, primarily related to the formation of the acyl azide intermediate and the subsequent rearrangement and trapping of the isocyanate.
Causality and Solutions:
-
Incomplete Acyl Azide Formation: The initial conversion of the carboxylic acid to the acyl azide is critical.
-
Moisture: Water is a significant culprit. It can hydrolyze the activated carboxylic acid intermediate or the acyl azide itself. Ensure all glassware is oven-dried and reagents, especially the starting carboxylic acid and solvents, are anhydrous.[7]
-
Reagent Stoichiometry and Choice:
-
When using diphenylphosphoryl azide (DPPA), a common and operationally simple method, ensure you are using a slight excess (1.1-1.5 equivalents) along with a suitable base like triethylamine (Et3N).[7]
-
If starting from an acyl chloride, ensure its purity, as it can degrade over time. The reaction with sodium azide must be conducted under strictly anhydrous conditions.[7]
-
-
-
Inefficient Rearrangement: The thermal decomposition of the acyl azide requires sufficient energy.
-
Temperature and Reaction Time: Ensure the reaction is heated to a sufficient temperature (typically reflux in a solvent like toluene or THF) for an adequate duration.[7] Monitor the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy to confirm the disappearance of the acyl azide.
-
-
Undesired Side Reactions of the Isocyanate Intermediate: The highly reactive isocyanate can participate in side reactions if not efficiently trapped.
-
Urea Byproduct Formation: If traces of water are present, the isocyanate can hydrolyze to a primary amine via an unstable carbamic acid. This amine can then react with another molecule of isocyanate to form a symmetric urea byproduct, a common cause of low yields.[7]
-
Insufficient Nucleophile: Use a sufficient excess of the trapping nucleophile (in this case, methanol to form the methyl carbamate) to ensure it outcompetes any residual water or other nucleophilic species.
-
Troubleshooting Workflow for Low Yield in Curtius Rearrangement
Caption: Troubleshooting workflow for low yields in the Curtius rearrangement.
Issues with Intramolecular Cyclization
The formation of the bicyclic ring system is another critical step where yield can be compromised.
Question: I am observing low yields during the intramolecular cyclization step to form the 3-azabicyclo[3.1.0]hexane ring. What factors could be at play?
Answer: The efficiency of the intramolecular cyclization is highly dependent on the specific synthetic route, reaction conditions, and the nature of the substrate.
Causality and Solutions:
-
Steric Hindrance: The conformation of the substrate can either favor or hinder the intramolecular ring closure. Bulky protecting groups or substituents may need to be carefully chosen.
-
Reaction Conditions:
-
Temperature and Concentration: Intramolecular reactions are often favored at high dilution to minimize intermolecular side reactions. The optimal temperature will depend on the specific mechanism of cyclization.
-
Catalyst/Reagent Choice: For palladium-catalyzed cyclizations, such as an aza-Wacker-type reaction, the choice of ligand and oxidant is crucial.[1][8] For other methods, the base or acid used to promote cyclization must be carefully selected.
-
-
Side Reactions:
-
Ring Opening: The cyclopropane ring can be susceptible to opening under certain conditions, particularly during hydrogenation steps used for deprotection.[9] Ionic hydrogenation with reagents like triethylsilane in the presence of trifluoroacetic acid can sometimes be a milder alternative to catalytic hydrogenation for reducing double bonds without affecting the cyclopropane ring.[9]
-
Elimination vs. Cyclization: The reaction conditions should be optimized to favor the desired intramolecular nucleophilic attack over competing elimination reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard, reliable protocol for the Curtius rearrangement in this synthesis?
A1: A widely used and generally reliable one-pot procedure utilizes diphenylphosphoryl azide (DPPA).[7]
Experimental Protocol: Curtius Rearrangement using DPPA
-
To a stirred solution of the starting carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., toluene or THF), add a suitable base such as triethylamine (1.1-1.5 eq).
-
Cool the mixture in an ice bath and add diphenylphosphoryl azide (DPPA, 1.1-1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes to facilitate the formation of the acyl azide.
-
Add the alcohol nucleophile (e.g., methanol, >3 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or IR spectroscopy until the acyl azide is fully consumed.
-
Upon completion, cool the reaction mixture and proceed with the appropriate workup and purification.
Safety Note: Acyl azides and isocyanates are hazardous. Acyl azides can be explosive, especially with heating. Isocyanates are toxic and potent lachrymators. Always perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a blast shield, especially when working on a larger scale.[7]
Q2: How can I effectively purify the final product, this compound?
A2: Purification of the final hydrochloride salt often involves crystallization or column chromatography.
-
Crystallization: After the final deprotection and salt formation step (e.g., using HCl in dioxane or ether), the hydrochloride salt may precipitate directly from the reaction mixture. If not, the solvent can be evaporated, and the residue can be triturated with a non-polar solvent like diethyl ether or hexane to induce precipitation. Recrystallization from a suitable solvent system (e.g., methanol/ether, ethanol/ether) can further enhance purity.
-
Column Chromatography: While chromatography of the free amine is common before salt formation, it is also possible to perform chromatography on the salt using a polar stationary phase or by using a modified mobile phase (e.g., dichloromethane/methanol with a small amount of ammonia, followed by conversion to the HCl salt).
Q3: Are there alternative synthetic strategies to construct the 3-azabicyclo[3.1.0]hexane core?
A3: Yes, several alternative methods exist. The choice of strategy often depends on the desired substitution pattern and available starting materials.
-
Palladium-Catalyzed Cyclopropanation: This method involves the reaction of maleimides with N-tosylhydrazones in the presence of a palladium catalyst to form the bicyclic system in high yields and diastereoselectivities.[10]
-
1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with cyclopropenes can provide access to these scaffolds.[2][11]
-
Intramolecular Reductive Cyclopropanation: Titanium-mediated reductive cyclopropanation of α-(N-allylamino)-substituted carboxamides is another viable route.[12]
Data Summary
The following table summarizes typical reaction conditions and their impact on yield for the key Curtius rearrangement step. This data is illustrative and should be optimized for your specific substrate and scale.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Reagent | DPPA | SOCl₂, NaN₃ | DPPA | - |
| Solvent | Anhydrous Toluene | Anhydrous THF | Toluene (with 0.5% H₂O) | - |
| Base | Triethylamine | - | Triethylamine | - |
| Temperature | 110 °C (Reflux) | 80 °C (Reflux) | 110 °C (Reflux) | - |
| Nucleophile | Methanol | Benzyl Alcohol | Methanol | - |
| Expected Yield | >85% | 75-85% | <50% | Higher yield with anhydrous conditions. Benzyl alcohol can also be an effective nucleophile.[6] Presence of water drastically reduces yield due to urea formation.[7] |
Logical Relationship Diagram
The following diagram illustrates the logical progression from identifying a synthetic problem to implementing a solution.
Caption: A logical workflow for troubleshooting and optimizing a synthetic reaction.
References
-
Dufour, J., et al. (2014). A Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation Sequence: Synthesis of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones from 2-Iodocyclopropanecarboxamides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Ghosh, A. K., et al. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. Retrieved from [Link]
-
Li, B., et al. (2020). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. National Institutes of Health. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace. Retrieved from [Link]
-
Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]
-
Tomilov, Y. V., & Novikov, M. S. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. Retrieved from [Link]
-
Li, B., et al. (2020). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. RSC Publishing. Retrieved from [Link]
-
Larock, R. C., & Gong, W. H. (1992). Palladium-catalyzed intramolecular cyclization of vinyl and aryl triflates. Associated regioselectivity of the beta-hydride elimination step. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). US4225499A - Process for preparing 3-azabicyclo(3.1.0)hexane-2-carbonitrile.
-
Tomilov, Y. V., & Novikov, M. S. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. National Institutes of Health. Retrieved from [Link]
-
Tomilov, Y. V., & Novikov, M. S. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. Retrieved from [Link]
-
Wang, Z., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. Retrieved from [Link]
- Google Patents. (n.d.). EP0007128A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation.
-
Shaabani, A., et al. (2016). A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). EP0007652A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation.
-
MDPI. (2023). Intramolecular Cyclization. Retrieved from [Link]
-
Gensini, M., et al. (2002). 3‐Azabicyclo[3.1.0]hex‐1‐ylamines by Ti‐Mediated Intramolecular Reductive Cyclopropanation of α‐(N‐Allylamino)‐Substituted N,N‐Dialkylcarboxamides and Carbonitriles. European Journal of Organic Chemistry. Retrieved from [Link]
-
Reddy, C. R., et al. (2018). Stereocontrolled Construction of 1-Vinylindanes via Intramolecular Cyclization of o-Cinnamyl Chalcones. PubMed. Retrieved from [Link]
-
Ershov, O. V., & Bardasov, I. N. (2016). Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview). Semantic Scholar. Retrieved from [Link]
-
Advanced ChemBlocks. (n.d.). 3-Azabicyclo[3.1.0]hexane - Products. Retrieved from [Link]
Sources
- 1. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curtius Rearrangement [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 12. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
Technical Support Center: Resolution of Substituted 3-Azabicyclo[3.1.0]hexane Diastereomers
Welcome to the technical support center for the resolution of substituted 3-azabicyclo[3.1.0]hexane diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for the separation of these stereochemically complex molecules. The 3-azabicyclo[3.1.0]hexane scaffold is a valuable structural motif in medicinal chemistry, often found in biologically active compounds and pharmaceutical candidates.[1][2][3][4] Achieving stereochemical purity is paramount for elucidating structure-activity relationships (SAR) and ensuring the safety and efficacy of potential drug candidates.[5]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the resolution of these diastereomers.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles and provides actionable solutions based on established scientific principles.
Question: My diastereomers are co-eluting or showing poor resolution during column chromatography. What are my options?
Answer: This is a frequent challenge, as diastereomers can have very similar polarities. Here’s a systematic approach to troubleshoot this issue:
-
Systematic Solvent Screening: The polarity of your mobile phase is a critical factor. Instead of random solvent combinations, a methodical screening is more effective. Start with a non-polar mobile phase like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate or isopropanol.[6] Sometimes, a less conventional solvent system can provide the necessary selectivity. Consider trying solvent systems containing dichloromethane, toluene, or even a small percentage of methanol.[6]
-
Stationary Phase Variation: If solvent screening is insufficient, the stationary phase of your column is the next variable to address.
-
Normal Phase Chromatography: Standard silica gel is a good starting point.[7] If this fails, consider using other normal-phase columns like those with cyano or diol functional groups, which can offer different selectivities.[7]
-
Chiral Stationary Phases (CSPs): For challenging separations, chiral HPLC or SFC is often the most effective method.[8] There are numerous CSPs available, such as those based on polysaccharide derivatives (e.g., Chiralpak®, Chiralcel®), which can provide excellent resolution.[9][10] Method development will involve screening different chiral columns and mobile phases.
-
-
Temperature as a Variable: Don't underestimate the effect of temperature on your separation. Running the column at a sub-ambient or elevated temperature can sometimes significantly improve resolution by altering the interactions between your analytes and the stationary phase.
Question: I am attempting a diastereomeric salt resolution, but I'm not getting any precipitation, or the precipitate is not enriched in one diastereomer. What should I do?
Answer: Diastereomeric salt formation is a powerful technique for large-scale separations but requires careful optimization.[8][11] Here’s how to troubleshoot common issues:
-
Rational Selection of Resolving Agent: The choice of the chiral resolving agent is crucial. For resolving chiral amines like the 3-azabicyclo[3.1.0]hexane core, chiral acids are used.[12] Commonly used and commercially available resolving agents include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid.[12] It is often necessary to screen a variety of resolving agents to find one that forms a crystalline salt with a significant difference in solubility between the two diastereomers.[13]
-
Solvent Screening is Key: The solvent plays a critical role in the crystallization process. The ideal solvent will dissolve the racemic mixture and the resolving agent at an elevated temperature but will allow for the selective precipitation of one diastereomeric salt upon cooling. A screening of various solvents with different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) is essential.
-
Molar Ratio of Resolving Agent: The stoichiometry between your racemic amine and the resolving agent can significantly impact the yield and enantiomeric excess of the resolved product.[11] While a 1:1 molar ratio is a common starting point, exploring ratios from 0.5 to 1.5 equivalents of the resolving agent can sometimes lead to better results.[11]
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, you can use it to seed the supersaturated solution. This can induce crystallization and improve the purity of the precipitate.
Question: My enzymatic resolution is slow or not selective. How can I improve it?
Answer: Enzymatic resolutions offer a mild and highly selective method for separating enantiomers and can be adapted for diastereomers.[14][15]
-
Enzyme Selection: The choice of enzyme is paramount. Lipases, such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435), are widely used for the resolution of amines via enantioselective acylation.[14][16][17] Screening different lipases or esterases may be necessary to find one with the desired activity and selectivity for your specific substrate.
-
Acyl Donor and Solvent: The acyl donor used in the enzymatic acylation can influence both the reaction rate and the enantioselectivity. Common acyl donors include simple esters like ethyl acetate or vinyl acetate. The solvent also plays a crucial role; non-polar organic solvents like toluene or hexane are often preferred.[17]
-
Temperature and pH: Like all enzymatic reactions, temperature and pH (if in an aqueous environment) are critical parameters to optimize for both activity and stability of the enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between enantiomers and diastereomers in the context of substituted 3-azabicyclo[3.1.0]hexanes?
A1: Substituted 3-azabicyclo[3.1.0]hexanes can have multiple chiral centers.
-
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They have identical physical properties (melting point, boiling point, solubility) in an achiral environment, which makes their separation challenging without a chiral resolving agent or a chiral environment (like a chiral chromatography column).[18]
-
Diastereomers are stereoisomers that are not mirror images of each other. This occurs when a molecule has two or more chiral centers, and at least one, but not all, of the chiral centers are different between the two stereoisomers.[18] Crucially, diastereomers have different physical properties, which allows for their separation by standard laboratory techniques like column chromatography, crystallization, or distillation.[12]
Q2: How can I determine the absolute stereochemistry of my separated diastereomers?
A2: Determining the absolute configuration is a critical step. Several techniques can be employed:
-
X-ray Crystallography: If you can obtain a single crystal of good quality of one of the diastereomers (or a derivative), X-ray crystallography provides an unambiguous determination of its three-dimensional structure and thus its absolute stereochemistry.[14]
-
Vibrational Circular Dichroism (VCD): VCD is a spectroscopic technique that is sensitive to the absolute configuration of chiral molecules in solution and can be a powerful tool when crystallization is not feasible.[19]
-
Correlation to Known Compounds: If a similar compound with a known absolute configuration is available, you may be able to correlate the stereochemistry through chemical transformations that do not affect the chiral centers.
Q3: Are there any synthetic strategies to control the diastereoselectivity during the formation of the 3-azabicyclo[3.1.0]hexane ring system to avoid a difficult resolution step?
A3: Yes, employing diastereoselective synthetic methods is a highly effective approach to simplify or even eliminate the need for post-synthesis resolution. Several strategies have been developed:
-
Catalyst-Controlled Cyclopropanation: The use of specific catalysts, such as dirhodium(II) catalysts, in the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate can selectively form either the exo- or endo-diastereomer with high levels of diastereoselectivity by choosing the appropriate catalyst and reaction conditions.[20][21][22]
-
1,3-Dipolar Cycloaddition: The 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes can lead to the formation of spiro[3-azabicyclo[3.1.0]hexanes] with high diastereoselectivity.[2][23]
-
Cascade Reactions: Diastereoselective cascade syntheses from acyclic precursors have also been developed to construct the 3-azabicyclo[3.1.0]hexane skeleton with control over the stereochemistry.[24]
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of a Racemic 3-Azabicyclo[3.1.0]hexane Derivative
This protocol provides a general workflow for attempting a diastereomeric salt resolution.
-
Screening of Resolving Agents and Solvents: a. In separate small-scale experiments, dissolve the racemic 3-azabicyclo[3.1.0]hexane derivative (1.0 eq) in a minimal amount of a heated solvent (e.g., isopropanol, ethanol, acetonitrile). b. In parallel, dissolve a chiral resolving acid (e.g., (R)-(-)-mandelic acid, (1S)-(+)-10-camphorsulfonic acid) (0.5-1.0 eq) in the same heated solvent. c. Mix the two solutions and allow the mixture to cool slowly to room temperature, and then to 0-4 °C. d. Observe for the formation of a precipitate. If a precipitate forms, isolate it by filtration, wash with a small amount of cold solvent, and dry.
-
Analysis of the Precipitate: a. Liberate the free amine from the salt by treating it with a base (e.g., 1M NaOH) and extracting with an organic solvent (e.g., dichloromethane). b. Analyze the diastereomeric ratio of the liberated amine by a suitable analytical method (e.g., chiral HPLC, NMR with a chiral shift reagent).
-
Optimization and Scale-up: a. Once a promising resolving agent and solvent system are identified, optimize the molar ratio of the resolving agent, concentration, and cooling profile to maximize the yield and diastereomeric purity of the desired salt. b. Scale up the optimized procedure to obtain the desired quantity of the resolved diastereomer.
Protocol 2: Chiral HPLC Method Development for Diastereomer Separation
This protocol outlines a systematic approach for developing a chiral HPLC method.
-
Column and Mobile Phase Screening: a. Start with a common polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralpak IA). b. Begin with a simple mobile phase system, such as hexane/isopropanol or hexane/ethanol, in an isocratic elution mode. c. Screen different ratios of the mobile phase components (e.g., 90:10, 80:20, 70:30 hexane:alcohol). d. If resolution is not achieved, try a different chiral column with a different stationary phase chemistry.
-
Method Optimization: a. Once partial separation is observed, fine-tune the mobile phase composition to improve resolution. b. Investigate the effect of flow rate on the separation. c. Evaluate the effect of column temperature.
-
Semi-Preparative Scale-up: a. Once an optimized analytical method is developed, it can be scaled up to a semi-preparative or preparative scale by using a larger diameter column with the same stationary phase and adjusting the flow rate accordingly.
Visualizations
Workflow for Diastereomer Resolution
Sources
- 1. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 3. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines [mdpi.com]
- 4. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. reddit.com [reddit.com]
- 7. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 8. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. rsc.org [rsc.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chiral resolution - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enzymatic resolution of bicyclic 1-heteroarylamines using Candida antarctica lipase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Azabicyclo (3.1.0) Hexane Derivatives Useful as Modulators of Dopamine D3 Receptors. Патент № US 20080167357 МПК A61K31/4196 | Биржа патентов - Московский инновационный кластер [i.moscow]
- 20. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 23. Organocatalytic Diastereoselective Synthesis of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar Cycloaddition of Azomethine Ylides with Cyclopropenes › SPbU Researchers Portal [pureportal.spbu.ru]
- 24. Diastereoselective cascade synthesis of azabicyclo[3.1.0]hexanes from acyclic precursors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Scale-Up of 3-Azabicyclo[3.1.0]hexane Synthesis
Welcome to the technical support center for the synthesis of 3-azabicyclo[3.1.0]hexane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for the common challenges encountered during the scale-up of this valuable scaffold. The inherent strain and stereochemical complexity of the 3-azabicyclo[3.1.0]hexane core present unique hurdles that require a nuanced understanding of the underlying reaction mechanisms. This resource is structured in a question-and-answer format to directly address the practical issues you may face in the laboratory.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Stereocontrol in Cyclopropanation Reactions
The selective formation of either the exo or endo diastereomer is a critical challenge in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, particularly in dirhodium(II)-catalyzed cyclopropanation reactions. The spatial arrangement of substituents on the bicyclic ring system can significantly impact the biological activity and physicochemical properties of the final compound.
Question 1: We are observing a nearly 1:1 mixture of exo and endo isomers in our dirhodium-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. How can we improve the diastereoselectivity?
Answer: This is a common issue when using standard achiral dirhodium(II) catalysts like dirhodium(II) acetate. The lack of steric bias in the catalyst's ligand sphere provides poor facial selectivity during the carbene transfer to the alkene. To improve diastereoselectivity, consider the following strategies:
-
Catalyst Selection: The choice of dirhodium(II) catalyst is paramount. While dirhodium(II) acetate is a workhorse, catalysts with bulky carboxylate or carboxamidate ligands can impart significant stereocontrol. For instance, using chiral bowl-shaped catalysts like Rh₂(S-TPPTTL)₄ can favor the formation of the thermodynamically less stable endo isomer.[1] Conversely, other catalysts may preferentially yield the exo product. A screening of different dirhodium catalysts is highly recommended.
-
Reaction Temperature: Temperature can influence the transition state energies of the competing pathways leading to the exo and endo products. While higher temperatures (e.g., 90 °C) can improve reaction efficiency and yield, they may not favor selectivity.[1][2] Experiment with a range of temperatures to find the optimal balance for your specific substrate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the rhodium carbene intermediate and its approach to the alkene. While less commonly the primary driver of selectivity, a solvent screen should be considered as part of a comprehensive optimization.
Question 2: We have a mixture of exo and endo isomers post-reaction. Is there an efficient, non-chromatographic method for their separation on a larger scale?
Answer: Yes, a "telescoped" procedure involving selective hydrolysis has been effectively demonstrated for the separation of exo and endo 3-azabicyclo[3.1.0]hexane-6-carboxylates.[1][3] This method leverages the differential reactivity of the two isomers.
The general workflow is as follows:
-
Selective Hydrolysis: Treatment of the exo/endo ester mixture with aqueous sodium hydroxide leads to the preferential hydrolysis of the exo ester to its corresponding carboxylate salt.
-
Extraction: The unreacted, more lipophilic endo ester can then be extracted from the aqueous phase using an organic solvent.
-
Isolation: The exo-carboxylate salt remaining in the aqueous layer can be isolated by acidification and subsequent extraction.
This approach avoids the need for large-scale column chromatography, which is often a bottleneck in process development.[1][3]
Below is a workflow diagram illustrating this separation process.
Caption: Workflow for non-chromatographic separation of exo and endo isomers.
Section 2: Side Reactions and Impurity Profile
On scale-up, even minor side reactions can lead to significant yield loss and complex purification challenges. Understanding and mitigating these unwanted pathways is crucial.
Question 3: In our gram-scale dirhodium-catalyzed cyclopropanation, we are observing a significant drop in yield and the formation of several byproducts. What are the likely side reactions and how can we minimize them?
Answer: When scaling up dirhodium-catalyzed reactions with ethyl diazoacetate (EDA), several side reactions can become more pronounced:
-
Reaction with Solvent: If you are using aromatic solvents like toluene, a known side reaction is the cyclopropanation of the solvent itself by the highly reactive rhodium carbene.[1][3] This consumes your carbene source and complicates purification.
-
Troubleshooting: Switch to a less reactive, non-aromatic solvent. Dichloromethane is often used, but for scale-up, consider higher-boiling alternatives if temperature control is a concern.
-
-
Dimerization of the Carbene: The rhodium carbene can react with another molecule of EDA to form diethyl maleate and fumarate. This is often favored at higher concentrations of EDA.
-
Troubleshooting: Employ a slow addition of the EDA to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the diazo compound low, favoring the desired intermolecular reaction with the alkene.
-
-
Thermal Decomposition of EDA: Ethyl diazoacetate can decompose at elevated temperatures, especially in the presence of trace acids or metals.
Question 4: We are developing a palladium-catalyzed synthesis of a 3-azabicyclo[3.1.0]hexane derivative and are struggling with acetoxylated byproducts. What is the origin of these impurities and how can we suppress their formation?
Answer: The formation of acetoxylated side products is a known issue in some palladium-catalyzed cyclopropanation reactions, particularly those involving a Pd(II)/Pd(IV) catalytic cycle.[4] These byproducts arise from a common Pd-alkyl intermediate. While the desired pathway is reductive elimination to form the cyclopropane ring, a competing pathway involves C-O bond-forming reductive elimination from the Pd(IV) center, leading to the acetoxylated impurity.
To mitigate this side reaction, consider the following:
-
Choice of Oxidant: The oxidant plays a crucial role. If you are using hypervalent iodine reagents like PhI(OAc)₂, which can also act as an acetate source, you may see a higher propensity for this side reaction. Screening alternative oxidants is a key step.
-
Ligand Modification: The ligand environment around the palladium center can influence the relative rates of C-C versus C-O bond formation. Experiment with different phosphine or nitrogen-based ligands to tune the electronic and steric properties of the catalyst.
-
Reaction Conditions: Adjusting the temperature and reaction time can also help. Sometimes, running the reaction at a lower temperature for a longer period can favor the desired pathway.
Below is a simplified mechanistic diagram illustrating the competing pathways.
Caption: Competing reductive elimination pathways from a Pd(IV) intermediate.
Section 3: Reagent Handling and Safety at Scale
Scaling up a synthesis requires a heightened focus on the safe handling of potentially hazardous reagents.
Question 5: Our lab-scale synthesis of a 3-azabicyclo[3.1.0]hexane precursor uses sodium hydride for a deprotonation step. What are the primary safety concerns with scaling up the use of NaH, and what are the alternatives?
Answer: Sodium hydride (NaH) is a powerful, non-nucleophilic base, but its use at scale presents significant safety challenges:
-
High Reactivity: NaH reacts violently with water and other protic solvents, releasing flammable hydrogen gas. It is typically supplied as a dispersion in mineral oil to mitigate this, but care must still be taken to use anhydrous solvents and maintain an inert atmosphere.
-
Exothermic Quenching: Quenching unreacted NaH at the end of the reaction can be highly exothermic and must be done with extreme caution, typically by the slow addition of a protic solvent like isopropanol at low temperatures.
-
Pyrophoric Nature: Dry sodium hydride powder is pyrophoric and can ignite spontaneously on contact with air.
Alternatives for Scale-Up:
Depending on the required basicity, several alternatives can be considered that offer a better safety profile for large-scale operations:
-
Potassium tert-butoxide (KOtBu): A strong, non-nucleophilic base that is a solid and generally easier to handle than NaH dispersions.
-
Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS): These are strong, non-nucleophilic bases that are typically generated in situ or purchased as solutions, offering better control over stoichiometry.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A non-nucleophilic amine base that is often suitable for reactions where a very strong base is not required.
The choice of base will be substrate-dependent and will require some re-optimization of the reaction conditions.
Question 6: We are considering a synthesis involving an intramolecular cyclization to form the 3-azabicyclo[3.1.0]hexane core. What are the common pitfalls in these reactions during scale-up?
Answer: Intramolecular cyclizations can be very effective, but they are not without their challenges, especially at a larger scale:
-
High Dilution Principle: To favor the intramolecular pathway over intermolecular side reactions (e.g., polymerization), these reactions often need to be run at high dilution. On a large scale, this can lead to very large solvent volumes, which is inefficient and costly.
-
Troubleshooting: A slow addition of the substrate to the reaction vessel (pseudo-dilution) can often achieve the same effect as running the entire reaction in a large volume of solvent.
-
-
Conformational Effects: The ability of the molecule to adopt the correct conformation for cyclization is critical. On a larger scale, mixing and temperature gradients can become more of an issue, potentially affecting the reaction's efficiency.
-
Base/Catalyst Sensitivity: The success of these cyclizations is often highly dependent on the choice and amount of base or catalyst. Stoichiometry and addition rates must be carefully controlled. For example, in base-promoted intramolecular additions, the use of additives like 18-crown-6 can be necessary to achieve full conversion by sequestering the metal cation and increasing the effective basicity.[5]
Experimental Protocols
Protocol 1: Gram-Scale Dirhodium(II)-Catalyzed Cyclopropanation[1][3]
This protocol is adapted from literature procedures for the gram-scale synthesis of exo/endo-ethyl 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate.
Reagents and Equipment:
-
N-Boc-2,5-dihydropyrrole
-
Ethyl diazoacetate (EDA)
-
Dirhodium(II) catalyst (e.g., Rh₂(esp)₂)
-
Anhydrous dichloromethane (or other suitable non-aromatic solvent)
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel/syringe pump
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a three-neck flask under an inert atmosphere, add N-Boc-2,5-dihydropyrrole (1.0 eq) and the dirhodium(II) catalyst (0.005 mol%).
-
Add anhydrous dichloromethane to achieve a suitable concentration (e.g., 1 M).
-
Heat the mixture to the desired temperature (e.g., 90 °C).
-
Slowly add a solution of ethyl diazoacetate (1.1 eq) in dichloromethane to the reaction mixture over several hours using a syringe pump.
-
After the addition is complete, continue to stir the reaction at the same temperature until analysis (e.g., by ¹H NMR or GC-MS) indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product can then be purified by distillation (e.g., Kugelrohr) or carried forward for selective hydrolysis and separation of isomers as described in the FAQ section.
Table 1: Comparison of Dirhodium(II) Catalysts in the Cyclopropanation of N-Boc-2,5-dihydropyrrole
| Catalyst | Loading (mol%) | Temperature (°C) | Yield (%) | exo:endo Ratio | Reference |
| Rh₂(OAc)₄ | 1-7 | RT - 70 | 8-66 | ~1:1 | [1][3] |
| Rh₂(esp)₂ | 0.005 | 90 | 90 | ~1:1 | [1][3] |
| Rh₂(S-TPPTTL)₄ | - | - | - | Favors endo | [1] |
Data is compiled from typical literature findings and is intended for illustrative purposes. Actual results may vary.
References
-
Davies, H. M. L., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(14), 2832–2836. [Link]
-
Davies, H. M. L., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. National Institutes of Health. [Link]
-
Sanford, M. S., et al. (2009). Palladium (II/IV) catalyzed cyclopropanation reactions: scope and mechanism. Tetrahedron, 65(16), 3211-3221. [Link]
-
Li, W., et al. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules, 28(9), 3757. [Link]
-
Davies, H. M. L., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo- 3‑Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Semantic Scholar. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium (II/IV) catalyzed cyclopropanation reactions: scope and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Byproduct identification in the synthesis of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
Welcome to the technical support guide for the synthesis of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this important bicyclic amine building block.[1][2] Purity is paramount in drug development, and controlling impurities is a critical aspect of synthesis.[3][4] This guide provides in-depth troubleshooting advice, analytical protocols, and mechanistic insights to help you identify and mitigate common byproducts encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: My final product shows a peak in the HPLC with a mass of 14 units less than the expected product. What is it?
A: This is highly indicative of the hydrolyzed carboxylic acid byproduct, 3-azabicyclo[3.1.0]hexane-1-carboxylic acid. This occurs when the methyl ester is cleaved, most likely due to the presence of water during the final acidic workup or hydrochloride salt formation.[5][6]
Q2: I'm observing a cluster of peaks around the main product in my GC-MS analysis. What could be the cause?
A: You are likely seeing diastereomers of your product. The intramolecular cyclopropanation step can form both exo and endo isomers.[7] Inefficient diastereoselectivity in your reaction will lead to a mixture that can be difficult to separate. Reaction conditions, catalyst choice, and substrate structure all play a crucial role in controlling this selectivity.[8]
Q3: My reaction yield is consistently low, and I'm isolating a significant amount of a polar, higher molecular weight substance. What's happening?
A: This could be a result of nucleophilic ring-opening of the strained 3-azabicyclo[3.1.0]hexane system.[9] Depending on the nucleophiles present in your reaction mixture (e.g., water, solvents, or unreacted starting materials), this can lead to the formation of substituted piperidine or pyrrolidine derivatives, which are often more polar and have a higher molecular weight.[10][11]
Q4: After purification, I detect trace amounts of heavy metals (e.g., Palladium, Rhodium). Why?
A: Many modern syntheses of 3-azabicyclo[3.1.0]hexane derivatives employ transition-metal-catalyzed intramolecular cyclopropanation.[1][8] If the post-reaction workup and purification are not sufficient, residual catalyst can carry through to the final product. Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are essential for quantifying these elemental impurities.[3][12]
Byproduct Profile: Structures and Mechanisms
Understanding the potential side reactions is the first step toward preventing them. Below are the most commonly observed byproducts in the synthesis of this compound.
Diagram 1: Key Byproduct Formation Pathways
Caption: Major side reactions leading to common byproducts.
Table 1: Common Byproducts and Their Characteristics
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Formation Mechanism | Typical Analytical Signature |
| Carboxylic Acid Analog | 3-azabicyclo[3.1.0]hexane-1-carboxylic acid | 141.15 | Acid- or base-catalyzed hydrolysis of the methyl ester, often during aqueous workup or salt formation.[5][13] | A mass difference of -14 Da (CH₂) from the ester. Broader -OH peak in ¹H NMR. Shifts in adjacent ¹³C NMR signals. |
| Ring-Opened Piperidine Derivative | e.g., Methyl 4-hydroxy-piperidine-3-carboxylate (from H₂O addition) | 159.18 | Nucleophilic attack on the strained cyclopropane ring, leading to cleavage of the C1-C5 or C1-C6 bond.[9][14] | Loss of the characteristic cyclopropyl proton signals in ¹H NMR. Appearance of new signals consistent with a piperidine ring. |
| Endo-Diastereomer | endo-Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate | 155.19 | Non-selective cyclopropanation reaction, resulting in a mixture of stereoisomers.[7] | A closely eluting peak in chiral HPLC. Distinctive coupling constants and spatial correlations (NOESY) in NMR. |
| Unreacted Starting Material / Intermediates | Varies (e.g., N-allyl-2-(methoxycarbonyl)pyrrolidine) | Varies | Incomplete reaction due to insufficient reaction time, temperature, or catalyst deactivation. | Peaks in LC-MS or GC-MS corresponding to the mass of known starting materials or synthetic intermediates. |
Troubleshooting Guide & Remediation Strategies
This section provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.
Diagram 2: Experimental Troubleshooting Workflow
Caption: A decision tree for identifying and addressing byproducts.
Key Experimental Protocols
To ensure the trustworthiness of your results, follow these validated starting protocols for byproduct identification. These methods serve as a robust baseline for further optimization.
Protocol 1: HPLC-MS for Impurity Profiling
This method is crucial for separating the target compound from potential byproducts and obtaining their molecular weights.[3][15]
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of your sample.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
Vortex until fully dissolved and filter through a 0.22 µm syringe filter.
-
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
-
MS Detector Settings (ESI+):
-
Scan Range: 50 - 500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (N₂): 10 L/min at 350 °C.
-
Nebulizer Pressure: 45 psi.
-
-
Data Analysis:
-
Integrate all peaks exceeding 0.05% of the main peak area.
-
Examine the mass spectrum for each integrated peak to identify its molecular ion [M+H]⁺.
-
Compare the observed masses with the potential byproducts listed in Table 1.
-
Protocol 2: NMR for Structural Elucidation
NMR is the definitive technique for confirming the structure of an unknown impurity once it has been isolated or is present in a significant quantity.[15][16]
-
Sample Preparation:
-
For a pure or semi-pure sample, dissolve 5-10 mg in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆). D₂O is often preferred for hydrochloride salts.
-
Transfer to a clean, dry 5 mm NMR tube.
-
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Pay close attention to the number of signals, their integration, multiplicity (splitting patterns), and chemical shifts. The cyclopropyl protons of the 3-azabicyclo[3.1.0]hexane core have a characteristic upfield shift.
-
¹³C NMR / DEPT-135: Acquire a carbon spectrum to identify the number of unique carbon environments. A DEPT-135 experiment will differentiate between CH₃, CH₂, and CH signals.
-
2D NMR (COSY & HSQC): If the structure is ambiguous, run a COSY experiment to establish ¹H-¹H correlations (which protons are coupled) and an HSQC experiment to determine ¹H-¹³C one-bond correlations (which proton is attached to which carbon).
-
2D NMR (HMBC & NOESY): For complex structures, an HMBC can show long-range ¹H-¹³C correlations, helping to piece the carbon skeleton together. A NOESY experiment can reveal through-space correlations, which is essential for determining stereochemistry (exo vs. endo).
-
-
Interpretation:
-
For Hydrolysis: Look for the disappearance of the methyl ester singlet (~3.7 ppm) in the ¹H NMR.
-
For Ring-Opening: The highly characteristic, complex multiplets for the cyclopropyl protons (typically < 1.5 ppm) will be absent. New signals consistent with a less-strained piperidine or pyrrolidine ring will appear.
-
For Diastereomers: The spectra will be very similar, but key protons, especially those on the cyclopropane ring, will have slightly different chemical shifts and coupling constants. NOESY is the most powerful tool to differentiate them based on spatial proximity.
-
By integrating these analytical strategies with a sound understanding of the underlying reaction mechanisms, you can effectively troubleshoot your synthesis, leading to a higher purity of this compound and more reliable downstream results.
References
- Gautam, A., & Kumar, A. (2013). Recent trends in the impurity profile of pharmaceuticals. Pharmaceutical Methods, 4(2), 39.
-
Hashimoto, M., Yamada, K., & Terashima, S. (1992). Synthesis, Chemical Reactivity, and Cytotoxicity of 2-Bis(alkoxycarbonyl)methyliden-1-azabicyclo[3.1.0]hexane Systems Related to Antitumor Antibiotic Carzinophilin A. Chemistry Letters, 21(6), 975-978. Retrieved from [Link]
-
ResearchGate. (2008). ChemInform Abstract: Studies on the Ring Opening Reactions of 3-Oxa-1-azabicyclo[3.1.0]hexan-2-ones. Synthesis of Aminomethyl Oxazolidinones and Aziridinyl Ureas. Request PDF. Retrieved from [Link]
-
ResearchGate. (2008). ChemInform Abstract: Nucleophile-Dependent Regio- and Stereoselective Ring Opening of 1-Azoniabicyclo[3.1.0]hexane Tosylate. Request PDF. Retrieved from [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
Journal of Pharmaceutical Research and Reports. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]
-
Majer, P., & Stanek, J. (2008). Ring expansions of 1-azabicyclo[n.1.0]alkanes. Recent developments. Arkivoc, 2008(1), 1-25. Retrieved from [Link]
-
Albert, J. (n.d.). Cyclization Reactions of Enamines in Aqueous Solution. Retrieved from [Link]
-
Padwa, A., et al. (2014). Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacetates with Nitrile Oxides: Azabicyclo[3.1.0]hexanes or 5-Arylaminofuran-2(3H)-ones. PMC. Retrieved from [Link]
-
Ashenhurst, J. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]
-
Taguchi, H., et al. (2004). Intramolecular Cyclization of Ene-Imine Using Dibutylzirconocene. The Journal of Organic Chemistry, 69(22), 7539-7543. Retrieved from [Link]
-
He, W., & Sun, X. (2005). Enamine-Iminium Ion Nazarov Cyclization of α-Ketoenones. PMC. Retrieved from [Link]
-
Ashenhurst, J. (2025, April 16). Enamines. Master Organic Chemistry. Retrieved from [Link]
-
Kuriyama, H., et al. (2024, March 25). Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation. JACS Au. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysing esters. Chemguide. Retrieved from [Link]
-
Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives 89 and functionalized allenes 90 and proposed reaction mechanism. Retrieved from [Link]
-
Shaabani, A., et al. (2016). A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. The Journal of Organic Chemistry, 81(19), 9403-9408. Retrieved from [Link]
- Beecham Group Ltd. (1979). Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation. Google Patents.
-
Wang, D., et al. (2015). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry, 13(20), 5589-5592. Retrieved from [Link]
-
Tyagi, V., & Fasan, R. (2016). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. Angewandte Chemie International Edition, 55(7), 2512-2516. Retrieved from [Link]
- Henkel Corp. (1979). Hydrolysis of methyl esters. Google Patents.
-
Bull, J. A., et al. (2011). Stereoselective intramolecular cyclopropanation through catalytic olefin activation. Chemical Science, 2(11), 2163-2167. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]
-
Zhang, Y., & Fox, J. M. (2010). A Stereoselective Intramolecular Cyclopropanation via a De Novo Class of Push-Pull Carbenes Derived from DMDO-Epoxidations of Chiral Ynamides. Organic letters, 12(22), 5342-5345. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 3-azabicyclo[3.1.0]hexane-1-carboxylic acid, methyl ester, hydrochloride (1:1), min 97%, 1 gram. Retrieved from [Link]
-
University of Babylon. (n.d.). Hydrolysis of Ester. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. Retrieved from [Link]
-
ResearchGate. (2008). A Mild Hydrolysis of Esters Mediated by Lithium Salts. Request PDF. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hcl. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Retrieved from [Link]
- Pfizer Inc. (2008). Methods and compositions for production, formulation and use of 1 aryl -3-azabicyclo[3.1.0 ] hexanes. Google Patents.
-
Kaiser, M., et al. (2008). Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Bioorganic & Medicinal Chemistry, 16(12), 6349-6357. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2008). The synthesis of a 2-azabicyclo[3.1.0]hexane by rearrangement of a spirocyclic epoxide. Request PDF. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Amines Practice Problems. Retrieved from [Link]
- Pfizer Inc. (2006). Methods and compositions for production, formulation and use of 1-aryl-3-azabicyclo[3.1.0] hexanes. Google Patents.
Sources
- 1. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. alfachemic.com [alfachemic.com]
- 13. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
Technical Support Center: Stereochemical Integrity of 3-Azabicyclo[3.1.0]hexane Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-azabicyclo[3.1.0]hexane derivatives. This valuable scaffold is a cornerstone in modern medicinal chemistry, known for its ability to orient pharmacophores in a well-defined three-dimensional space.[1][2][3] However, its fused-ring system presents unique challenges in maintaining stereochemical purity during chemical transformations. This guide provides in-depth troubleshooting advice and frequently asked questions to help you prevent racemization and preserve the chiral integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for 3-azabicyclo[3.1.0]hexane derivatives?
A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate). For drug development, this is a significant problem because different stereoisomers of a drug can have vastly different pharmacological, pharmacokinetic, and toxicological properties.[4] The 3-azabicyclo[3.1.0]hexane core is a rigid, conformationally restricted motif often chosen specifically for its precise stereochemical presentation.[2][5] Losing this stereochemical information through racemization can lead to a loss of biological activity, unpredictable off-target effects, and ultimately, the failure of a drug candidate.
Q2: What are the primary chemical mechanisms that lead to racemization in this bicyclic system?
A2: The fused cyclopropane-pyrrolidine ring system of 3-azabicyclo[3.1.0]hexane has specific points of vulnerability. Racemization typically occurs through pathways that involve the temporary formation of an achiral or rapidly inverting intermediate. Key mechanisms include:
-
Acid-Catalyzed Ring Opening: Protic or Lewis acids can protonate the nitrogen atom, weakening the adjacent C-N bonds. This can facilitate a reversible ring-opening of the cyclopropane ring, leading to an achiral or rapidly equilibrating intermediate that can re-close to form a racemic mixture.[4]
-
Base-Catalyzed Epimerization: If a stereocenter is adjacent to a carbonyl group (e.g., at the C2 position with a carboxylate), a base can abstract the α-proton to form a planar, achiral enolate intermediate. Reprotonation can then occur from either face, leading to racemization.[4]
-
Thermal Isomerization: At elevated temperatures, sufficient thermal energy may be supplied to overcome the activation barrier for bond rotation or ring-flipping, potentially leading to the interconversion of stereoisomers.[6][7] High temperatures can significantly accelerate racemization kinetics.[8][9]
Q3: How do common reaction parameters like temperature, pH, and solvent choice affect chiral stability?
A3: Careful control of reaction parameters is the most effective strategy for preventing racemization. The influence of each parameter is interconnected.
| Parameter | High Racemization Risk | Low Racemization Risk | Rationale |
| Temperature | High (> 60 °C) | Low (< 0 °C) | Higher temperatures provide the activation energy needed for racemization pathways and can accelerate undesirable side reactions.[6][7] |
| pH | Strongly Acidic (pH < 4) or Strongly Basic (pH > 10) | Neutral (pH 6-8) | Both acid and base catalysis can open pathways for racemization through mechanisms like ring-opening or enolization.[4] |
| Solvent | Protic Solvents (e.g., Methanol, Ethanol) | Aprotic, Non-polar Solvents (e.g., Toluene, THF, Dichloromethane) | Protic solvents can facilitate proton transfer, stabilizing charged intermediates that may be involved in racemization pathways.[10] |
| Reagents | Strong, non-selective acids/bases (e.g., HCl, NaOH) | Sterically hindered, non-coordinating bases (e.g., 2,6-lutidine, DBU in some cases) | Reagent choice is critical. For instance, in peptide couplings, additives like HOBt are used specifically to suppress racemization.[11][12] |
Q4: Can my workup and purification procedures cause racemization?
A4: Absolutely. Racemization is not limited to the reaction itself. The workup and purification stages are common sources of stereochemical erosion.
-
Aqueous Workup: Using strong acidic or basic solutions to wash your organic extracts can easily cause racemization. Use buffered solutions or pH-neutral water whenever possible.
-
Chromatography: Standard silica gel is inherently acidic and can cause on-column racemization, especially for sensitive substrates. Consider using deactivated (neutral) silica, alumina, or treating your silica with a base like triethylamine before use. Alternatively, other purification methods like crystallization or chiral HPLC may be more suitable.
-
Concentration: Prolonged heating during solvent removal on a rotary evaporator can be detrimental. Use lower temperatures and pressures to minimize thermal stress on the molecule.
Troubleshooting Guide
Problem: My reaction product shows a significant loss of enantiomeric excess (ee). What are the first steps to diagnose the issue?
A1: A loss of enantiomeric purity requires a systematic investigation. The following workflow can help you pinpoint the source of the problem.
Sources
- 1. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Aminolysis and racemization of activated esters with the use of high temperatures (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. d-nb.info [d-nb.info]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. peptide.com [peptide.com]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H and 13C NMR Analysis of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride, a conformationally restricted bicyclic amine of significant interest in medicinal chemistry. We will explore the expected spectral features, compare them with related structures, and present a comprehensive analytical workflow. This guide is designed to be a practical resource, blending theoretical principles with actionable experimental protocols.
The Structural Landscape of a Bicyclic Amine
This compound possesses a rigid bicyclic core, a feature that often imparts favorable pharmacokinetic properties in drug candidates. The presence of a cyclopropane ring fused to a pyrrolidine ring creates a unique three-dimensional structure with distinct stereochemical relationships between its protons. The hydrochloride salt form further influences the electronic environment of the molecule, particularly the atoms in proximity to the protonated amine.
A Comparative Approach to Spectral Interpretation
Key Structural Fragments for Comparison:
-
3-Azabicyclo[3.1.0]hexane Core: The foundational bicyclic system.
-
Methyl Cyclopropanecarboxylate Moiety: Provides insights into the chemical shifts of the cyclopropyl protons and the ester group.
-
Amine Hydrochloride Salts: Understanding the effect of protonation on the chemical shifts of neighboring protons and carbons.
Predicted 1H NMR Spectral Analysis
The 1H NMR spectrum is anticipated to be complex due to the rigid, non-planar structure of the bicyclic system, leading to intricate spin-spin coupling patterns.
Table 1: Predicted 1H NMR Chemical Shifts and Multiplicities
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale and Comparative Data |
| N-H | ~9.0 - 11.0 | Broad singlet | The proton on the positively charged nitrogen in hydrochloride salts of amines is typically deshielded and appears as a broad signal. In some cases, this signal may exchange with residual water in the solvent, leading to its disappearance or further broadening.[1] |
| H5 | ~3.5 - 4.0 | Multiplet | This proton is adjacent to the protonated nitrogen and is expected to be significantly deshielded. Data from other 3-azabicyclo[3.1.0]hexane derivatives show protons at this position in a similar range. |
| H2, H4 | ~3.0 - 3.8 | Multiplets | These protons are also alpha to the nitrogen and will be deshielded. The diastereotopic nature of these protons will likely result in complex splitting patterns (e.g., doublet of doublets). |
| -OCH3 | ~3.7 | Singlet | The methyl ester protons will appear as a sharp singlet. For comparison, the methyl protons of methyl cyclopropanecarboxylate appear around 3.7 ppm. |
| H6 | ~1.5 - 2.0 | Multiplet | The cyclopropyl protons are expected in the upfield region. In methyl cyclopropanecarboxylate, the methine proton of the cyclopropane ring appears around 1.5 ppm. |
| Cyclopropyl CH2 | ~0.8 - 1.5 | Multiplets | The methylene protons on the cyclopropane ring are diastereotopic and will exhibit complex splitting patterns due to geminal and vicinal coupling. |
Experimental Workflow: 1H NMR Spectroscopy
Caption: Workflow for 1D 1H NMR analysis.
Predicted 13C NMR and DEPT Spectral Analysis
The 13C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, will provide a definitive carbon count and identify the nature of each carbon (CH3, CH2, CH, or quaternary).
Table 2: Predicted 13C NMR Chemical Shifts
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Rationale and Comparative Data |
| C=O (Ester) | ~170 - 175 | No Signal | The carbonyl carbon of the ester is expected in the typical downfield region. For methyl cyclopropanecarboxylate, this peak is around 174 ppm. |
| C5 | ~50 - 55 | Positive | The carbon adjacent to the protonated nitrogen will be deshielded. |
| C2, C4 | ~45 - 55 | Negative | These methylene carbons are alpha to the nitrogen and will be deshielded. |
| -OCH3 | ~52 | Positive | The methyl ester carbon is expected in this region. The corresponding peak in methyl cyclopropanecarboxylate is at approximately 51 ppm. |
| C1 (Quaternary) | ~30 - 35 | No Signal | The quaternary carbon of the cyclopropane ring. |
| C6 | ~20 - 25 | Positive | The methine carbon of the cyclopropane ring. |
| Cyclopropyl CH2 | ~10 - 20 | Negative | The methylene carbon of the cyclopropane ring is expected in the upfield aliphatic region. In methyl cyclopropanecarboxylate, the cyclopropyl methylene carbons are around 16 ppm. |
Experimental Workflow: 13C NMR and DEPT Spectroscopy
Caption: Workflow for 13C NMR and DEPT analysis.
Advanced 2D NMR Techniques for Complete Structural Assignment
For an unambiguous assignment of all proton and carbon signals, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of connections between adjacent protons. For the 3-azabicyclo[3.1.0]hexane core, COSY will be crucial in differentiating the protons on the five-membered ring and the cyclopropane.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the overall connectivity of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis, NOESY is invaluable. It identifies protons that are close in space, even if they are not directly bonded. In the rigid bicyclic system, NOESY can help determine the relative stereochemistry of the substituents.
Logical Flow of 2D NMR Data Interpretation
Caption: Logical flow for 2D NMR data analysis.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques can provide complementary information.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information (connectivity, stereochemistry), purity assessment. | Non-destructive, provides unambiguous structural data. | Relatively low sensitivity, can be time-consuming for complex molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS). | High sensitivity, provides molecular formula. | Does not provide detailed structural or stereochemical information. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H). | Fast, provides a "fingerprint" of the molecule. | Provides limited structural information, spectra can be complex. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of enantiomers. | Essential for determining enantiomeric purity.[2][3] | Does not provide structural information. |
| X-ray Crystallography | Absolute three-dimensional structure. | Provides definitive structural and stereochemical data. | Requires a suitable single crystal, which can be difficult to obtain. |
Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive NMR analysis of this compound requires a combination of 1D and 2D NMR techniques. By leveraging comparative data from related structures and employing a systematic analytical workflow, a complete and unambiguous structural assignment can be achieved. While other analytical methods provide valuable complementary data, NMR spectroscopy remains the cornerstone for the detailed structural characterization of such novel and complex molecules in the field of drug discovery and development. The validation of the NMR method ensures the accuracy and reliability of the obtained results, a critical aspect in regulated environments.[4][5][6]
References
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis.
- Sahu, R., Kumar, A., Mishra, R., Majee, C., & Kumar, R. (2021). Quantitative Method Validation of Drugs and Excipients Using Nmr Technique. Indian Journal of Pharmaceutical Sciences, 83(6), 1094-1106.
- Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S.-N., & Pauli, G. F. (2014). Universal quantitative NMR analysis of botanicals. Fitoterapia, 93, 150–159.
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]
-
MDPI. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Retrieved from [Link]
-
Chiral Drug Separation. (n.d.). Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Advances in chiral analysis: from classical methods to emerging technologies. Retrieved from [Link]
-
Sahu, R., Kumar, A., Mishra, R., Majee, C., & Kumar, R. (2021). Quantitative Nuclear Magnetic Resonance | Validation | Internal Standard. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Validation of a Generic qHNMR Method for Natural Products Analysis. PMC. Retrieved from [Link]
-
Webster, G. R. (2011). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Retrieved from [Link]
-
Minton, M. A. (2018). Can the salt form of my organic compound be determined using NMR?. ResearchGate. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]
-
Said, A. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Penasa, R., & Licini, G. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Validation of a Generic qHNMR Method for Natural Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Predictive Guide to the Mass Spectrometry Fragmentation of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate Hydrochloride
Introduction
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a bicyclic amine derivative with significant applications in medicinal chemistry and drug development. Its rigid, conformationally constrained scaffold is a valuable building block in the synthesis of novel therapeutic agents. Understanding its structural properties is paramount, and mass spectrometry serves as a cornerstone technique for its characterization.
This guide provides an in-depth, predictive analysis of the fragmentation patterns of this compound under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. As direct experimental spectra for this specific compound are not widely available in public repositories, this document leverages established fragmentation principles and comparative data from structurally analogous compounds to construct a reliable predictive model. Our analysis will be grounded in the fundamental chemistry of amines, esters, and bicyclic systems, offering researchers a robust framework for identifying this molecule and its derivatives in complex matrices.
We will explore the characteristic cleavages and rearrangements, compare them with known spectra of similar molecules, and provide a standardized protocol for experimental verification.
Predicted Mass Spectrometry Behavior
The ionization and subsequent fragmentation of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate are dictated by its core functional groups: a secondary amine within a bicyclic system and a methyl ester. The hydrochloride salt will dissociate in the inlet or ionization source, and the analysis will proceed on the free base.
-
Compound: Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate
-
Formula (Free Base): C₇H₁₁NO₂
-
Monoisotopic Mass (Free Base): 141.0790 Da[1]
Ionization Technique Comparison
The choice of ionization technique profoundly impacts the resulting mass spectrum.
-
Electron Ionization (EI): As a "hard" ionization technique, EI uses high-energy electrons (typically 70 eV) to ionize the molecule, leading to the formation of a radical cation (M⁺•) with high internal energy.[2][3][4] This excess energy induces extensive and reproducible fragmentation, providing rich structural information, though the molecular ion peak may be weak or absent.[4]
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates ions from a solution.[5] It typically produces a protonated molecule ([M+H]⁺) with low internal energy.[6] Consequently, fragmentation is minimal, and the spectrum is often dominated by the pseudomolecular ion, making it ideal for determining molecular weight.[5][7] Structural information is then obtained via tandem mass spectrometry (MS/MS).
Part 1: Predicted Fragmentation under Electron Ionization (EI)
Under EI, we anticipate the formation of a molecular ion (M⁺•) at m/z 141 . The subsequent fragmentation will be driven by the stabilization of charge, primarily directed by the nitrogen atom and the ester group.
Key Predicted Fragmentation Pathways
-
Alpha (α)-Cleavage: This is a dominant fragmentation pathway for amines. Cleavage of the C-C bond adjacent to the nitrogen atom results in a stable, resonance-stabilized iminium cation. For the target molecule, two primary α-cleavages are plausible:
-
Loss of the methoxycarbonyl radical (•COOCH₃): Cleavage of the C1-C2 bond would lead to the loss of the ester group as a radical, forming a prominent ion at m/z 82 .
-
Ring Opening: Cleavage of the C2-C3 or C4-C5 bond followed by hydrogen rearrangement can lead to various fragment ions.
-
-
Ester-Driven Fragmentation: The methyl ester group will also direct fragmentation:
-
Loss of a methoxy radical (•OCH₃): This is a common fragmentation for methyl esters, leading to the formation of an acylium ion at m/z 110 .
-
Loss of the methoxycarbonyl group ([M - 59]⁺): Cleavage of the bond connecting the ester to the ring would result in an ion at m/z 82 .
-
-
"Proline Effect" Analogue: Proline-containing molecules famously fragment via cleavage of the bond N-terminal to the carbonyl group.[8][9][10] In our target molecule, this would correspond to the cleavage between C1 and the nitrogen-containing ring, leading to characteristic ions. A key fragment would be the loss of ethene (C₂H₄) after ring opening, a known pathway for proline derivatives.[11]
Visualizing the Predicted EI Fragmentation
Caption: Predicted major EI fragmentation pathways for Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate.
Comparative Analysis with Structurally Similar Compounds
To substantiate these predictions, we will compare them with the known EI mass spectra of three related compounds.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Proposed Identity | Relevance |
| 1-Azabicyclo[3.1.0]hexane [10][11] | 83 | 82 ([M-H]⁺), 54, 41 | Models the core bicyclic amine ring system. The strong [M-1] peak is characteristic of amine α-cleavage at a C-H bond. |
| Methyl Cyclopentanecarboxylate [12][13] | 128 | 97 ([M-OCH₃]⁺), 87, 69 ([M-COOCH₃]⁺), 55 | Models the ester and carbocyclic ring, isolating fragmentation driven by the ester group without the influence of nitrogen. |
| L-Proline, 1-methyl-, methyl ester [8] | 143 | 84 ([M-COOCH₃]⁺), 70 | Models the pyrrolidine (5-membered ring) amine and methyl ester combination. The fragment at m/z 70 is highly characteristic of the proline ring itself. |
The predicted key fragment at m/z 82 for our target compound is strongly supported by the α-cleavage seen in the proline ester analogue (m/z 84) and the loss of the ester group in the cyclopentane analogue (m/z 69, adjusted for ring size). The fragment at m/z 70 is also highly anticipated, as it represents the stable pyrrolidine-like core, a fragment observed in the proline ester derivative.[8]
Part 2: Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)
In positive-ion ESI, the target molecule will be readily protonated, likely on the more basic nitrogen atom, to form the pseudomolecular ion [M+H]⁺ at m/z 142 . This ion will be the base peak in a single-stage MS spectrum. Structural information is then derived from tandem mass spectrometry (MS/MS) experiments, which involve collision-induced dissociation (CID) of the isolated m/z 142 ion.
Key Predicted MS/MS Fragmentation Pathways
Fragmentation of the even-electron [M+H]⁺ ion will proceed through the loss of stable, neutral molecules.
-
Loss of Methanol: A very common fragmentation pathway for protonated methyl esters is the neutral loss of methanol (CH₃OH, 32 Da), leading to a fragment ion at m/z 110 .
-
Loss of Carbon Monoxide: Subsequent to or in parallel with other fragmentations, the loss of CO (28 Da) is plausible, especially from the acylium ion formed after methanol loss.
-
Ring Opening/Rearrangement: Similar to peptide fragmentation, the protonated amine can induce ring opening, leading to characteristic losses. The unique fragmentation behavior of proline-containing peptides, often involving losses of water and CO, provides a strong model for these processes.[11]
Visualizing the Predicted ESI-MS/MS Fragmentation
Caption: Predicted major ESI-MS/MS fragmentation pathways for protonated Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate.
Comparative Analysis with Related Compounds
ESI-MS/MS data for small molecules often highlights the most stable product ions. For our target, the iminium ion of proline at m/z 70 is a highly probable and diagnostic fragment. This is a well-documented, characteristic fragment in the MS/MS spectra of proline-containing peptides.[14] The formation of this ion involves the cleavage of the bond between the carboxyl group and the ring, followed by charge retention on the nitrogen-containing fragment. The stability of this five-membered ring iminium ion makes it a favored product.
Experimental Protocol for Mass Spectrometric Analysis
This section provides a standardized workflow for acquiring mass spectra of this compound.
Workflow Diagram
Caption: General experimental workflow for EI and ESI mass spectrometric analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
For ESI analysis, dissolve the sample in 1 mL of a 50:50 (v/v) mixture of methanol and deionized water containing 0.1% formic acid to aid protonation.
-
For EI analysis (via Gas Chromatography-Mass Spectrometry, GC-MS), dissolve the sample in a volatile solvent like methanol or dichloromethane. Note: The compound must be sufficiently volatile and thermally stable for GC analysis.
-
-
Electron Ionization (GC-MS) Analysis:
-
Instrument: A standard GC-MS system equipped with a quadrupole or ion trap mass analyzer.
-
GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL injection with an appropriate split ratio (e.g., 20:1).
-
GC Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
-
Electrospray Ionization (LC-MS) Analysis:
-
Instrument: A Liquid Chromatography system coupled to a mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) for separation, or direct infusion via a syringe pump.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: +4.0 kV.
-
Drying Gas Temperature: 325°C.
-
MS1 Acquisition: Scan from m/z 50 to 300 to identify the [M+H]⁺ ion at m/z 142.
-
MS/MS (CID) Acquisition: Isolate the precursor ion at m/z 142 and apply varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.
-
Conclusion
This guide provides a comprehensive, predictive framework for interpreting the mass spectral fragmentation of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate. Under Electron Ionization, fragmentation is predicted to be driven by α-cleavage and ester-specific losses, yielding key fragments at m/z 110, 82, and 70 . Under Electrospray Ionization, the protonated molecule at m/z 142 will dominate, with MS/MS experiments expected to show a characteristic neutral loss of methanol (to m/z 110 ) and the formation of a highly stable iminium ion at m/z 70 . By comparing these predicted pathways with the experimental data from analogous structures, researchers can confidently identify and characterize this important synthetic building block. The provided experimental protocols offer a clear path to empirical verification.
References
-
Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. (2023). ResearchGate. [Link]
-
Methyl cyclopentanecarboxylate. (n.d.). PubChem. [Link]
-
L-Proline, 1-methyl-, methyl ester. (n.d.). NIST WebBook. [Link]
-
Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. (n.d.). Department of Chemistry and Biochemistry. [Link]
-
1-Azabicyclo[3.1.0]hexane. (n.d.). NIST WebBook. [Link]
-
Methyl cyclopentanecarboxylate. (n.d.). NIST WebBook. [Link]
-
Electron ionization. (2023). Wikipedia. [Link]
-
Rapid Enantiomeric Excess Determination of D- and L-Proline Using Electrospray Ionization–Mass Spectrometry. (2011). American Laboratory. [Link]
-
ESI-MS study on the aldol reaction catalyzed by L-proline. (2025). ResearchGate. [Link]
-
Electron Ionization. (2022). Chemistry LibreTexts. [Link]
-
Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. [Link]
-
Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. (n.d.). ACS Publications. [Link]
-
Electrospray ionization. (2023). Wikipedia. [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). ELTE. [Link]
-
EI-MassSpectra of Assorted Organic Compounds. (n.d.). MSU Chemistry. [Link]
-
1-Azabicyclo[3.1.0]hexane. (n.d.). SpectraBase. [Link]
-
L-Proline; LC-ESI-QTOF; MS2; CE: 10; R=; [M+H]+. (2017). MassBank. [Link]
-
Procymidone; LC-ESI-QFT; MS2; CE: 90; R=35000; [M+H]+. (2015). MassBank. [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). PMC - NIH. [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. Methyl cyclopentanecarboxylate [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. DL-Proline, 5-oxo-, methyl ester [webbook.nist.gov]
- 5. A modified McLafferty rearrangement in the electron impact mass spectra of dansylated amino-acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. L-Proline, 1-methyl-, methyl ester [webbook.nist.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 1-Azabicyclo[3.1.0]hexane [webbook.nist.gov]
- 11. 1-Azabicyclo[3.1.0]hexane [webbook.nist.gov]
- 12. Methyl cyclopentanecarboxylate | C7H12O2 | CID 78365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Methyl cyclopentanecarboxylate [webbook.nist.gov]
- 14. massbank.eu [massbank.eu]
A Senior Application Scientist's Guide to Determining the Absolute Configuration of 3-Azabicyclo[3.1.0]hexane Derivatives: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical step in ensuring the safety and efficacy of new therapeutic agents. Chiral molecules, such as the promising 3-azabicyclo[3.1.0]hexane scaffold, can exist as enantiomers—mirror-image isomers that may exhibit profoundly different pharmacological and toxicological profiles.[1] Therefore, the unambiguous assignment of the absolute configuration is a regulatory and scientific necessity.
This guide provides an in-depth comparison of the "gold standard" method, single-crystal X-ray crystallography, with powerful spectroscopic alternatives for determining the absolute configuration of 3-azabicyclo[3.1.0]hexane derivatives. Drawing from extensive field experience, this document will not only detail the "how" but also the critical "why" behind experimental choices, offering a self-validating framework for robust stereochemical assignment.
The Definitive Method: Single-Crystal X-ray Crystallography
For decades, X-ray crystallography has been the most reliable and direct method for determining the absolute configuration of chiral molecules.[2] This technique provides an unparalleled, direct visualization of the atomic arrangement in a crystalline solid, making it the definitive arbiter in cases of stereochemical uncertainty. Indeed, the absolute configuration of bicifadine, a notable analgesic agent featuring the 1-aryl-3-azabicyclo[3.1.0]hexane core, was unequivocally established using this method.[3]
The Principle of Anomalous Dispersion: Seeing Beyond Friedel's Law
Under typical diffraction conditions, the intensities of reflections from a crystal and its inverted image are identical, a principle known as Friedel's Law.[2] However, when the energy of the incident X-rays is near the absorption edge of an atom within the crystal, a phenomenon called anomalous dispersion (or resonant scattering) occurs.[2][4][5] This effect introduces a phase shift in the scattered X-rays, causing a breakdown of Friedel's Law.[2][4] Consequently, the intensities of specific pairs of reflections, known as Bijvoet pairs, become unequal. This difference, though often small, is the key to distinguishing between a molecule and its mirror image.[6]
The presence of atoms heavier than oxygen (e.g., phosphorus, sulfur, or halogens) significantly enhances the anomalous scattering effect, making the determination more straightforward.[7][8] However, with modern diffractometers and computational methods, it is often possible to determine the absolute configuration of molecules containing only light atoms like carbon, nitrogen, and oxygen.[6][7]
The Flack Parameter: A Quantitative Measure of Absolute Configuration
To quantify the correctness of the determined absolute structure, the Flack parameter is refined during the crystallographic analysis.[9][10]
-
A Flack parameter value close to 0 (with a small standard uncertainty) indicates that the assigned absolute configuration is correct.[11]
-
A value close to 1 suggests that the inverted structure is the correct one.[11]
-
A value around 0.5 may point towards a racemic crystal or twinning.[9]
An alternative and often more precise indicator is the Hooft parameter, which is derived from a statistical analysis of Bijvoet pairs.[11][12]
Experimental Workflow: From Powder to Publication-Ready Structure
The journey from a powdered sample to a definitive absolute configuration involves several critical stages. Each step must be approached with meticulous care to ensure the final result is trustworthy.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 5. iucr.org [iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Absolute configuration - Wikipedia [en.wikipedia.org]
- 9. Flack parameter - Wikipedia [en.wikipedia.org]
- 10. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
- 11. Glossary | OlexSys [olexsys.org]
- 12. Bijvoet-Pair Analysis [platonsoft.nl]
A Comparative Guide to the Reactivity of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate and Other Bicyclic Amines
Introduction: The Role of Bicyclic Scaffolds in Modern Chemistry
In the landscape of medicinal chemistry and drug development, the geometric and electronic properties of molecular scaffolds are paramount. Bicyclic amines, rigid structures that lock atoms in defined spatial arrangements, have emerged as invaluable bioisosteres and structural motifs.[1][2] They offer a pathway to escape "flatland"—the over-representation of sp²-hybridized, aromatic structures in drug candidates—by introducing three-dimensional complexity. The 3-azabicyclo[3.1.0]hexane framework, in particular, is a valuable structural fragment found in natural products and utilized in pharmaceuticals as antagonists for various receptors and enzyme inhibitors.[3][4] This guide provides an in-depth comparison of the reactivity of a key derivative, Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate, with other prominent bicyclic amines. We will dissect the interplay of ring strain, sterics, and electronics that govern their behavior as nucleophiles and bases, supported by experimental data and detailed protocols for verification.
The Structural Uniqueness of 3-azabicyclo[3.1.0]hexane
The defining feature of the 3-azabicyclo[3.1.0]hexane system is the fusion of a pyrrolidine ring with a cyclopropane ring. This fusion introduces significant ring strain and dictates a specific geometry for the nitrogen atom's lone pair. Unlike more flexible cyclic amines, this constrained conformation has profound implications for the amine's ability to participate in chemical reactions, influencing both its basicity (proton affinity) and its nucleophilicity (reactivity towards electrophiles). This guide will focus on comparing this unique structure against other common bicyclic amines, such as those derived from bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane (BCO), to provide a clear reactivity landscape.
Caption: Key factors influencing the reactivity of bicyclic amines.
Comparative Analysis of Reactivity
The reactivity of an amine is primarily a function of the availability of the nitrogen's lone pair of electrons to attack an electrophile (nucleophilicity) or accept a proton (basicity).[5][6] While often correlated, these two properties are distinct and can be decoupled by structural constraints, a phenomenon particularly evident in bicyclic systems.[7][8]
Basicity (Thermodynamic Factor)
Basicity is a measure of the thermodynamic stability of the resulting conjugate acid. For amines, it is quantified by the pKa of this conjugate acid (R₂NH₂⁺); a higher pKa signifies a stronger base.[5] The fusion of the cyclopropane ring in the 3-azabicyclo[3.1.0]hexane system introduces strain, which can influence the hybridization of the nitrogen atom and, consequently, its basicity. Studies on related 6-amino-3-azabicyclo[3.1.0]hexane derivatives have shown that stereochemistry plays a key role, with endo and exo diastereomers exhibiting pKa differences of about one unit, highlighting the sensitivity of this scaffold to subtle geometric changes.[9]
Nucleophilicity (Kinetic Factor)
Nucleophilicity is a kinetic measure of how quickly an amine reacts with an electrophile.[8] It is highly sensitive to steric hindrance around the nitrogen's lone pair.[5] This is where bicyclic amines exhibit dramatic differences. A computational and experimental study on bridgehead amines provides a compelling case.[1][10] In a condensation reaction with nadic anhydride, the yield decreased as the size and steric bulk of the bicyclic system increased:
-
Bicyclo[1.1.1]pentane (BCP)-amine: 97% yield
-
Bicyclo[2.1.1]hexane (BCHx)-amine: 49% yield
-
Bicyclo[2.1.2]heptane (BCHp)-amine: 37% yield
-
Bicyclo[2.2.2]octane (BCO)-amine: 7% yield
This trend is attributed to the exceptional reactivity of the BCP-amine, which benefits from low steric hindrance and high intrinsic nucleophilicity.[1] The nitrogen atom in BCP is highly exposed, whereas in the larger BCO system, the cage-like structure presents greater steric shielding.
For Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate, the nitrogen is part of a five-membered ring, which is less sterically encumbered than a BCO system. However, the rigid, fused-ring structure is more constrained than a simple monocyclic amine like pyrrolidine. Its reactivity is therefore an intermediate case, balancing moderate steric access with the electronic effects of the fused cyclopropane and the ester substituent.
Quantitative Data Summary
The following table summarizes key reactivity parameters for representative bicyclic amines. Note that direct kinetic comparison data for Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate is sparse in the literature, necessitating the use of competitive experiments as described in the protocols below.
| Amine Scaffold | Basicity (pKa of Conjugate Acid) | Relative Nucleophilicity (Example Reaction Yield) | Key Structural Features |
| 3-Azabicyclo[3.1.0]hexane | ~8.5 - 9.5 (estimated for derivatives)[9] | To be determined experimentally | Fused cyclopropane-pyrrolidine rings; high strain |
| Bicyclo[1.1.1]pentane (BCP) | Data not available; high nucleophilicity suggests moderate basicity | Very High (97% yield in condensation)[1][10] | Small, rigid cage; exposed bridgehead position |
| Bicyclo[2.2.2]octane (BCO) | Data not available; low nucleophilicity | Very Low (7% yield in condensation)[1][10] | Large, sterically hindered cage |
| Pyrrolidine (Reference) | 11.27[11] | High | Flexible five-membered ring |
| Piperidine (Reference) | 11.12[11] | High, but sensitive to sterics | Flexible six-membered ring |
Experimental Protocols for Reactivity Comparison
To provide a self-validating and objective comparison, the following detailed protocols can be employed.
Protocol 1: Determination of Basicity via Potentiometric Titration
This method provides a quantitative measure of an amine's basicity by determining the pKa of its conjugate acid.[5]
Methodology:
-
Preparation: Accurately prepare a 0.01 M solution of the amine hydrochloride salt (e.g., Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate HCl) in deionized, CO₂-free water.
-
Titration Setup: Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10). Place 25.0 mL of the amine solution in a beaker with a magnetic stir bar.
-
Data Collection: Titrate the solution by adding precise 0.05 mL increments of a standardized 0.01 M NaOH solution. Record the pH after each addition, allowing the reading to stabilize.
-
Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pH at the half-equivalence point (where half of the amine has been neutralized) is equal to the pKa of the amine's conjugate acid.[5]
-
Comparison: Repeat the procedure for other bicyclic amines to obtain a direct comparison of their pKa values.
Protocol 2: Competitive N-Acylation for Relative Nucleophilicity
This kinetic experiment directly compares the nucleophilic reactivity of two amines by having them compete for a limited amount of an electrophile.[12]
Caption: Workflow for determining relative amine nucleophilicity.
Methodology:
-
Reaction Setup: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve Amine 1 (e.g., Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate, 1.0 mmol) and Amine 2 (e.g., a BCO-amine, 1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Addition of Electrophile: While stirring, slowly add a solution of acetic anhydride (0.5 mmol, 0.5 equivalents) in 2 mL of DCM to the amine mixture. The use of a limiting amount of the acylating agent is critical.
-
Reaction and Quenching: Allow the reaction to stir at 0°C for 1 hour. Quench the reaction by adding 1 mL of methanol to consume any remaining acetic anhydride.
-
Workup and Analysis: Remove the solvent under reduced pressure. Analyze the resulting residue directly by ¹H NMR spectroscopy or LC-MS.
-
Interpretation: Identify the signals corresponding to the N-acetylated products of Amine 1 and Amine 2. The ratio of the integration of these signals (or the peak areas in the LC-MS chromatogram) directly corresponds to the ratio of their reaction rates (k₁/k₂), providing a quantitative measure of their relative nucleophilicity. A higher proportion of one product indicates a higher reactivity of its parent amine.[5]
Conclusion and Outlook
The reactivity of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate represents a nuanced balance of structural and electronic factors. Its fused cyclopropane-pyrrolidine core imparts significant ring strain and conformational rigidity, distinguishing it from both flexible monocyclic amines and more sterically encumbered caged systems like BCO-amines. While less nucleophilic than highly accessible bridgehead amines like BCP-amine, it offers a more open reactive center than larger bicyclic structures.
For drug development professionals, this translates to a scaffold that can be predictably functionalized under standard conditions (e.g., acylation, alkylation, C-H activation[13][14]) while maintaining a rigid 3D conformation beneficial for receptor binding. The choice between Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate and other bicyclic amines will ultimately depend on the specific application:
-
For reactions requiring maximal reactivity and minimal steric hindrance, a BCP-amine is an exceptional choice.[1]
-
For creating highly hindered environments or when lower reactivity is desired, a BCO-amine may be suitable.
-
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate provides a compelling intermediate, offering a unique, strained, and rigid scaffold with predictable, moderate reactivity suitable for a wide range of synthetic transformations.
The protocols outlined in this guide provide a clear framework for researchers to quantitatively assess these reactivity differences in their own laboratories, enabling a more rational design of complex molecules and novel chemical entities.
References
-
Butz, V., Vilsmaier, E., & Maas, G. (1993). Functionalized chloroenamines in aminocyclopropane synthesis part 12. Basicity and protonation behaviour of 6-amino-3-azabicyclo[3.1.0]hexane derivatives. J. Chem. Soc., Perkin Trans. 2, 1907-1913. [Link]
-
Lu, Y., & Chen, C. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc, 2023(ii), 202312003. [Link]
-
Kim, D., et al. (2009). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(24), 7014-7019. [Link]
-
Mayr, H., et al. (2007). Nucleophilicities of Amines, Amino Acids and Pyridines. CORE Repository. [Link]
-
Takeda, M., et al. (1977). Azabicycloalkanes as analgetics. 3. Structure-activity relations of 1-phenyl-6-azabicyclo[3.2.1]octanes and absolute stereochemistry. Journal of Medicinal Chemistry, 20(2), 221-228. [Link]
-
Takeda, M., et al. (1977). Azabicycloalkanes as Analgetics. 3. Structure-Activity Relationships of l-Phenyl-6-azabicyclo[3.2.1]octanes. Journal of Medicinal Chemistry, 20(2), 221-228. [Link]
-
Lu, Y., & Chen, C. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. ResearchGate. [Link]
-
Jones, R. M., et al. (2010). Synthesis and structure-activity relationship of N-(3-azabicyclo[3.1.0]hex-6-ylmethyl)-5-(2-pyridinyl)-1,3-thiazol-2-amines derivatives as NPY Y5 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4741-4744. [Link]
-
Bakulina, O., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 1262-1271. [Link]
-
Barashkova, X. A., et al. (2022). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry. [Link]
-
Barashkova, X. A., et al. (2022). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. ProQuest. [Link]
-
St. John-Campbell, S., et al. (2018). Second-Generation Palladium Catalyst System for Transannular C–H Functionalization of Azabicycloalkanes. SciSpace. [Link]
-
Bakulina, O. V., et al. (2023). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. International Journal of Molecular Sciences, 26(4), 3474. [Link]
-
Lee, S., et al. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Bulletin of the Korean Chemical Society, 30(8), 1839-1844. [Link]
-
Bouhadida, M., et al. (2023). Bicyclic N,S-Acetals Containing Fused Cysteine-Amide System as New Heterocyclic Class Targeting Human Farnesyltransferase (FTase-h). Molecules, 28(14), 5433. [Link]
-
Brotzel, F., Chu, Y. C., & Mayr, H. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 72(10), 3679-3688. [Link]
-
Wang, H., et al. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules, 28(9), 3704. [Link]
-
Crawford, J. J., et al. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation. Thieme. [Link]
-
Ghorbani-Vaghei, R., & Malaekeh, P. (2016). A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. ACS Omega, 1(3), 443-447. [Link]
- Google Patents. (2011). CN101384551B - Process for the preparation of 6,6-dimethyl-3-azabicyclo-[3.1.0]-hexane compound and its enantiomeric salts.
- Google Patents. (2015). US9205074B2 - 1-aryl-3-azabicyclo[3.1.
-
Stammler, A., et al. (2021). Reactivity of the Bicyclic Amido‐Substituted Silicon(I) Ring Compound Si4{N(SiMe3)Mes}4 with FLP‐Type Character. Chemistry – A European Journal, 27(63), 15725-15735. [Link]
-
Reddit. (2021). Nucleophilicity and ring strain (cyclic amines). r/chemistry. [Link]
-
American Chemical Society. (2025). Regioselectivity study of Beckman and Schmidt reactions: The pathway for synthesis of bicyclic anilines and benzylamines. ACS Fall 2025. [Link]
-
Study Mind. (n.d.). Amines - Properties and Reactivity of Amines (A-Level Chemistry). Study Mind. [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
Iwanejko, J., et al. (2020). An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. New Journal of Chemistry, 44(20), 8348-8356. [Link]
-
Almendros, P., & Luna, A. (2012). Synthesis of Medium-Sized Cyclic Amines by Selective Ring Cleavage of Sulfonylated Bicyclic Amines. Organic Letters, 14(17), 4622-4625. [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. ResearchGate. [Link]
-
Gassnova. (2011). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. [Link]
-
Semantic Scholar. (n.d.). Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview). Semantic Scholar. [Link]
-
Chemistry Stack Exchange. (2016). What test can be used to differ amide and amine?. [Link]
-
ResearchGate. (n.d.). Construction of 3-azabicyclo[3.1.0]hexane scaffolds. [Link]
-
Molander, G. A., & Wisniewski, S. R. (2012). Construction of 1-Heteroaryl-3-azabicyclo[3.1.0]hexanes by sp3–sp2 Suzuki–Miyaura and Chan–Evans–Lam Coupling Reactions of Tertiary Trifluoroborates. Organic Letters, 14(11), 2898-2901. [Link]
-
Brotzel, F. (2008). Nucleophilicities of Amines, Amino Acids and Pyridines. Ludwig-Maximilians-Universität München. [Link]
-
Royal Society of Chemistry. (2023). Controllable conformation and reactivity of bicyclic α-methylene cyclopentanones and their NF-κB pathway inhibitory activity. RSC Publishing. [Link]
-
Al-Mugotir, M. H., et al. (2022). Acetyl coenzyme A kinetic studies on N-acetylation of environmental carcinogens by human N-acetyltransferase 1 and its NAT1*14B variant. Frontiers in Pharmacology, 13, 1011586. [Link]
-
ResearchGate. (n.d.). Kinetic Resolution of β-Lactams via Enantioselective N-Acylation. [Link]
-
Chen, Y., et al. (2002). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 124(41), 12225-12231. [Link]
-
ResearchGate. (n.d.). Synthesis of Variously Functionalized Azabicycloalkane Scaffolds by Domino Metathesis Reactions. [Link]
Sources
- 1. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 4. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives - Barashkova - Russian Journal of Organic Chemistry [ruspoj.com]
- 5. benchchem.com [benchchem.com]
- 6. studymind.co.uk [studymind.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Functionalized chloroenamines in aminocyclopropane synthesis part 12. Basicity and protonation behaviour of 6-amino-3-azabicyclo[3.1.0]hexane derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. scispace.com [scispace.com]
A Senior Application Scientist's Guide to the Purity Analysis of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride by HPLC
Introduction: The Analytical Challenge of a Novel Building Block
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a key chiral building block in the synthesis of various pharmaceutical agents. Its unique strained bicyclic structure imparts specific conformational rigidities, which are desirable in modern drug design. However, the very properties that make it synthetically valuable—high polarity, low molecular weight, and the absence of a significant UV-absorbing chromophore—present a considerable challenge for routine purity analysis by High-Performance Liquid Chromatography (HPLC).[1][2]
This guide provides an in-depth comparison of robust HPLC-based methods for the accurate purity determination of this compound. We will explore the underlying principles of two primary techniques, Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase chromatography with Ion-Pairing, detailing the rationale behind method development choices. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement a method that is fit-for-purpose, ensuring the quality and integrity of this critical intermediate. All methodologies are presented with a focus on self-validation and adherence to established analytical principles, such as those outlined in the ICH Q2(R1) guidelines.[3][4][5][6]
The Core Problem: Detecting the "Invisible" and Retaining the "Unretainable"
Standard reversed-phase HPLC with UV detection is the workhorse of most pharmaceutical labs.[1] However, it fails for this compound for two fundamental reasons:
-
Lack of a Chromophore: The molecule is saturated and lacks conjugated double bonds or aromatic rings, meaning it does not absorb UV light at standard wavelengths (e.g., 254 nm, 210 nm).[1][7] This renders a standard UV detector ineffective.
-
High Polarity: As a small, polar amine salt, the compound has very little affinity for nonpolar stationary phases (like C18) and will elute in or near the solvent front, providing no separation from other polar impurities.[2][8][9]
To overcome these issues, we must employ alternative separation and detection strategies. For detection, universal detectors that do not rely on chromophores, such as the Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), are essential.[7][10][11][12][13] For separation, we must enhance the interaction between the analyte and the stationary phase.
Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC) with ELSD
HILIC is an ideal technique for retaining and separating highly polar compounds that are poorly retained in reversed-phase chromatography.[8][14][15][16][17] The separation is based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[14][17]
Principle of HILIC Separation
In HILIC, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase consisting of a high percentage of organic solvent (typically acetonitrile) and a small percentage of aqueous buffer.[14][15] This creates a water-rich layer on the surface of the stationary phase. Polar analytes, like our target compound, partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[17]
Rationale for Method Design
-
Column Selection: A column with an amide-bonded stationary phase is often a good starting point for HILIC as it offers robust and reproducible performance for a wide range of polar compounds.
-
Mobile Phase: A mixture of acetonitrile (ACN) and an aqueous buffer (e.g., ammonium formate) is standard. The buffer is crucial for maintaining a consistent pH and ionic strength, which leads to better peak shapes and reproducibility.[14]
-
Detector: An Evaporative Light Scattering Detector (ELSD) is selected for its universality.[10][11] The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[13] This allows for the detection of any compound that is less volatile than the mobile phase.[13]
Experimental Protocol: HILIC-ELSD
-
Instrumentation: HPLC system equipped with a binary pump, autosampler, column oven, and an ELSD.
-
Chromatographic Conditions:
-
Column: Amide-C18 Column (e.g., 150 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
-
ELSD Settings:
-
Drift Tube Temperature: 50 °C
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar
-
-
Sample Preparation: Dissolve the sample in 80:20 Acetonitrile:Water at a concentration of 1 mg/mL. Note: The sample solvent should be similar in composition to the initial mobile phase to ensure good peak shape.
System Suitability
Before analysis, the system's performance must be verified according to ICH guidelines.[3][4]
-
Tailing Factor: The peak for Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate should have a tailing factor between 0.8 and 1.5.
-
Repeatability: Five replicate injections of the standard solution should show a relative standard deviation (RSD) of ≤ 2.0% for the peak area.
Method 2: Ion-Pair Reversed-Phase (IP-RP) HPLC with ELSD
An alternative to HILIC is to modify a standard reversed-phase system to retain the polar analyte. This can be achieved using ion-pair chromatography.[18] An ion-pairing reagent, which is a large molecule with an ionic head group and a hydrophobic tail, is added to the mobile phase.[19] This reagent pairs with the charged analyte, effectively neutralizing its charge and adding a hydrophobic character, which allows it to be retained on a C18 column.[18][19][20]
Principle of IP-RP Separation
For our positively charged amine, an anionic ion-pairing reagent (e.g., an alkyl sulfonate like sodium dodecyl sulfate or a perfluorinated acid like heptafluorobutyric acid - HFBA) is used. The reagent's hydrophobic tail adsorbs onto the C18 stationary phase, creating a pseudo-ion-exchange surface that retains the positively charged analyte.
Rationale for Method Design
-
Column Selection: A standard, high-quality C18 column is suitable.
-
Ion-Pair Reagent: Heptafluorobutyric acid (HFBA) is an excellent choice as it is volatile, making it compatible with ELSD and mass spectrometry, and provides strong ion-pairing for good retention.
-
Detector: ELSD is used for the same reasons as in the HILIC method. It is crucial to use a volatile buffer system when working with an ELSD.
Experimental Protocol: IP-RP-ELSD
-
Instrumentation: HPLC system equipped with a binary pump, autosampler, column oven, and an ELSD.
-
Chromatographic Conditions:
-
Column: C18 Column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% HFBA in Water
-
Mobile Phase B: 0.1% HFBA in Acetonitrile
-
Gradient: 5% B to 50% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
-
ELSD Settings:
-
Drift Tube Temperature: 50 °C
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar
-
-
Sample Preparation: Dissolve the sample in Water at a concentration of 1 mg/mL.
Method Comparison and Data Summary
Both HILIC and IP-RP methods offer viable solutions for the purity analysis of this compound. The choice between them depends on the specific requirements of the analysis, such as the nature of expected impurities and laboratory workflow preferences.
| Parameter | HILIC-ELSD Method | IP-RP-ELSD Method | Rationale / Comments |
| Principle | Analyte partitioning into a water layer on a polar surface.[14][17] | Analyte retention via an ion-pairing agent on a nonpolar surface.[18][19] | Fundamentally different selectivities, potentially resolving different impurities. |
| Retention | Good retention of the highly polar parent compound. | Retention is highly dependent on the concentration and type of ion-pair reagent. | HILIC is more direct for polar compounds.[8] |
| Column Equilibration | Can require longer equilibration times to establish the aqueous layer. | Faster equilibration, but the column can become dedicated due to strong adsorption of the ion-pair reagent. | HILIC requires careful equilibration between runs for reproducibility. |
| Mobile Phase | High organic content, MS-friendly buffers (e.g., ammonium formate).[14] | Requires specific ion-pair reagents; volatile options like HFBA are MS-friendly. | Both can be made compatible with mass spectrometry for impurity identification. |
| Robustness | Can be sensitive to water content in the sample solvent and mobile phase. | Generally robust, but reagent quality can impact baseline and reproducibility.[18] | IP-RP is often considered more "rugged" for routine QC environments. |
| Run Time | Typically shorter due to the use of high organic content and lower viscosity mobile phases. | Can be longer to ensure elution of more hydrophobic impurities. | HILIC can offer higher throughput. |
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the purity analysis of a non-chromophoric, polar compound.
Caption: General workflow for HPLC purity analysis of non-chromophoric compounds.
Conclusion and Recommendations
For the purity analysis of this compound, both HILIC-ELSD and IP-RP-ELSD are superior methods to standard reversed-phase UV-HPLC.
-
For Method Development and Impurity Profiling: The HILIC-ELSD method is recommended as the primary choice. Its orthogonal separation mechanism compared to traditional RP methods makes it more likely to separate polar, structurally related impurities and starting materials.[14][16] The MS-friendly mobile phases are a distinct advantage for subsequent impurity identification.
-
For Routine Quality Control (QC): The IP-RP-ELSD method can be an excellent, robust alternative once validated. These methods are often very reproducible and familiar to QC labs. However, it requires dedicating a column to the ion-pair method to avoid contamination and memory effects.
Ultimately, the choice of method should be guided by a risk-based approach and validated to demonstrate it is fit for its intended purpose, as per ICH guidelines.[3][5][21] Both methods, when properly developed and validated, will provide accurate and reliable purity data, ensuring the quality of this vital pharmaceutical building block.
References
- Advion Interchim Scientific. Evaporative light scattering detector ELSD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES2i_P8vmE0dmCTOkzEguYeHqayA58wpMFsnkCIRzk3Pzhsr6LkvhCGalvvuSQqW18-7sn_KMnCqup5FqSaHhUCt5BRXp2vubFKa65AVDtw5ov5ieGNxCl80gYAXK21PeuyLlOBw==]
- Knauer. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEStk1ikF7aZ4CXnfaxRJbsH0XhiV6ovYHbt4oIrdFit76j9Q73yeneF_wqlhd6HmzK14S7U4048-RyLW6Wn2L3QAg-dbDis-TV72zI0pMTcuNk9GFL8z58D883hph9nUZ1ascfBdZmokiH3lLw-pzLr1uNqDax05COxwvKUR29G7Vwkt-pECByJ1DLxmLcKGMsLm7JjjpNPcpPsnoCNd3YIFmLMsbjNCdogFcW-ugCeg==]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF3QVZuH42WwZeMKwmUdjvTMyIUC8UDCmmBl9VtHhKEMFVm7l-NsUGQNfAIdH3vMgkBUJqcMTWIiQass8fXwb-0QiGYv-HTL5GTSMrF2rWhqjsTugl5iBUQqaay75V2sza0jVJqSKT3V7U5TovYalSs7j9lAGiL9Wcsn6Eyug5K-6u1Jl6MMuBOfWmBIRj4ww3y9uzEtbnNrlTsfjzELlv-BFvWqPeHNXFQ4H2XwauBT-vx2Y=]
- Sigma-Aldrich. Hydrophilic Interaction Liquid Chromatography. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM-sMzreSCyNNXub0K-gBPfIpK7RxjBv9nQ1VIXhk0ZsBRkssk5gWU7ifjRz8iU3Jvu-uc7rsuhNtmHokhPFtGtYs-ek_ms4LhWhgvCTc9GoOtT2w_p3rXmJhdjgVZH8JQWoL5PavUReG8XZt8GPd-G7DIw6mycKvXSgR-E1Fxsxr4JI2U6xQ3hcChZGtBIW7Lnvm8FxvqEiRLUSraUVlt_2OBV8BrTtcDzlAAWyBHxYEQ]
- Biocompare. Hydrophilic Interaction (HILIC) Columns. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAG67b8hXC0MwMGXqVqmkZ9VIqMX2fdb-99lN9dKB5Vs69W3dY10K_a9SKg0DxIbcPhHbpgIJhSKOujnlrq1AFGr_vikw3bOqawUWOkYGE6yVtQRbDCBZuPVC12xmW6ABdlza2Uu_EPbPmjQSV5HWFlXOH-CoXP6Ze_cyQqc6ww97p]
- Buszewski, B., Noga, S. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoYudIz7xO74mnjC0ab5ePScnC0gEflEJX73sJ3-lcZmdBSprruR_K5cCAUhRm3_sCfgGkIn7Q5WpTEvQmd1kynMQuv5SHQGc1PZ6jBYoh-yG-ajAAWkl8K7dJApbLXfKqBDjIW55B8J_MIppjlbNTklHMp_f4XlsMSWSs7W9KMyNmpFtv92NTWbp_H4GMOjiwScbvsol6xCHiNqj6cdWxbCldN7oZtrjg23kvA5aJXCVHxUu-ti8JPT5jtWRXwE2_]
- Buszewski, B., Noga, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0uMtMVgzrzINYRyTCgOv-aCc9aWTU05kbORdqld4lBs8UhNUmn8y_BxdwTyuU9ZSw713DfMhP35oKazv-43yCPetHfQ571NThSOm9AwnCAGQNoQP2XNH8z7LeORNptSJMBlo_ouXNsE2C1ng=]
- Harshitha S, et al. Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. [URL: https://vertexaisearch.cloud.google.
- Pharmaceutical Technology. Evaporative Light Scattering Seeing Increased Use as Detector for Nonchromophoric Compounds. (2013). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyKUMbfoZria60sgPMKsF5DQKR2JBpWcQ6sj49dUkuVZqxrO7a4zlMtd6qCOPkO7icldGIsZ2kTTNEMk5uSKbldYvo0BS3A6sa50kg2AvZNMzl0yhCjDwZGnz0uLCAN9i3D20Q34ptz9dh-7vnQ3pJftGmK5JlSyVfL-4vtQVy0qzy5zkAQZZw-PWp0P9UfCi5wU8xOR1Gutuy9x68jbvRsds2SYFIPv5fhF7OiH4=]
- ResearchGate. (PDF) Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMRW_JcEZQJa8ahPr6xDSuNZ6j3Iy_t7DbB7UgcqotZ2emWqlHrB4lFOIfT7cmw7wTnYACHQhgxZQiE1LdRXKPKfUaB-NXQ3TILmQcru9jSzGwKGqcRLY-NFDR3t0Yir79I0gzAKmA5NhoL6e-T2qcZOREWxlzaf2udLVmIQ0MGQAqKZTe6ACSH3tjPY6PdX7iNr2w8i7AJROhYuIr3aa_FG8aXH5jyzcH8hDSHxBsQVMo5pzNC_IXUUU0pklvR6SH9e9dy-A2R0ZWIgSef9Q=]
- Wikipedia. Evaporative light scattering detector. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9EoSoGa9VrzOuLzI7hHIMyG-Xesj7kkcqWRLOYdJ-uOcRzKW_-XmofdA2EnKhrDx77IsoFLUDETxOf90DUf79BWgdytS063gqSYTI6zREvTRitLeQGqBSFnlvSr5zhi2D-ZjpaH8TB-JZGSPmIUPtkhjytxib_b0UhGLRcmg=]
- Slideshare. ICH Q2 Analytical Method Validation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX5Bp8GUx3kNbLeGnbViUOWBObJaQTuPTXaH_rn_V5RkHgbrmyFTmj6kJQSPW22EDz0-WE_X93qzhbiZer9M1VyP1v0lL6oyd9bbnkCWHNsHJ8RTBYoKusrzkFyvAcIFuO0qCaKTkwItbH8h-_B--z3FIh2s0Gikd2-mWpxRE8egXFOgLUnWpG4oRbjQ==]
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESTICm_hZzgYCL2wX8SV9C7mtPDx3EyZqdMjtXnEkwYw3nAVBYJtfmWkxybjkDvMQb9wLQJAK8v2B82JR4eaASTKjzKKBMDuDrxvt_Z7DYBfJDhihHDQULNAQR3NuaNY0gipRqwieBqi7AujsrWLRgWO7Cd5yYenwpcIQj3lOiBY_WxEu9oBp9tWTfyMi68hwCkOQH57xENsQg-Wav]
- ICH. Quality Guidelines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLE0LYkdYN5-1ZIiMA2VO4trZ04-bCqAq5mylJNAFsheUwkdESdvbjVBpFoPm_Qm9Gk2qD3Lzf4idsSbASCminC8mtkXHH0zGvIsAj5hjXtf06leRmJ7dKhWrb26OwJTPM3ASzWTo=]
- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExlNyymlPlQmM_W-PYIlEJVCYpEkRNQRoelwq9_Te7UVFdxsR06Rr2zyVnrM4gFRh3ieDfe0XVJs-OJ5GUSi-U47DDoFTPoxuu_TUvZEUO2XmhJLF4Tq5LmfB0JWXKyRFbCFeA_fK4d8-JUyII_EHJWDkTIa_C_83tF7n0I5Bq-hzXIIfvFOAr18iliLg_qBa0ENXUNP7gjrZ8R1W5LefI-EKhISdklPee8pbicdW2cBNzpqgiRKMchCejI8fyPzy1wRd2W_7M8XSSIfPaYI3qg==]
- ACS Publications. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2022). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjm8uzUK_yMaZ_OmetVDzM1sT99kF6CxZTqhGwnc0Sw80AuhOcKD-4PcTEk23Z02veiUz_TFtYqVStGp70A8w2mtUOG7BmFKG701rcm-mibV7HFH67R3btHbDoMNR0Ug4kjtkFPZoSCU06QYGN3ZCIqw==]
- PMC - NIH. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2022). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4NJafAV9sk98AWnYW5wAI8GXxKDhufEprvCyEdQXeheWAotIM2O65Zl9-wn9VDP2GorEmYCyb3gHS9z5rrTqgL724HOd77JgmMMEYO9PwtPydOOIf87VIyoa4EddYOwU2-9fgfMOGisHddzA=]
- Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHldsBFGNiIbV4iUURaKxX1wiuj4xXsX85P3f6HGGFyR5wRki1-D0sKSru02pWxO3f0oGXytJt3fnejIMA70H07v0HQon4QbrMrvg02YL0n8CfWG3loB4mwJIg6wLDfJrg1dMmrpi44axDoX8uzf1CgUtwTPIx3z43Il9xqswxxmXMU_brj2ObBojvbpN_HOmbFB8UmpQ_KUF9tvcTRsUsc3Hpm07qAmllCFHcKBbUkbY6SbPxR3mDFvQ==]
- Shinde, V. Analytical Method Development Approach When Compounds Don't Have UV Chromophore. (2020). [URL: https://vertexaisearch.cloud.google.
- Wahl, O., Holzgrabe, U. No chromophore - no problem?. (2021). Wiley Analytical Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyib_LvtsedmYOAjtyafTmryI4I8kklbeMK6zirERNxeDGZu_j2VbrgdzaD_37u8Oz9zU_qpY9STLbFPoSe7b523Oi5R84lUaHg7q2EZoLd40AUYgd-8cCVguRLS83l2KOGjZupagX8TAqt2KT5C_26xDvNoUAit1Rx73Q6NI1xY12v-oTWzj9X6J_SFE=]
- LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFjeTnnxHDQ9Q7bRpwco7kO_f-YPpcJlu71dSHpHw1nFtUccWHZbdQnh5cw_zTDqVmLpjGJFRekAM1Y_s5AqLzA-iFZey95xS_KoZdUstLkApQ_QC2w8g9QZK_KZ2wL-nH7u5R8UJ5BW0UyTxCDBoewIY4QbCHiTMvPr_yDuWhuDCBPBC2vICoEwpxwGaRnhA5L_s=]
Sources
- 1. veeprho.com [veeprho.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. starodub.nl [starodub.nl]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. longdom.org [longdom.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
- 11. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 14. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 15. biocompare.com [biocompare.com]
- 16. researchgate.net [researchgate.net]
- 17. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 19. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ICH Official web site : ICH [ich.org]
A Comparative Guide to the Biological Efficacy of Protease Inhibitors: The Rise of the 3-Azabicyclo[3.1.0]hexane Scaffold
Introduction: The Central Role of Proteases in Viral Pathogenesis
Viral proteases are essential enzymes that cleave viral polyproteins into mature, functional proteins required for viral replication and assembly.[1][2][3][4] This critical role makes them a prime target for antiviral drug development. The success of protease inhibitors in managing chronic viral infections like HIV and Hepatitis C Virus (HCV) has established this class of drugs as a cornerstone of modern antiviral therapy.[1][2][4][5] More recently, the rapid development of protease inhibitors against the SARS-CoV-2 main protease (Mpro) has been pivotal in combating the COVID-19 pandemic.[1][6][7]
A key challenge in developing protease inhibitors is achieving high potency and selectivity while maintaining favorable pharmacokinetic properties. The active sites of proteases can be shallow and solvent-exposed, making it difficult to design small molecules that bind with high affinity.[8] In this context, rigid, three-dimensional molecular scaffolds have emerged as a powerful tool. One such "privileged" structure is the 3-azabicyclo[3.1.0]hexane core. This bicyclic system provides a rigid framework that can precisely orient key pharmacophoric groups into the enzyme's binding pockets, leading to enhanced potency.
This guide provides an in-depth comparison of the biological efficacy of protease inhibitors built upon the 3-azabicyclo[3.1.0]hexane scaffold against other classes of inhibitors. We will delve into their mechanisms of action, compare their performance using quantitative experimental data, and provide detailed protocols for their evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource for this important class of therapeutics.
The 3-Azabicyclo[3.1.0]hexane Scaffold: A Foundation for Potent Inhibition
The 3-azabicyclo[3.1.0]hexane moiety is a key structural component in several highly successful, clinically approved protease inhibitors. Its rigid, non-planar structure is instrumental in positioning the inhibitor's functional groups for optimal interaction with the protease active site.
Case Study 1: Boceprevir and the Hepatitis C Virus (HCV) NS3/4A Protease
The HCV NS3/4A serine protease is essential for cleaving the HCV polyprotein.[4][9] Boceprevir (SCH 503034) was one of the first-generation direct-acting antivirals approved for chronic HCV infection. It is a linear tetrapeptide ketoamide inhibitor that acts as a covalent, reversible inhibitor of the NS3/4A protease.[9] A critical component of its structure is the (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide group. This scaffold helps lock the inhibitor into the required conformation for binding to the S1 and S2 pockets of the protease active site.[10]
Case Study 2: Nirmatrelvir and the SARS-CoV-2 Main Protease (Mpro)
The SARS-CoV-2 Mpro (or 3CLpro) is a cysteine protease that processes the viral polyprotein at 11 distinct sites, making it indispensable for viral replication.[1][2] Nirmatrelvir, the active component of the oral antiviral Paxlovid, is a peptidomimetic inhibitor that utilizes a nitrile warhead to form a reversible covalent bond with the catalytic Cys145 residue in the Mpro active site.[11] The design of Nirmatrelvir features a 3-azabicyclo[3.1.0]hexane moiety at the P2 position, which contributes significantly to its high potency and oral bioavailability.[11][12]
Comparative Efficacy Analysis: Scaffold vs. Other Inhibitors
The true measure of a scaffold's utility lies in the quantitative performance of the drugs that incorporate it. Below, we compare the efficacy of inhibitors containing the 3-azabicyclo[3.1.0]hexane core with other inhibitors targeting the same viral proteases.
HCV NS3/4A Protease Inhibitors
Here, we compare Boceprevir with Telaprevir, another first-generation ketoamide, and Danoprevir, a second-generation macrocyclic inhibitor.
| Inhibitor | Scaffold/Class | Target | Mechanism | Ki / IC50 | Antiviral Activity (EC50) | Clinical Efficacy (Viral Load Reduction) |
| Boceprevir | 3-Azabicyclo[3.1.0]hexane | HCV NS3/4A | Reversible Covalent | Ki: 14 nM | Replicon: 200 nM | ~1.6 log10 (monotherapy)[9] |
| Telaprevir | Linear Peptidomimetic | HCV NS3/4A | Reversible Covalent | Ki: 7 nM | Replicon: 354 nM | 1.3–5.3 log10 (monotherapy)[4] |
| Danoprevir | Macrocyclic | HCV NS3/4A | Non-covalent | IC50: 0.2-0.4 nM | Replicon: 1.6 nM[8] | ~3.9 log10 (monotherapy)[4] |
-
Analysis: While Boceprevir demonstrates potent activity, the data illustrates the evolution of HCV inhibitors. The later-generation macrocyclic inhibitor, Danoprevir, shows significantly improved potency in both enzymatic and cell-based assays.[4][8] This highlights that while the 3-azabicyclo[3.1.0]hexane scaffold provides a strong foundation, other structural classes like macrocycles can also achieve exceptional potency through conformational constraint.
SARS-CoV-2 Main Protease (Mpro) Inhibitors
Nirmatrelvir is compared here with GC376, an aldehyde prodrug that was an early potent inhibitor, and Boceprevir, which was repurposed and found to have activity against Mpro.
| Inhibitor | Scaffold/Class | Target | Mechanism | Ki / IC50 | Antiviral Activity (EC50) |
| Nirmatrelvir (PF-07321332) | 3-Azabicyclo[3.1.0]hexane | SARS-CoV-2 Mpro | Reversible Covalent | Ki: 3.1 nM | 74.5 nM (in VeroE6 cells with efflux inhibitor)[11] |
| GC376 | Dipeptidyl Aldehyde Prodrug | SARS-CoV-2 Mpro | Reversible Covalent | IC50: 40 nM | 400 nM (in VeroE6 cells)[1][2] |
| Boceprevir | 3-Azabicyclo[3.1.0]hexane | SARS-CoV-2 Mpro | Reversible Covalent | IC50: 4.13 - 8.0 µM | 1.31 - 15.57 µM (in VeroE6 cells)[1][2] |
-
Analysis: Nirmatrelvir exhibits outstanding enzymatic inhibition with a Ki in the low single-digit nanomolar range.[11] Its potency is significantly greater than that of the repurposed Boceprevir, demonstrating the importance of specific optimization for the target protease.[1][2] While GC376 is also a potent covalent inhibitor, the clinical success of Nirmatrelvir (Paxlovid) underscores the effectiveness of the overall molecular design, in which the 3-azabicyclo[3.1.0]hexane scaffold plays a crucial role.[1][2][11]
Mechanistic Insights
The efficacy of these inhibitors is rooted in their ability to mimic the natural substrate of the protease and bind tightly to the active site.
Caption: General mechanism of viral protease inhibitors.
Experimental Methodologies: A Guide to Efficacy Validation
To ensure trustworthiness and reproducibility, standardized protocols are essential for evaluating inhibitor efficacy. Here we provide self-validating, step-by-step workflows for key assays.
Protocol 1: In Vitro Protease Inhibition Assay (FRET-based)
This assay quantitatively measures the ability of a compound to inhibit protease activity by monitoring the cleavage of a fluorescently labeled peptide substrate.
Causality: The choice of a FRET (Förster Resonance Energy Transfer) substrate is critical. The peptide sequence must be an optimal recognition site for the target protease. Cleavage separates the fluorophore and quencher, resulting in a measurable increase in fluorescence that is directly proportional to enzyme activity. Inhibition reduces the rate of this increase.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.5).
-
Reconstitute the lyophilized protease to a stock concentration (e.g., 1 mg/mL) in an appropriate buffer and store at -80°C.
-
Reconstitute the FRET peptide substrate in DMSO to a stock concentration (e.g., 10 mM).
-
Prepare a serial dilution of the test inhibitor (e.g., from 100 µM to 1 nM) in DMSO.
-
-
Assay Setup (96-well plate format):
-
Add 2 µL of serially diluted inhibitor or DMSO (vehicle control) to appropriate wells.
-
Prepare an enzyme solution by diluting the protease stock in Assay Buffer to the final working concentration (e.g., 20 nM). Add 48 µL of this solution to the wells containing the inhibitor.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a substrate solution by diluting the FRET substrate stock in Assay Buffer to the final working concentration (e.g., 10 µM).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for the FRET pair.
-
Monitor the fluorescence kinetically every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the velocities to the vehicle control (V0).
-
Plot the percent inhibition [(1 - V/V0) * 100] against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a FRET-based protease inhibition assay.
Protocol 2: Cell-Based Antiviral Assay (HCV Replicon System)
This assay measures the ability of a compound to inhibit viral RNA replication within a human cell line, providing a more biologically relevant measure of efficacy.
Causality: The Huh-7 cell line is used because it is highly permissive to HCV replication. The replicon is a sub-genomic HCV RNA that contains the non-structural proteins (including NS3/4A) and a reporter gene (e.g., Luciferase). The level of reporter gene expression is directly proportional to the rate of viral replication. A potent inhibitor will reduce replication, leading to a dose-dependent decrease in the reporter signal.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture Huh-7 cells harboring the HCV replicon in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 (for selection).
-
-
Assay Setup:
-
Trypsinize and seed the replicon cells into a 96-well plate at a density of ~8,000 cells per well.
-
Incubate for 24 hours to allow cells to attach.
-
Prepare a serial dilution of the test inhibitor in the cell culture medium.
-
-
Compound Treatment:
-
Remove the old medium from the cells and add 100 µL of the medium containing the serially diluted inhibitor. Include a vehicle control (DMSO) and a positive control (e.g., a known HCV inhibitor).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells using a luciferase lysis buffer.
-
Add the luciferase substrate to the cell lysate according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate-based luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal of inhibitor-treated wells to the vehicle control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the EC50 (50% effective concentration).
-
Simultaneously, a cytotoxicity assay (e.g., MTS or CTG) should be run in parallel to determine the CC50 (50% cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).
-
Caption: Workflow for a cell-based HCV replicon assay.
Conclusion and Future Outlook
The comparative data clearly demonstrates that the 3-azabicyclo[3.1.0]hexane scaffold is a highly effective structural motif for the design of potent protease inhibitors. Its success in both the HCV (Boceprevir) and SARS-CoV-2 (Nirmatrelvir) arenas validates its status as a privileged scaffold.[10][12] The rigidity and defined three-dimensional geometry it imparts allow for precise, high-affinity interactions with complex enzyme active sites.
However, the field of drug discovery is dynamic. The superior potency of macrocyclic HCV inhibitors like Danoprevir shows that other strategies for conformational constraint are also extremely powerful.[4][8] The future of protease inhibitor design will likely involve a multi-faceted approach, combining the strengths of proven scaffolds like 3-azabicyclo[3.1.0]hexane with novel warheads, advanced computational modeling, and new structural classes to overcome challenges such as drug resistance and to prepare for future viral threats. The foundational principles of rigidification and pre-organization, exemplified by this scaffold, will undoubtedly remain central to the development of the next generation of antiviral therapeutics.
References
-
Liu, H., et al. (2022). SARS-CoV-2 main protease drug design, assay development, and drug resistance studies. Accounts of Chemical Research. Available at: [Link]
-
ACS Publications. (2022). SARS-CoV-2 Main Protease Drug Design, Assay Development, and Drug Resistance Studies. Accounts of Chemical Research. Available at: [Link]
-
MDPI. (2023). Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents. MDPI. Available at: [Link]
-
PubMed Central. (2022). COVID-19 therapeutics: Small-molecule drug development targeting SARS-CoV-2 main protease. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Summary of the Clinical Studies with Advanced-Phase Investigative HCV NS3/4A Protease Inhibitors Performed to Date or in Progress. ResearchGate. Available at: [Link]
-
OUCI. (2020). Recent Progress in the Drug Development Targeting SARS-CoV-2 Main Protease as Treatment for COVID-19. OUCI. Available at: [Link]
-
PubMed Central. (2011). Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel. PubMed Central. Available at: [Link]
-
MedCrave online. (2017). HCV NS3/4A protease and its emerging inhibitors. Journal of Analytical & Pharmaceutical Research. Available at: [Link]
-
DIFF Biotech. (2024). Five commonly used methods for testing protease inhibitors. DIFF Biotech. Available at: [Link]
-
ASM Journals. (2008). Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227). Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
NIH. (2022). Assay for Protealysin-like Protease Inhibitor Activity. PubMed Central. Available at: [Link]
-
ACS Publications. (2006). Discovery of the HCV NS3/4A Protease Inhibitor (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (Sch 503034) II. Key Steps in Structure-Based Optimization. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2010). In vivo dose-dependent effects of HIV protease inhibitors against the... ResearchGate. Available at: [Link]
-
NIH. (2020). In Vivo Emergence of a Novel Protease Inhibitor Resistance Signature in HIV-1 Matrix. National Institutes of Health. Available at: [Link]
-
Bitesize Bio. (2022). Protease Inhibitors 101: Best Practices for Use in the Lab. Bitesize Bio. Available at: [Link]
-
NIH. (2022). A Systematic Survey of Reversibly Covalent Dipeptidyl Inhibitors of the SARS-CoV-2 Main Protease. National Institutes of Health. Available at: [Link]
-
PubMed Central. (2015). HIV protease inhibitors: a review of molecular selectivity and toxicity. PubMed Central. Available at: [Link]
-
MDPI. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. Available at: [Link]
-
ACS Publications. (2023). Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
NIH. (2024). Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors. PubMed Central. Available at: [Link]
-
ACS Publications. (2011). 3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. ACS Medicinal Chemistry Letters. Available at: [Link]
-
European Patent Office. (n.d.). NOVEL PROLYLCARBOXYPEPTIDASE INHIBITORS. European Patent Office. Available at: [Link]
- Google Patents. (n.d.). EP0007652A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation. Google Patents.
-
OSTI.GOV. (2024). Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies o. OSTI.GOV. Available at: [Link]
-
ResearchGate. (2025). Construction of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar Cycloaddition of 1,2-Diphenylcyclopropenes to Ninhydrin-Derived Azomethine Ylides. ResearchGate. Available at: [Link]
-
PubMed. (2023). In silico identification and molecular dynamic simulations of derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide against main protease 3CLpro of SARS-CoV-2 viral infection. PubMed. Available at: [Link]
- Google Patents. (n.d.). WO2023044171A1 - Inhibitors of cysteine proteases and methods of use thereof. Google Patents.
-
Beilstein Journals. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. Available at: [Link]
-
NIH. (2013). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. National Institutes of Health. Available at: [Link]
Sources
- 1. SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Progress in the Drug Development Targeting SARS-CoV-2 Main Protease as Treatment for COVID-19 [ouci.dntb.gov.ua]
- 4. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. COVID-19 therapeutics: Small-molecule drug development targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. journals.asm.org [journals.asm.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. osti.gov [osti.gov]
- 12. Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Showdown: A Guide to Differentiating Cis and Trans Isomers of Substituted 3-Azabicyclo[3.1.0]hexanes
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in modern medicinal chemistry, serving as a conformationally constrained bioisostere for piperidines and other related saturated heterocycles. Its rigid, three-dimensional architecture is pivotal for engineering precise interactions with biological targets, leading to enhanced potency and selectivity of drug candidates. The stereochemical arrangement of substituents on this bicyclic core, specifically the cis and trans relationship between groups on the pyrrolidine and cyclopropane rings, can dramatically influence pharmacological activity. Consequently, the unambiguous assignment of stereochemistry is a critical step in the synthesis and characterization of novel therapeutic agents based on this framework.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth technical comparison of the spectroscopic techniques used to distinguish between cis and trans isomers of substituted 3-azabicyclo[3.1.0]hexanes. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights and supporting experimental data to empower confident stereochemical assignment.
The Decisive Tool: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the most powerful and definitive technique for the stereochemical elucidation of 3-azabicyclo[3.1.0]hexane isomers. The rigid bicyclic framework translates dihedral angles into highly diagnostic proton-proton (¹H-¹H) coupling constants (J-couplings) and through-space correlations in Nuclear Overhauser Effect (NOE) experiments.
¹H NMR: The Power of Coupling Constants
The geometric constraints of the bicyclo[3.1.0]hexane system lead to significant and predictable differences in the vicinal coupling constants between protons on the five-membered ring and the cyclopropane ring. The magnitude of the ³JHH coupling constant is dictated by the Karplus equation, which correlates it to the dihedral angle between the coupled protons.
In essence, for substituted 3-azabicyclo[3.1.0]hexanes:
-
Cis Isomers: Protons in a cis relationship exhibit a measurable coupling constant, the value of which depends on the specific substitution pattern and resulting dihedral angle. For instance, coupling constants for cis relationships between protons on the bridgehead and adjacent positions can range from approximately 4 to 7 Hz.[1][2]
-
Trans Isomers: Protons in a trans relationship often have a dihedral angle approaching 90°, resulting in a very small or even negligible coupling constant (approximately 0 Hz).[1][2] This near-zero coupling is a hallmark of a trans arrangement in this bicyclic system.
Table 1: Representative ¹H NMR Coupling Constants for Cis and Trans Isomers
| Isomer Type | Coupled Protons | Typical ³JHH (Hz) | Reference |
| cis | H-1 / H-2 | 4.6 - 6.6 | [1][2] |
| cis | H-4 / H-5 | ~4.2 | [1] |
| trans | H-1 / H-2 | ~0 | [1][2] |
| trans | H-4 / H-5 | ~0 | [1] |
Note: The specific values can vary depending on the substituents on the ring system.
The chemical shifts of the protons can also be indicative of the stereochemistry. Protons on the same face as the cyclopropane ring may experience shielding or deshielding effects, leading to noticeable differences in their resonance frequencies between cis and trans isomers.[1][2]
Unambiguous Confirmation with 2D NMR: NOESY
While coupling constants provide strong evidence, Nuclear Overhauser Effect Spectroscopy (NOESY) offers definitive proof of through-space proximity between protons, making it an invaluable tool for stereochemical assignment. A NOESY experiment detects correlations between protons that are close to each other in space (typically < 5 Å), regardless of whether they are directly bonded.
-
For a cis isomer: A NOESY spectrum will show cross-peaks between protons that are on the same face of the bicyclic system. For example, a substituent on the cyclopropane ring will show a NOE correlation to a substituent on the same side of the pyrrolidine ring.
-
For a trans isomer: The absence of such cross-peaks between substituents on opposite faces of the molecule confirms their trans relationship.
The following diagram illustrates the logical workflow for using NMR to distinguish between cis and trans isomers.
Caption: Workflow for distinguishing cis and trans isomers using NMR spectroscopy.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified substituted 3-azabicyclo[3.1.0]hexane isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum on a 400 MHz or higher field spectrometer.
-
Ensure sufficient resolution to accurately measure coupling constants.
-
Integrate all signals to confirm the number of protons.
-
-
NOESY Acquisition:
-
Perform a 2D NOESY experiment.
-
Use a mixing time appropriate for small molecules (typically 500-800 ms).
-
Process the data and analyze the cross-peaks to identify through-space correlations.
-
Supporting Evidence: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the vibrational modes of functional groups within a molecule. While generally less definitive than NMR for stereoisomer differentiation of this specific scaffold, subtle differences in the IR spectra of cis and trans isomers can be observed, particularly in the fingerprint region (below 1500 cm⁻¹).
The rationale behind these differences lies in the overall molecular symmetry and the vibrational coupling between different parts of the molecule. Cis and trans isomers have different point group symmetries, which can lead to variations in the number and intensity of IR-active vibrational modes.
Expected Differences:
-
Fingerprint Region (1500 - 600 cm⁻¹): This region contains complex vibrations, including C-C stretching, C-N stretching, and various bending modes. The unique three-dimensional arrangement of atoms in each isomer will result in a distinct pattern of peaks in this region, which can be used for comparative purposes if authentic spectra of both isomers are available.
-
Substituent Effects: The orientation of substituents can influence the vibrational frequencies of neighboring bonds. For example, the stretching frequency of a carbonyl group on the pyrrolidine ring might be slightly different between the cis and trans isomers due to through-space electronic effects or steric interactions. For cis and trans N-phenylamides, for instance, major differences have been observed in the amide III vibration region.[3]
Table 2: Generalized IR Spectroscopic Comparison
| Spectral Region | Observation | Rationale |
| Fingerprint (1500-600 cm⁻¹) | Different peak patterns and intensities. | Overall molecular symmetry differences between isomers. |
| Functional Group Region (4000-1500 cm⁻¹) | Minor shifts in characteristic absorption bands (e.g., C=O, N-H). | Through-space interactions and steric effects influencing bond vibrations. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Data Acquisition:
-
Obtain the IR spectrum using an FTIR spectrometer.
-
Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Compare the fingerprint regions of the two isomers for reproducible differences.
-
Complementary Insights: Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. While cis and trans isomers have the same molecular weight and will thus show the same molecular ion peak, their fragmentation patterns upon ionization can differ due to the different spatial arrangement of atoms, which can influence the stability of the resulting fragment ions.
Potential Distinguishing Features:
-
Relative Abundance of Fragment Ions: The stereochemistry can influence the preferred fragmentation pathways. For example, a cis isomer might undergo a specific rearrangement or elimination reaction more readily than its trans counterpart due to the proximity of the involved groups, leading to a higher abundance of a particular fragment ion.
-
Diastereomeric Differentiation: Studies on other cyclic and bicyclic systems have shown that the relative intensities of certain fragment ions can be used to differentiate between diastereomers.[5][6] For instance, the stability of the molecular ion can differ, with one isomer showing a more abundant molecular ion peak than the other.[6]
The differentiation of diastereomers by MS is often subtle and may require careful analysis of the spectra and, in some cases, tandem mass spectrometry (MS/MS) experiments to probe the fragmentation of specific ions.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the Structural Validation of Novel Compounds from Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate
Introduction: The Value of Constraint in Medicinal Chemistry
In the landscape of modern drug discovery, the conformational rigidity of a molecule is a highly prized attribute. Constrained scaffolds, by reducing the entropic penalty of binding to a biological target, can lead to significant gains in potency and selectivity. The 3-azabicyclo[3.1.0]hexane framework is an exemplary privileged scaffold, serving as a conformationally restricted proline analogue.[1][2] Its rigid, three-dimensional structure is a desirable feature in the design of novel therapeutics, from opioid receptor ligands to central nervous system agents.[3][4]
However, this same structural rigidity presents a significant challenge during chemical synthesis and characterization. The synthesis of derivatives can be non-trivial, and the unambiguous validation of their structure and stereochemistry requires a multi-faceted, orthogonal analytical approach.[5][6][7] This guide provides researchers, scientists, and drug development professionals with a comparative framework for validating novel compounds derived from Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate, using a combination of spectroscopic and analytical techniques. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, demonstrating how a self-validating system of analysis provides incontrovertible proof of structure.
The Synthetic Target: A Case Study in N-Acylation
To illustrate the validation process, we will focus on a representative novel compound synthesized from the commercially available starting material, Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate. Our target is Methyl 3-acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylate (Compound 1) . This simple N-acylation is a common step in library synthesis and serves as an excellent model for demonstrating key validation principles.
Reaction Scheme: Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate reacts with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) in a solvent such as dichloromethane (DCM) to yield the target compound.
This reaction introduces a new acetyl group, which will provide distinct spectroscopic handles that we will track through our validation workflow.
The Analytical Gauntlet: A Workflow for Unambiguous Validation
The structural confirmation of a novel, constrained molecule is not a linear process but an integrated workflow where each technique provides a piece of the puzzle. The data from each step must be consistent with the others to build a conclusive case.
Caption: Logical relationships between 2D NMR experiments for structural validation.
-
COSY (Correlation Spectroscopy): Identifies all ¹H-¹H coupling networks. This allows you to "walk" around the molecule, tracing which protons are adjacent to each other. For Compound 1, COSY is critical to trace the connectivity through the five-membered ring and the cyclopropane ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon it is attached to (a one-bond correlation). It's the definitive way to assign which proton is on which carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for connecting the different spin systems. It shows correlations between protons and carbons that are 2 or 3 bonds away.
-
Self-Validation in Action: For Compound 1, the HMBC spectrum must show a correlation from the new acetyl methyl protons (~2.1 ppm) to the new amide carbonyl carbon (~170 ppm). It must also show correlations from the protons on the carbons adjacent to the nitrogen (C2 and C4) to this same amide carbonyl. The absence of these key correlations would invalidate the proposed structure.
-
| Technique | Question Answered | Key Evidence for Compound 1 |
| ¹H NMR | What proton environments exist and in what ratio? | New singlet at ~2.1 ppm (3H). |
| ¹³C NMR | How many unique carbons are there? | New signals for amide C=O (~170 ppm) and CH₃ (~22 ppm). |
| COSY | Which protons are adjacent to each other? | Confirms H-C-C-H connectivities within the bicyclic core. |
| HSQC | Which proton is attached to which carbon? | Unambiguously links every proton signal to its carbon. |
| HMBC | What are the long-range H-C connections? | Critical Link: Correlation from acetyl CH₃ protons to amide C=O. |
Single-Crystal X-Ray Crystallography
-
Principle & Purpose: When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure and, for chiral molecules, absolute stereochemistry. [8][9][10]It works by diffracting a beam of X-rays off the electron clouds of the atoms arranged in a crystal lattice, producing a diffraction pattern that can be mathematically transformed into a 3D model of the molecule. [11]* Experimental Protocol:
-
Grow a single crystal of high quality (typically >0.1 mm in all dimensions, without cracks or defects). [11]This is often the most challenging step and can involve screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). [12] 2. Mount the crystal on a goniometer in a single-crystal X-ray diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
Collect diffraction data by rotating the crystal in the X-ray beam.
-
Process the data and solve the structure using specialized software (e.g., SHELX). [12]* Data Interpretation & Insights: The output is a 3D model showing the precise position of every atom in the molecule, along with bond lengths and angles. This provides absolute confirmation of the connectivity established by NMR and the elemental formula from HRMS. It is the gold standard for structural proof.
-
Comparison with Alternative Scaffolds in Drug Discovery
The 3-azabicyclo[3.1.0]hexane scaffold is not used in isolation. Its properties are often compared to other constrained or cyclic motifs to find the optimal balance of rigidity, vector projection, and physicochemical properties for a given target. [13][14][15]
| Scaffold | Key Structural Feature | Primary Advantage | Common Limitation |
|---|---|---|---|
| 3-Azabicyclo[3.1.0]hexane | Fused cyclopropane and pyrrolidine rings | High rigidity, defined exit vectors, novel IP space | More complex synthesis compared to monocycles |
| Piperidine | Saturated 6-membered heterocycle | Well-understood chemistry, chair conformation offers axial/equatorial substitution | Conformationally flexible (ring flips) |
| Pyrrolidine | Saturated 5-membered heterocycle | Common proline analogue, readily synthesized | More planar and less rigid than bicyclic systems |
| Tropane (8-Azabicyclo[3.2.1]octane) | Bridged bicyclic system | Rigid scaffold, presents substituents in defined 3D space | Can have challenging synthetic access |
Conclusion
The structural validation of novel compounds derived from the Methyl 3-azabicyclo[3.1.0]hexane core is a rigorous process that demands more than running a few standard spectra. It requires a logically designed, self-validating workflow. As we have demonstrated with our N-acetylated model compound, a preliminary check with FT-IR, followed by definitive elemental formula determination by HRMS, sets the stage for the exhaustive structural mapping provided by a full suite of 1D and 2D NMR experiments. Each technique provides a unique layer of evidence, and only when the data from all sources are in complete agreement can the structure be considered unambiguously proven. For absolute confirmation of stereochemistry, single-crystal X-ray crystallography remains the unparalleled gold standard. By employing this integrated and comparative approach, researchers can proceed with confidence in their synthesized molecules, accelerating the journey from novel compound to potential drug candidate.
References
-
Mass Spectrometry in Structural and Stereochemical Problems. CXII.1 Fragmentation of Two Bicyclic Amines on Electron Impact. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. National Institutes of Health (NIH).[Link]
-
SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. PubMed.[Link]
-
Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. ResearchGate.[Link]
-
Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. PubMed.[Link]
-
Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI.[Link]
-
Absolute Configuration of Small Molecules by Co‐Crystallization. National Institutes of Health (NIH).[Link]
-
Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacetates with Nitrile Oxides: Azabicyclo[3.1.0]hexanes or 5-Arylaminofuran-2(3H)-ones. National Institutes of Health (NIH).[Link]
-
¹H-NMR spectra of compound 35 (top panel), 36 (middle panel), 37... ResearchGate.[Link]
-
Gold-Catalyzed Nitrene Transfer from Benzofuroxans to N-Allylynamides: Synthesis of 3-Azabicyclo[3.1.0]hexanes. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Scaffold-Constrained Molecular Generation. ResearchGate.[Link]
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. National Institutes of Health (NIH).[Link]
-
Macrocyclics and Constrained Peptides. Drug Discovery Chemistry.[Link]
-
A Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation Sequence: Synthesis of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones from 2-Iodocyclopropanecarboxamides. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Small molecule crystallography. Excillum.[Link]
-
X-ray Crystallography. Creative BioMart.[Link]
-
Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. MDPI.[Link]
-
The mechanism of photoinduced acylation of amines by N-acyl-5,7-dinitroindoline as determined by time-resolved infrared spectroscopy. PubMed.[Link]
-
X-ray crystallography. Wikipedia.[Link]
-
Resources – Crystallography Center. UT Dallas Research Labs.[Link]
-
Scaffold-Constrained Molecular Generation. Journal of Chemical Information and Modeling.[Link]
-
Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing.[Link]
-
Video: Mass Spectrometry of Amines. JoVE.[Link]
-
scaffold-constrained-generation. GitHub.[Link]
- Trans-3-aza-bicyclo[3.1.0]hexane derivatives.
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals.[Link]
-
Comparative analyses of structural features and scaffold diversity for purchasable compound libraries. National Institutes of Health (NIH).[Link]
-
Construction of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar Cycloaddition of 1,2-Diphenylcyclopropenes to Ninhydrin-Derived Azomethine Ylides. ResearchGate.[Link]
-
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed.[Link]
-
Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews.[Link]
-
IR: amines. University of Calgary.[Link]
-
Infrared Spectroscopy. Illinois State University.[Link]
-
Simultaneous infrared-ultrasound irradiation in organic synthesis: Acylation of amines, alcohols and amino alcohols. SciELO México.[Link]
-
Conformational study of N-acyl amino acid esters and thiol esters by FT-IR and x-ray crystallography: evidence for a nitrogen...sulfur interaction in thiol esters. Journal of the American Chemical Society.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. excillum.com [excillum.com]
- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. Resources – Crystallography Center [labs.utdallas.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Comparative analyses of structural features and scaffold diversity for purchasable compound libraries - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Analysis of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
This guide provides an in-depth comparative analysis of the thermal properties of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride, a pivotal building block in modern drug development.[1][2] Recognizing the scarcity of publicly available thermal data for this specific molecule, this document establishes a robust analytical framework. By comparing its projected thermal behavior with that of structurally related analogues—L-Proline and Ammonium Benzoate—we offer researchers and drug development professionals a predictive tool for characterization, stability assessment, and formulation strategy.
The thermal stability and phase behavior of active pharmaceutical ingredients (APIs) and their intermediates are critical parameters that influence shelf-life, safety, and efficacy. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for elucidating these properties.[3][4] DSC measures heat flow associated with thermal transitions, while TGA tracks changes in mass upon heating, providing a comprehensive thermal profile.[5][6][7]
The Significance of the Azabicyclo[3.1.0]hexane Scaffold
The rigid, bicyclic structure of the 3-azabicyclo[3.1.0]hexane core is a constrained proline analogue. This structural motif is of high interest in medicinal chemistry as it imparts conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. As a hydrochloride salt and a methyl ester, the title compound's thermal behavior is influenced by the stability of the bicyclic core, the potential for salt decomposition, and the volatility of the ester group.
For comparison, we have selected two compounds:
-
L-Proline: The fundamental amino acid from which the bicyclic structure is derived. Its thermal properties provide a baseline for a non-salt, non-bicyclic analogue.[8][9]
-
Ammonium Benzoate: A simple aromatic carboxylate salt. This compound serves as a model to understand the thermal decomposition behavior typical of carboxylate salts, helping to distinguish salt-specific transitions from those of the core bicyclic structure.[10][11]
Experimental Design: A Self-Validating Protocol
The successful application of DSC and TGA hinges on a meticulously designed experimental protocol. The parameters chosen are not arbitrary; they are selected to ensure data accuracy, reproducibility, and the clear resolution of thermal events.[12][13]
Core Experimental Workflow
The logical flow from sample preparation to data interpretation is crucial for reliable thermal analysis. This workflow ensures that each step informs the next, creating a self-validating system.
Caption: Standardized workflow for DSC and TGA analysis.
Detailed Experimental Protocols
The following protocols are designed for the characterization of crystalline pharmaceutical compounds and their salts.
Protocol 1: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This ensures the accuracy of transition temperatures and energy changes.[7]
-
Sample Preparation: Accurately weigh 3–5 mg of the sample into an aluminum DSC pan.[14] A smaller sample size minimizes thermal gradients within the sample.[12]
-
Crucible Sealing: Crimp the pan with a lid containing a pinhole. The pinhole allows for the escape of any evolved gases (e.g., moisture, HCl, decomposition products), preventing pressure buildup while maintaining a controlled atmosphere around the sample.[12]
-
Reference: Use an empty, hermetically sealed aluminum pan as the reference to ensure accurate heat flow measurements.[15]
-
Parameter Setup:
-
Temperature Range: Set the scan range from ambient temperature (e.g., 25 °C) to a temperature beyond the final decomposition event (e.g., 400 °C).
-
Heating Rate: A heating rate of 10 °C/min is standard for pharmaceutical screening as it provides a good balance between resolution and analysis time.[16]
-
Atmosphere: Purge the sample chamber with dry nitrogen gas at a flow rate of 50 mL/min. An inert atmosphere prevents oxidative decomposition, ensuring that the observed thermal events are inherent to the molecule's stability.[12]
-
-
Data Collection: Equilibrate the sample at the starting temperature for 5 minutes and then begin the heating scan, recording the differential heat flow as a function of temperature.[17]
Protocol 2: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Verify the mass balance using standard calibration weights and confirm temperature accuracy with certified magnetic standards (Curie point standards).[7]
-
Sample Preparation: Place 5–10 mg of the sample into an open ceramic or platinum TGA pan. An open pan ensures that any mass loss is immediately detected.
-
Parameter Setup:
-
Temperature Range: 25 °C to 600 °C. This wider range ensures complete decomposition is observed.
-
Heating Rate: 10 °C/min. Using the same heating rate as the DSC experiment allows for direct correlation of thermal events between the two techniques.[11]
-
Atmosphere: Purge with dry nitrogen at 50 mL/min to maintain an inert environment.
-
-
Data Collection: Equilibrate the sample at the start temperature and then initiate the heating program, continuously recording the sample mass as a function of temperature.[6] The first derivative of the mass loss curve (DTG) should also be recorded to identify the temperatures of maximum mass loss rates.[5]
Comparative Data & Performance Analysis
The following table summarizes the expected and literature-derived thermal data for this compound and its selected comparators. The data for the title compound is a projection based on the analysis of its structural components.
| Compound | Molecular Structure | Key Thermal Events (DSC) | Onset of Decomposition (TGA) | Primary Decomposition Products (Predicted/Known) |
| Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate HCl | Bicyclic Amine Salt | Melting with Decomposition: Sharp endotherm expected >180 °C, likely coupled with decomposition. | ~170-190 °C: Initial mass loss corresponding to HCl, followed by organic moiety breakdown. | HCl, CO₂, H₂O, NOx, fragmented bicyclic rings.[18][19] |
| L-Proline | Amino Acid | Melting/Decomposition: Melts with decomposition around 228 °C.[20] | ~220 °C: Significant mass loss begins near the melting point. | CO₂, H₂O, NH₃. |
| Ammonium Benzoate | Carboxylate Salt | Decomposition: No distinct melting point; decomposes endothermically. | ~160-200 °C: Peak decomposition at 194.72 °C.[10][11] | NH₃, Benzoic Acid, CO₂, H₂O.[10] |
Interpretation of Thermal Behavior
-
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate HCl (Projected): As a hydrochloride salt of a crystalline organic molecule, a sharp melting endotherm is expected in the DSC thermogram.[16] However, for many hydrochloride salts, decomposition begins at or near the melting point.[19] The TGA curve would likely show an initial mass loss corresponding to the stoichiometric mass of HCl, followed by the more complex decomposition of the azabicyclic ester core at higher temperatures. The rigid bicyclic structure is anticipated to confer higher thermal stability compared to a more flexible, open-chain analogue.
-
L-Proline: L-Proline exhibits a high melting point for a small organic molecule, a characteristic of amino acids due to their zwitterionic nature and extensive hydrogen bonding. Its decomposition occurs concurrently with melting, indicating that the thermal energy required to break the crystal lattice is sufficient to initiate bond cleavage.[8]
-
Ammonium Benzoate: This salt serves as an excellent model for decomposition preceding melting.[11] The TGA data shows mass loss beginning around 160 °C, with a rapid loss centered around 195 °C.[10][11] This is characteristic of a salt dissociating into its volatile acidic and basic components (benzoic acid and ammonia) upon heating.[10] This behavior helps us anticipate that the initial decomposition step of our target compound will likely involve the loss of HCl.
Conclusion for the Drug Development Professional
This comparative guide establishes a predictive framework for the thermal analysis of this compound.
Key Insights:
-
Predicted Stability: The title compound is expected to be a crystalline solid with a relatively high melting point (>180 °C) and an onset of decomposition closely associated with its melting temperature. Its rigid bicyclic core likely enhances its thermal stability compared to simpler, non-cyclic analogues.
-
Decomposition Pathway: The primary, initial decomposition event is predicted to be the loss of hydrogen chloride, a common pathway for hydrochloride salts.[19] This will be followed by the degradation of the organic structure at higher temperatures.
-
Formulation Implications: Understanding the temperature at which HCl is lost is critical for compatibility studies with excipients and for selecting appropriate drying and manufacturing conditions to prevent degradation.[3][21] The high melting point suggests good solid-state stability under typical storage conditions.
The provided protocols offer a standardized method for researchers to experimentally verify these predictions and to rigorously compare the thermal properties of new chemical entities containing the valuable azabicyclo[3.1.0]hexane scaffold.
References
- Vertex AI Search. (2024). SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery.
-
Gabhe, S. Y., et al. (2006). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. NIH National Center for Biotechnology Information. [Link]
-
Rahman, Z., et al. (2005). Experimental design aids the development of a differential scanning calorimetry standard test procedure for pharmaceuticals. ResearchGate. [Link]
- Manelis, G. B., et al. (2003). Thermal decomposition of cis-2, 4, 6, 8-tetranitro-1H, 5H-2, 4, 6, 8-tetraazabicyclo[3.3.0]octane.
- Krueger, B. (2014). Investigation of Thermal Properties of Carboxylates with Various Structures. SUNY Oneonta.
-
Prajapati, G. K. (2016). Experimental parameters of DSC. Slideshare. [Link]
- Moccia, M., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry (RSC Publishing).
- ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals.
- PharmOut. (2024). How to Meet TGA GMP Requirements for API Manufacturing.
-
Woinska, M., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. [Link]
- ResearchGate. (2012). Differential Scanning Calorimetry Determination of Phase Diagrams and Water Activities of Aqueous Carboxylic Acid solutions.
-
Lesiak, A., et al. (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI. [Link]
- TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- Van Sickle, D. E., & Rodin, J. O. (1964). The Thermal Decomposition of Some Bicyclic Compounds. Journal of the American Chemical Society.
- Vives-Lafuente, L., et al. (2012). Influence of Proline on the Thermostability of the Active Site and Membrane Arrangement of Transmembrane Proteins.
-
Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]
-
Oddone, A., et al. (2016). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC - PubMed Central. [Link]
- BenchChem. (2025).
- ResearchGate. (2020).
-
Kulkarni, P. K., et al. (2010). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC - NIH. [Link]
- Nartowski, K. P., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. MDPI.
- ResearchGate. (2007).
- Nteukam, T. T., et al. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids.
-
Cheméo. (n.d.). Chemical Properties of Proline (CAS 147-85-3). [Link]
- Prajapati, R. S., et al. (2007). Thermodynamic effects of proline introduction on protein stability. Proteins.
- Zhang, C., et al. (2022). Synthesis, Characterization, and Properties of Novel Coplanar Bicyclic Compounds Based on Triazolofurazane Compounds. PMC - NIH.
- Pyramov, T., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI.
- Nartowski, K. P., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients.
- IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
- Ghorbani-Vaghei, R., et al. (2016). A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes.
- TA Instruments. (n.d.).
- Dos Santos, M. R. C., et al. (2019). Thermal Analysis as a Useful Tool in Drug-Excipient Compatibilty Studies: The Impact in Pharmaceuticals Products. EC Pharmacology and Toxicology.
- Zakharov, V. V., et al. (2023). Kinetics of Thermal Decomposition of 1,1-Bis(Methoxy-NNO-Azoxy)-3-Nitro-3-Azabutane. Russian Journal of Physical Chemistry B.
- Mettler-Toledo. (2000). Interpreting DSC curves Part 1: Dynamic measurements.
- Schennen, M., et al. (2024). Thermal Analysis In Pharmaceutical Research, Development, And Quality Control.
- Chemspace. (n.d.). Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.
- Netzsch. (n.d.). Factors Influencing the DSC and TGA Measurements Results.
- Santa Cruz Biotechnology. (n.d.). methyl (1R,5S)-3-azabicyclo[3.1.
- BLDpharm. (n.d.). 1363380-55-5|Methyl 3-azabicyclo[3.1.
- ChemicalBook. (2025). METHYL 3-AZABICYCLO[3.1.
- Smolecule. (n.d.). methyl (1R,5S)-2-azabicyclo[3.1.
- Google Patents. (n.d.).
- Asymchem. (2020). Synthesis of an Azabicyclo[3.1.
-
Sci-Hub. (2016). Synthesis and evaluation of 6-pyrazoylamido-3N-substituted azabicyclo[12][17]hexane derivatives.
- Wikipedia. (n.d.). Cocaine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. biomedres.us [biomedres.us]
- 4. Thermal Analysis In Pharmaceutical Research Development And Quality Control [pharmaceuticalonline.com]
- 5. mdpi.com [mdpi.com]
- 6. aurigaresearch.com [aurigaresearch.com]
- 7. iitk.ac.in [iitk.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Thermodynamic effects of proline introduction on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. libjournals.unca.edu [libjournals.unca.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. Experimental parameters of DSC | PPTX [slideshare.net]
- 15. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery – SOP Guide for Pharma [pharmasop.in]
- 18. mdpi.com [mdpi.com]
- 19. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Proline (CAS 147-85-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 21. How to Meet TGA GMP Requirements for API Manufacturing – Pharma GMP [pharmagmp.in]
A Comparative Guide to the Synthetic Strategies for the 3-Azabicyclo[3.1.0]hexane Core
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained bicyclic motif of significant interest in medicinal chemistry and drug development. Its rigid structure serves as a valuable isostere for piperidine and pyrrolidine rings, enabling the precise spatial orientation of substituents for optimal interaction with biological targets. This guide provides an in-depth comparative analysis of several prominent synthetic routes to this privileged core, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the most suitable strategy for their specific applications.
Introduction to the 3-Azabicyclo[3.1.0]hexane Core
The inherent structural rigidity of the 3-azabicyclo[3.1.0]hexane system makes it a compelling building block in the design of novel therapeutics. This framework is a key structural feature in a wide array of biologically active molecules, including potent opioid receptor antagonists, ketohexokinase inhibitors, and muscarinic receptor antagonists.[1][2] The development of efficient and stereoselective synthetic methods to access this core is therefore a critical endeavor in modern organic and medicinal chemistry.[3]
This guide will explore and compare four distinct and widely employed synthetic approaches:
-
Rhodium-Catalyzed Intramolecular Cyclopropanation
-
Palladium-Catalyzed [2+1] Cycloaddition of Maleimides
-
Diastereoselective 1,3-Dipolar Cycloaddition
-
Photochemical Decomposition of Pyrazolines
Each of these routes offers a unique set of advantages concerning stereocontrol, substrate scope, scalability, and reaction conditions. The following sections will delve into the mechanistic underpinnings and practical considerations of each methodology.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route to the 3-azabicyclo[3.1.0]hexane core is dictated by several factors, including the desired substitution pattern, stereochemical outcome, and scalability of the process. The following table provides a high-level comparison of the key performance indicators for the four selected synthetic strategies.
| Synthetic Route | Key Reagents | Typical Yields | Diastereoselectivity | Scalability | Key Advantages | Limitations |
| Rhodium-Catalyzed Cyclopropanation | N-protected pyrroline, Diazoacetate, Rh(II) catalyst | 60-95%[4] | Catalyst and condition dependent (exo/endo control)[4][5] | Demonstrated on gram scale[4] | High yields, low catalyst loadings achievable, well-established.[4][5] | Use of potentially hazardous diazo compounds, requires transition metal catalyst. |
| Palladium-Catalyzed Cycloaddition | Maleimide, N-Tosylhydrazone, Pd catalyst | High[6][7] | High (often single diastereomer)[6] | Demonstrated on gram scale[6] | Avoids isolation of diazo compounds, broad substrate scope.[6] | Requires transition metal catalyst, N-tosylhydrazones may require synthesis. |
| 1,3-Dipolar Cycloaddition | Azomethine ylide precursor, Cyclopropene, Catalyst (metal or organo) | Moderate to good[8][9] | High (often single diastereomer)[8][9] | Lab scale | Access to complex spirocyclic systems, high stereocontrol.[8][10] | Substrate scope can be limited, cyclopropene precursors may be unstable. |
| Photochemical Decomposition | Maleimide, Diazo precursor, UV light | Moderate to excellent[1][2] | Mixture of diastereomers, separable[1][2] | Lab scale | Metal-free, mild conditions, good functional group tolerance.[1][2] | Requires specialized photochemical equipment, may produce diastereomeric mixtures. |
In-Depth Analysis of Synthetic Routes
Rhodium-Catalyzed Intramolecular Cyclopropanation of N-Boc-2,5-dihydropyrrole
This method stands as one of the most efficient and well-documented approaches for the synthesis of the 3-azabicyclo[3.1.0]hexane core.[4] The reaction involves the catalytic decomposition of a diazo compound, typically ethyl diazoacetate, by a dirhodium(II) catalyst to generate a rhodium carbene intermediate. This intermediate then undergoes a cyclopropanation reaction with an N-protected 2,5-dihydropyrrole.
Mechanism and Rationale: The choice of the rhodium(II) catalyst is crucial for both efficiency and stereoselectivity. Catalysts such as rhodium(II) acetate or rhodium(II) espanoate have been shown to be highly effective, even at very low catalyst loadings (down to 0.005 mol%).[4][5] The stereochemical outcome of the cyclopropanation, affording either the exo or endo isomer, can be controlled by the choice of catalyst and subsequent workup conditions.[4][5] For instance, base-catalyzed epimerization or selective hydrolysis can be employed to selectively furnish one diastereomer.[5]
Experimental Protocol: Stereoselective Synthesis of exo- or endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates [4]
-
To a solution of N-Boc-2,5-dihydropyrrole and the dirhodium(II) catalyst (e.g., Rh₂(esp)₂) in a suitable solvent (e.g., toluene) at an elevated temperature (e.g., 90 °C), a solution of ethyl diazoacetate in the same solvent is added slowly via syringe pump.
-
The reaction is monitored by TLC until completion.
-
The crude reaction mixture is filtered and concentrated.
-
For the exo isomer, the crude material is subjected to tandem isomerization-exo-hydrolysis conditions.
-
For the endo isomer, the crude material undergoes tandem selective hydrolysis followed by endo-hydrolysis.
-
The final products can often be isolated in high purity without the need for chromatographic purification.[4]
Workflow Diagram:
Caption: Rhodium-catalyzed cyclopropanation workflow.
Palladium-Catalyzed [2+1] Cycloaddition of Maleimides with N-Tosylhydrazones
This strategy offers an excellent alternative to the use of potentially explosive diazo compounds. N-tosylhydrazones serve as stable precursors that, in the presence of a base and a palladium catalyst, decompose to generate a palladium carbene in situ. This carbene then reacts with a maleimide derivative to afford the 3-azabicyclo[3.1.0]hexane core with high diastereoselectivity.[6]
Mechanism and Rationale: The reaction proceeds via the formation of a diazo intermediate from the N-tosylhydrazone, which is then catalytically decomposed by the palladium complex. The resulting palladium carbene adds to the double bond of the maleimide in a stereospecific manner. This method has been successfully applied to the gram-scale synthesis of a variety of 3-azabicyclo[3.1.0]hexane derivatives and has proven useful in the synthesis of pharmaceutically relevant compounds such as the mu opioid receptor antagonist CP-866,087.[6]
Experimental Protocol: Palladium-Catalyzed Cyclopropanation [6]
-
A mixture of the maleimide, N-tosylhydrazone, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., P(OPh)₃), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., toluene) is heated.
-
The reaction is stirred at an elevated temperature until the starting materials are consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is filtered and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 3-azabicyclo[3.1.0]hexane derivative.
Workflow Diagram:
Caption: Palladium-catalyzed [2+1] cycloaddition workflow.
Diastereoselective 1,3-Dipolar Cycloaddition of Azomethine Ylides
1,3-dipolar cycloaddition reactions provide a powerful tool for the construction of five-membered rings. In the context of 3-azabicyclo[3.1.0]hexane synthesis, the reaction between an azomethine ylide and a cyclopropene dipolarophile is particularly effective.[8][9] This approach allows for the creation of complex spirocyclic systems with a high degree of stereocontrol.
Mechanism and Rationale: Azomethine ylides can be generated in situ from various precursors, such as the condensation of α-amino acids with carbonyl compounds. These 1,3-dipoles then react with the strained double bond of a cyclopropene in a concerted [3+2] cycloaddition manner. The facial selectivity of the cycloaddition is often high, leading to the formation of a single diastereomer. Both metal- and organocatalytic variants of this reaction have been developed, offering a range of conditions to suit different substrates.[10][11]
Experimental Protocol: 1,3-Dipolar Cycloaddition [8]
-
A mixture of the azomethine ylide precursor (e.g., a stable azomethine ylide like the protonated form of Ruhemann's purple) and the cyclopropene derivative is dissolved in a suitable aprotic solvent (e.g., 1,4-dioxane or acetonitrile).
-
The reaction mixture is heated to a temperature that promotes the cycloaddition (e.g., 65 °C).
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, often by recrystallization, to yield the pure bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivative.
Workflow Diagram:
Caption: 1,3-Dipolar cycloaddition workflow.
Photochemical Decomposition of Pyrazolines
For research settings where metal-free synthesis is a priority, photochemical methods offer a viable alternative. This approach involves the [3+2] cycloaddition of a diazoalkane with a maleimide to form a pyrazoline intermediate. Subsequent photochemical extrusion of dinitrogen from the pyrazoline yields the desired 3-azabicyclo[3.1.0]hexane core.[1][2]
Mechanism and Rationale: The key step in this synthesis is the photochemical decomposition of the pyrazoline ring. Upon irradiation with UV light, the pyrazoline loses a molecule of nitrogen gas to generate a 1,3-biradical intermediate. This biradical then undergoes ring closure to form the cyclopropane ring of the bicyclic system. While this method can produce diastereomeric mixtures, they are often separable by standard chromatographic techniques.[1][2] The reaction is generally tolerant of a wide range of functional groups and proceeds under mild conditions.[1][2]
Experimental Protocol: Photochemical Synthesis [1][2]
-
A solution of the maleimide and the diazo precursor in a suitable solvent is prepared.
-
The solution is irradiated with a UV lamp (e.g., a high-pressure mercury lamp) at a controlled temperature.
-
The reaction is monitored until the pyrazoline intermediate is consumed.
-
The solvent is evaporated, and the resulting residue is purified by silica gel chromatography to separate the diastereomeric products.
Workflow Diagram:
Caption: Photochemical synthesis workflow.
Conclusion
The synthesis of the 3-azabicyclo[3.1.0]hexane core can be achieved through a variety of elegant and efficient chemical transformations. Transition metal-catalyzed cyclopropanations, particularly those employing rhodium and palladium, offer high yields, excellent stereocontrol, and proven scalability, making them attractive for large-scale applications. 1,3-dipolar cycloadditions provide access to structurally complex and diverse derivatives, especially spirocyclic systems. For instances where metal-free conditions are paramount, photochemical decomposition of pyrazolines presents a mild and versatile alternative. The selection of the optimal synthetic route will ultimately depend on the specific goals of the research program, including the desired substitution pattern, stereochemistry, and scale of the synthesis.
References
-
Ershov, O. V., & Bardasov, I. N. (2016). Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview). Chemistry of Heterocyclic Compounds, 52(8), 544-546. [Link]
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. (2024). Organic Letters. [Link]
-
Mykhailiuk, P. K., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances, 8(9), 5114-5118. [Link]
-
Jiang, X., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(5), 1228-1235. [Link]
-
Selective Synthesis of exo- and endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates. (2024). Organic Letters. [Link]
-
Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. (n.d.). Chemical Communications. [Link]
-
Pronina, Y. A., et al. (2024). Organocatalytic Diastereoselective Synthesis of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar Cycloaddition of Azomethine Ylides with Cyclopropenes. Russian Journal of General Chemistry, 94(4), 804-823. [Link]
-
Bakulev, V. A., et al. (2019). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 15, 2336-2343. [Link]
-
McMechen, M. A. (2016). Synthesis of the Azabicyclo[3.1.0]hexane Ring Core of Ficellomycin. Semantic Scholar. [Link]
-
Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. [Link]
-
Diastereoselective cascade synthesis of azabicyclo[3.1.0]hexanes from acyclic precursors. (n.d.). Chemical Communications. [Link]
-
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. (n.d.). ResearchGate. [Link]
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0... (n.d.). Semantic Scholar. [Link]
-
Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. (2018). National Institutes of Health. [Link]
-
Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. (2023). National Institutes of Health. [Link]
-
Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. (n.d.). ResearchGate. [Link]
-
3-Azabicyclo[3.1.0]hex-1-ylamines by Ti-Mediated Intramolecular Reductive Cyclopropanation of α-(N-Allylamino)-Substituted N,N-Dialkylcarboxamides and Carbonitriles. (2002). Wiley Online Library. [Link]
-
Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. (2022). ACS Publications. [Link]
-
Enantioselective One-pot Synthesis of 3-Azabicyclo[3.1.0]hexanes via Allylic Substitution and Oxidative Cyclization. (n.d.). ResearchGate. [Link]
-
Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. (n.d.). ProQuest. [Link]
-
Efficient synthesis of substituted 3-azabicyclo[3.1.0]hexan-2-ones... (n.d.). Semantic Scholar. [Link]
-
Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation. (2020). Thieme Connect. [Link]
-
NOVEL METHODS FOR THE PREPARATION OF 3-AZABICYLCO[3.1,0]HEXANE-6-CARBOXAMIDE DERIVATIVES. (2025). WIPO Patentscope. [Link]
-
Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacetates with Nitrile Oxides: Azabicyclo[3.1.0]hexanes or 5-Arylaminofuran-2(3H)-ones. (n.d.). National Institutes of Health. [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (2019). Beilstein Journals. [Link]
-
Synthesis of 3-azabicyclo[3.1.0]hexanes. A review. (n.d.). ResearchGate. [Link]
-
An Atom-Economic Synthesis of Bicyclo[3.1.0]hexanes by Rhodium N-Heterocyclic Carbene-Catalyzed Diastereoselective Tandem Hetero-[5 + 2] Cycloaddition/Claisen Rearrangement Reaction of Vinylic Oxiranes with Alkynes. (2007). ACS Publications. [Link]/ja0753641)
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 10. Organocatalytic Diastereoselective Synthesis of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar Cycloaddition of Azomethine Ylides with Cyclopropenes › SPbU Researchers Portal [pureportal.spbu.ru]
- 11. repositorio.uam.es [repositorio.uam.es]
Safety Operating Guide
Proper Disposal of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride: A Comprehensive Guide for Laboratory Personnel
This guide provides essential safety and logistical information for the proper disposal of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride (CAS No. 1536392-01-4). As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary information to maintain a safe and compliant laboratory environment. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
The unique strained bicyclic structure of this azabicycloalkane derivative, combined with its hydrochloride salt and ester functional groups, necessitates a careful and informed approach to its disposal. Improper handling can lead to safety hazards and environmental contamination. This guide is structured to provide a clear, step-by-step process, grounded in established safety protocols and regulatory standards.
Immediate Safety & Hazard Assessment: Understanding the Risks
Before initiating any disposal procedures, it is crucial to understand the inherent hazards of this compound. The primary source for this information is the Safety Data Sheet (SDS).
According to available data, this compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications mandate the use of appropriate Personal Protective Equipment (PPE) at all times.
Table 1: Hazard Summary and Required PPE
| Hazard Classification | GHS Code | Required Personal Protective Equipment (PPE) |
| Skin Irritant | H315 | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Serious Eye Irritant | H319 | Safety goggles or a face shield. |
| Respiratory Irritant | H335 | Work in a well-ventilated chemical fume hood. |
The causality behind these requirements is clear: the compound can cause direct, localized damage upon contact with skin and eyes, and its fine particles can irritate the respiratory tract if inhaled. Therefore, engineering controls (fume hood) and barrier protection (gloves, goggles) are your primary lines of defense.
Waste Characterization and Segregation: The Foundation of Safe Disposal
Proper disposal begins with accurate waste characterization. As per the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1] While this compound is not specifically listed as a P- or U-series hazardous waste, its irritant properties necessitate its management as a hazardous chemical waste.[2][3][4][5]
Your institution's Environmental Health and Safety (EHS) department will make the final determination of the appropriate waste codes based on the specific waste stream. However, based on its properties, it will likely be categorized as a corrosive (due to the hydrochloride) or toxic waste.
Core Principle: Segregation
The fundamental principle of chemical waste management is segregation to prevent dangerous reactions.[5] this compound waste should be collected in a dedicated, clearly labeled container.
Do NOT mix this waste with:
-
Strong Oxidizing Agents: The amine functionality could potentially react exothermically.
-
Strong Bases: Addition of a strong base will neutralize the hydrochloride salt and liberate the free amine, which may have different reactivity and volatility characteristics.
-
Incompatible Solvents: Ensure the waste container is compatible with any solvents used to create a solution of the waste.
The following diagram illustrates the decision-making process for waste segregation.
Caption: Decision workflow for segregating waste containing this compound.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe collection and storage of waste containing this compound, awaiting pickup by your institution's EHS or a licensed hazardous waste contractor.
Waste Collection
-
Select the Appropriate Container:
-
For solid waste, use a wide-mouth, sealable container made of a chemically resistant material like high-density polyethylene (HDPE).
-
For liquid waste (solutions), use a sealable, leak-proof container, also preferably HDPE. Ensure the container material is compatible with the solvent used.[6]
-
Never use food containers for hazardous waste.[7]
-
-
Label the Container:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound" and the CAS number: "1536392-01-4".
-
List all constituents of the waste, including solvents, and their approximate percentages.
-
Keep a running total of the amount of waste added.
-
-
Transferring Waste:
-
Perform all waste transfers inside a certified chemical fume hood.
-
Wear the appropriate PPE as outlined in Table 1.
-
For solids, use a dedicated spatula. For liquids, use a funnel to prevent spills.
-
Do not fill the container to more than 90% capacity to allow for expansion.[6]
-
Securely close the container immediately after adding waste.
-
On-Site Storage (Satellite Accumulation Area)
Laboratories can temporarily store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7]
-
Designate the SAA:
-
The SAA must be under the direct control of laboratory personnel.
-
It should be in a secondary containment tray to capture any potential leaks.
-
The area should be clearly marked.
-
-
Storage Conditions:
-
Store the waste container in the designated SAA.
-
Ensure the container is segregated from incompatible chemicals.
-
Keep the container closed at all times except when adding waste.
-
-
Time and Volume Limits:
-
Adhere to your institution's and local regulations regarding the maximum volume of waste and the maximum time it can be stored in an SAA. Typically, once a container is full, it must be moved to a central accumulation area within three days.[7]
-
Decontamination of Empty Containers
Empty containers that held the pure compound must also be managed as hazardous waste unless properly decontaminated.
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., methanol or ethanol).
-
Collect all rinsate as hazardous liquid waste and add it to the appropriate liquid waste container. Do not dispose of the rinsate down the drain.
-
-
Defacing the Label:
-
After triple rinsing and allowing the container to dry completely, deface or remove the original product label.
-
-
Final Disposal of Decontaminated Container:
-
Once decontaminated and defaced, the container can typically be disposed of in the regular trash or recycling, in accordance with your institution's policies.
-
Final Disposal and Environmental Considerations
The final disposal of the collected hazardous waste must be handled by trained professionals.
-
Contact EHS: Schedule a pickup with your institution's Environmental Health and Safety department or their designated hazardous waste contractor.
The hydrochloride component of this molecule underscores the importance of preventing its release into the environment. Improper disposal could lead to the acidification of soil and water, potentially harming aquatic ecosystems.[12]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is critical.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate and call your institution's emergency number.
-
Don PPE: For small, manageable spills, don the appropriate PPE, including a respirator if necessary.
-
Containment:
-
For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid creating dust.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad).
-
-
Cleanup:
-
Place the absorbent material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. Trust in these established protocols is built on the scientific understanding of the chemical's properties and the regulatory framework designed to protect researchers and the environment.
References
- Sigma-Aldrich. Safety Data Sheet for Methyl 3-azabicyclo[3.1.
-
Water Science & Technology. Biodegradation of alicyclic amines by a newly isolated hypersaline tolerant strain Paenarthrobacter sp. TYUT067. [Link]
-
Greenflow. How Do You Destroy Toxic Waste?. [Link]
-
Enva. How Chemical Waste Is Treated. [Link]
-
MDPI. Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. [Link]
-
National Science Teaching Association. How to Properly Dispose Chemical Hazardous Waste. [Link]
-
YouTube. What Happens When You Heat Ammonium Chloride? - Chemistry For Everyone. [Link]
-
U.S. Environmental Protection Agency. Nationally Defined Values for Waste Code. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
YouTube. To study the Thermal Decomposition of Ammonium chloride in an open container. [Link]
-
University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]
-
ResearchGate. Stable Bicyclic Functionalized Nitroxides: The Synthesis of Derivatives of Aza-nortropinone–5-Methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octene 8-oxyls. [Link]
-
CompTox Chemicals Dashboard, U.S. Environmental Protection Agency. Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate HCl. [Link]
-
Chemspace. Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride. [Link]
-
U.S. Environmental Protection Agency. Waste Code - RCRAInfo. [Link]
-
MDPI. Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. [Link]
-
Patsnap. Hydrochloric Acid in Public Safety and Environmental Impact. [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]
-
Wikipedia. Thermal decomposition. [Link]
-
ACTenviro. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]
-
UKnowledge, University of Kentucky. THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. [Link]
-
Semantic Scholar. Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0] hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. [Link]
-
EMBIBE. Thermal Decomposition of NH4Cl - Lab Experiments. [Link]
-
ACS Publications. A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. [Link]
- Google Patents. EP2079690B1 - 3-aza-bicyclo[3.1.
-
ACS Publications. Degradation of tertiary amines via aminimines. [Link]
-
ResearchGate. Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. [Link]
-
Semantic Scholar. Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview). [Link]
-
ACS Publications. New Insights into the Mechanism of Amine/Nitroxide Cycling during the Hindered Amine Light Stabilizer Inhibited Oxidative Degradation of Polymers. [Link]
-
European Patent Office. 3-Azabicyclo(3.1.0)hexane derivatives and process for their preparation - EP 0009290 A1. [Link]
- Google Patents. EP0007652A1 - Derivatives of 3-azabicyclo(3.1.0)
- Google Patents. WO2009016560A2 - Trans-3-aza-bicyclo[3.1.
-
bioRxiv. A Systematic Survey of Reversibly Covalent Dipeptidyl Inhibitors of the SARS-CoV-2 Main Protease. [Link]
Sources
- 1. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 2. pasteur.epa.gov [pasteur.epa.gov]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. actenviro.com [actenviro.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. mdpi.com [mdpi.com]
- 8. How Chemical Waste Is Treated | Enva [enva.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. iwaponline.com [iwaponline.com]
- 12. calpaclab.com [calpaclab.com]
A Comprehensive Guide to the Safe Handling of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Immediate Precautions
This compound and its analogues are classified as hazardous materials. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1][2]
GHS Hazard Classifications for Analogous Compounds:
-
Acute Oral Toxicity: Harmful if swallowed.[2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Immediate Actions Upon Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent direct skin contact with the solid compound or solutions. |
| Eye Protection | ANSI-approved safety goggles or a face shield | To protect eyes from dust particles and splashes. |
| Body Protection | Chemical-resistant lab coat | To protect personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator with a particulate filter | Recommended when handling large quantities or when adequate ventilation cannot be guaranteed to prevent inhalation of dust. |
dot
Caption: PPE Donning Workflow for Safe Handling.
Operational Plan: Step-by-Step Handling Protocol
All manipulations of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.
Preparation:
-
Work Area: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate height.
-
Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and operational.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for solid amine salts.
Handling Procedure:
-
Don PPE: Follow the donning sequence outlined in the PPE workflow diagram.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood to contain any airborne dust.
-
Use a spatula for transfers and handle the container with care to avoid generating dust.
-
-
In Solution:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers covered when not in use.
-
-
Post-Handling:
-
Thoroughly decontaminate the work surface and any equipment used with an appropriate solvent.
-
Properly doff and dispose of gloves and any other disposable PPE.
-
Wash hands thoroughly with soap and water.
-
Emergency Spill Response
In the event of a spill, remain calm and follow these procedures.
Minor Spill (Contained within the fume hood):
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: If it is a liquid spill, use an absorbent material to contain it. For a solid spill, gently cover it with a damp paper towel to prevent dust from becoming airborne.
-
Cleanup: Wearing appropriate PPE, carefully clean up the spill. Place the contaminated materials in a sealed, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area and any equipment used in the cleanup.
Major Spill (Outside of a fume hood or a large quantity):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and the appropriate emergency response personnel for your institution.
-
Secure the Area: Prevent unauthorized personnel from entering the spill area.
-
Provide Information: Be prepared to provide the emergency response team with the Safety Data Sheet (if available) or information on the chemical's hazards.
dot
Caption: Emergency Spill Response Decision Tree.
Disposal Plan: Ensuring Environmental and Personal Safety
Chemical waste must be disposed of in accordance with local, state, and federal regulations. Drain disposal of this compound is prohibited.[5]
Waste Collection:
-
Solid Waste: Collect solid waste in a designated, chemically resistant, and clearly labeled hazardous waste container with a secure lid.
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. List all components and their approximate percentages on the label.
Decontamination of Empty Containers:
-
Triple Rinse: Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., ethanol, methanol).
-
Collect Rinsate: Collect all rinsate as hazardous liquid waste. Do not pour it down the drain.[5]
-
Deface Label: After triple rinsing and allowing the container to dry, completely remove or deface the original label.
-
Dispose of Container: The decontaminated container can typically be disposed of in the regular trash or recycled, following your institution's guidelines.[5]
Protocol for Neutralization of Small Quantities of Aqueous Waste: As an amine hydrochloride, small quantities of aqueous waste are acidic and can be neutralized before collection.
-
Preparation: Perform this procedure in a fume hood while wearing appropriate PPE.
-
Neutralization: Slowly add a weak base, such as a 1 M sodium bicarbonate (NaHCO₃) solution, to the stirring aqueous waste.
-
pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a calibrated pH meter. Continue adding the base until the pH is between 6.0 and 8.0.
-
Waste Collection: Transfer the neutralized solution to a labeled hazardous waste container.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride.
- Angene Chemical. (2024, November 1). Safety Data Sheet: Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate.
- ChemScene. (2023, March 6). Safety Data Sheet: rel-(1R,2S,5S)-tert-Butyl 2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate.
- Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride).
- TCI Chemicals. (2025, March 31). Safety Data Sheet: tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate.
- Fisher Scientific. (2024, April 1). Safety Data Sheet: 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione.
- Sigma-Aldrich. (n.d.). This compound.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Ethyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride*.
- Enamine. (n.d.). Safety Data Sheet: (2S)-bicyclo[2.2.2]octan-2-amine hydrochloride.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- AChemBlock. (n.d.). methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride.
- Angene Chemical. (n.d.). 3-Azabicyclo[3.1.0]hexane-3-carboxylicacid,6-amino-,1,1-dimethylethylester.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
